Larsucosterol
Description
Structure
3D Structure
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O5S/c1-18(7-6-14-25(2,3)28)22-10-11-23-21-9-8-19-17-20(32-33(29,30)31)12-15-26(19,4)24(21)13-16-27(22,23)5/h8,18,20-24,28H,6-7,9-17H2,1-5H3,(H,29,30,31)/t18-,20+,21+,22-,23+,24+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUZYOCNZPYXOA-ZHHJOTBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884905-07-1 | |
| Record name | Larsucosterol [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0884905071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LARSUCOSTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGX2V7MGMZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Larsucosterol: An Endogenous Sulfated Oxysterol as a Novel Epigenetic Regulator
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Larsucosterol, an endogenous sulfated oxysterol, has emerged as a promising therapeutic candidate with a unique mechanism of action centered on epigenetic modulation. Identified as 25-hydroxycholesterol 3-sulfate (25HC3S), this molecule acts as a potent inhibitor of DNA methyltransferases (DNMTs), enzymes critical in the regulation of gene expression. By inhibiting DNA methylation, this compound can modulate signaling pathways associated with lipid metabolism, inflammation, and cell survival. This technical guide provides a comprehensive overview of this compound, including its core mechanism, key signaling pathways, quantitative preclinical and clinical data, and detailed experimental protocols for its study.
Introduction to this compound
This compound (also known as DUR-928) is a naturally occurring, sulfated oxysterol that has garnered significant attention for its therapeutic potential in a range of metabolic and inflammatory diseases, particularly those affecting the liver.[1] Unlike many synthetic drugs, this compound is an endogenous molecule, suggesting a favorable safety profile. Its primary role as an epigenetic regulator distinguishes it from other therapies, offering a novel approach to treating complex multifactorial diseases.[2]
Mechanism of Action: Epigenetic Modulation
The central mechanism of action of this compound is the inhibition of DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3a, and DNMT3b.[2] In pathological states such as alcohol-associated hepatitis (AH) and metabolic dysfunction-associated steatohepatitis (MASH), hypermethylation of CpG islands in the promoter regions of key genes can lead to their silencing.[3] This aberrant gene silencing contributes to cellular dysfunction, including increased lipid accumulation, inflammation, and apoptosis.[1][3]
This compound directly binds to and inhibits the activity of DNMTs, leading to a reduction in DNA hypermethylation.[4] This epigenetic "reset" allows for the re-expression of genes involved in critical cellular signaling pathways, thereby restoring cellular homeostasis.[1]
Key Signaling Pathways Modulated by this compound
By altering the epigenetic landscape, this compound influences several key signaling pathways implicated in liver disease:
-
Calcium/AMP-Activated Protein Kinase (AMPK) Signaling Pathway: this compound treatment leads to the demethylation and subsequent upregulation of genes within the Calcium-AMPK pathway.[1] Activated AMPK plays a crucial role in regulating cellular energy metabolism, including the inhibition of lipid biosynthesis.
-
MAPK/ERK Signaling Pathway: This pathway, involved in cell survival and proliferation, is also positively regulated by this compound through epigenetic modification.[1]
-
PI3K/Akt Signaling Pathway: Upregulation of genes in the PI3K/Akt pathway by this compound contributes to enhanced cell survival and anti-apoptotic effects.[1]
-
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)/IκB Signaling Pathway: this compound has been shown to increase the expression of PPARγ, a nuclear receptor that plays a key role in suppressing inflammation.[1] This is achieved by inhibiting the nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory cytokines.[1]
The interplay of these pathways results in the multifaceted therapeutic effects of this compound, including reduced lipotoxicity, decreased inflammation, and improved cell survival.[5]
Signaling Pathway of this compound
Quantitative Data
Preclinical Data
This compound has demonstrated potent inhibitory activity against DNMT enzymes in in vitro assays.
| Enzyme | IC50 (µM) |
| DNMT1 | 4.04 |
| DNMT3a | 3.03 |
| DNMT3b | 9.05 |
| Table 1: Inhibitory concentration (IC50) of this compound against recombinant human DNMT enzymes. |
Clinical Data
A Phase 2a open-label study evaluated the safety and efficacy of this compound in patients with moderate to severe AH.[6]
| Parameter | Result |
| Survival (28-day) | 100% survival in all 19 treated patients.[3] |
| Safety | Well-tolerated at all doses (30, 90, and 150 mg); no drug-related serious adverse events.[3][6] |
| Hospital Discharge | 74% of patients were discharged within 4 days after a single dose.[3] |
| Bilirubin Levels | Rapid and significant reductions from baseline at Day 7 and Day 28.[3][6] |
| MELD Score | Reductions from baseline observed at Day 7 and Day 28.[3][6] |
| Lille Score | 89% of subjects had a Lille score <0.45 at Day 7, indicating a good response to treatment.[6] |
| Table 2: Key outcomes from the Phase 2a study of this compound in AH. |
The AHFIRM trial was a randomized, double-blind, placebo-controlled study in 307 patients with severe AH.[5]
| Endpoint | This compound 30 mg vs. Placebo | This compound 90 mg vs. Placebo |
| 90-Day Mortality Reduction (Global) | 41% (p=0.070)[5] | 35% (p=0.126)[5] |
| 90-Day Mortality or Transplant (Primary Endpoint - Global) | Did not achieve statistical significance.[5] | Did not achieve statistical significance.[5] |
| 90-Day Mortality Reduction (U.S. Patients) | 57% (p=0.014)[5] | 58% (p=0.008)[5] |
| Safety | Well-tolerated with fewer treatment-emergent adverse events than placebo.[5] | Well-tolerated with fewer treatment-emergent adverse events than placebo.[5] |
| Table 3: Topline results from the Phase 2b AHFIRM trial of this compound in severe AH. |
A Phase 1b study in patients with MASH showed promising signals of efficacy.[1]
| Parameter | Result |
| Liver Enzymes | Overall improvement observed.[1] |
| Liver Fat Content | Improvement observed.[1] |
| Serum Lipid Profiles | Overall improvement observed.[1] |
| Liver Stiffness | Overall improvement observed.[1] |
| Table 4: Efficacy signals from the Phase 1b study of this compound in MASH. |
Experimental Protocols
In Vitro DNMT Inhibition Assay
This protocol describes the determination of the inhibitory activity of this compound on recombinant DNMTs.
Experimental Workflow for DNMT Inhibition Assay
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 10% glycerol), recombinant human DNMT1, DNMT3a, or DNMT3b enzyme, the methyl donor S-adenosyl-L-[methyl-³H]methionine, and the DNA substrate poly(dI-dC).
-
This compound Addition: Add varying concentrations of this compound (or vehicle control) to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for 1 hour to allow for DNA methylation.
-
Reaction Termination and DNA Isolation: Stop the reaction by adding a stop solution (e.g., 2 M HCl). Isolate the methylated DNA by spotting the reaction mixture onto DE81 filter paper and washing with 0.5 M sodium phosphate buffer.
-
Quantification: Measure the amount of incorporated [³H]-methyl groups using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Whole-Genome Bisulfite Sequencing (WGBS) for DNA Methylation Analysis
This protocol outlines the steps for analyzing changes in DNA methylation in hepatocytes treated with this compound.
Experimental Workflow for WGBS
Methodology:
-
Cell Culture and Treatment: Culture human hepatocyte cell line (e.g., Huh-7) in high-glucose media to induce lipid accumulation. Treat cells with this compound (e.g., 10 µM) or vehicle for a specified time (e.g., 24 hours).
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from the treated and control cells using a commercial kit.
-
Library Preparation:
-
Fragment the genomic DNA to the desired size range (e.g., 200-300 bp) using sonication.
-
Perform end-repair, A-tailing, and ligation of methylated sequencing adapters to the DNA fragments.
-
-
Bisulfite Conversion: Treat the adapter-ligated DNA with sodium bisulfite, which converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the bisulfite-converted DNA using primers specific to the ligated adapters.
-
Sequencing: Sequence the amplified libraries on a next-generation sequencing platform.
-
Bioinformatic Analysis:
-
Align the sequencing reads to a reference genome.
-
Determine the methylation status of each cytosine.
-
Identify differentially methylated regions (DMRs) between the this compound-treated and control groups.
-
Mitochondrial Membrane Potential Assay
This protocol describes the measurement of mitochondrial membrane potential in hepatocytes using the fluorescent dye Rhodamine 123.
Methodology:
-
Cell Culture and Treatment: Plate hepatocytes (e.g., primary hepatocytes or a relevant cell line) in a multi-well plate. Treat the cells with this compound or a vehicle control for the desired duration. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
Rhodamine 123 Staining:
-
Prepare a working solution of Rhodamine 123 (e.g., 1 µM) in a suitable buffer or media.
-
Remove the treatment media and add the Rhodamine 123 working solution to each well.
-
Incubate the cells at 37°C for 30 minutes, protected from light.
-
-
Washing: Gently wash the cells with pre-warmed buffer or media to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader with appropriate excitation and emission wavelengths for Rhodamine 123 (e.g., excitation ~488 nm, emission ~525 nm).
-
Data Analysis: Quantify the fluorescence intensity per cell or per well. A decrease in Rhodamine 123 fluorescence in this compound-treated cells compared to the vehicle control would indicate mitochondrial depolarization, while an increase or maintenance of fluorescence would suggest stabilization of the mitochondrial membrane potential.
Conclusion
This compound represents a novel and promising therapeutic agent with a unique epigenetic mechanism of action. Its ability to inhibit DNMTs and subsequently modulate key signaling pathways involved in lipid metabolism, inflammation, and cell survival provides a strong rationale for its development in the treatment of chronic and acute liver diseases. The quantitative data from preclinical and clinical studies underscore its potential to address the significant unmet medical needs in conditions such as AH and MASH. The experimental protocols provided in this guide offer a framework for researchers to further investigate the multifaceted effects of this endogenous sulfated oxysterol.
References
- 1. This compound: endogenous epigenetic regulator for treating chronic and acute liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. durect.com [durect.com]
- 3. DURECT's this compound Shows Promise in Alcohol-Associated Hepatitis Treatment [trial.medpath.com]
- 4. DURECT Corporation Announces Topline Results from Phase 2b AHFIRM Trial of this compound in Alcohol-Associated Hepatitis with Promising Effect on Mortality [prnewswire.com]
- 5. Safety, Pharmacokinetics, and Efficacy Signals of this compound (DUR-928) in Alcohol-Associated Hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DURECT’S this compound reports mixed data for hepatitis - Clinical Trials Arena [clinicaltrialsarena.com]
Epigenetic Modulation by Larsucosterol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Larsucosterol (also known as DUR-928) is an endogenous, sulfated oxysterol that functions as a potent epigenetic modulator.[1][2] It is currently under investigation for the treatment of acute and chronic liver diseases, including alcohol-associated hepatitis (AH) and metabolic dysfunction-associated steatohepatitis (MASH).[2][3][4] The primary mechanism of action for this compound involves the inhibition of DNA methyltransferases (DNMTs), leading to the modulation of gene expression profiles that govern critical cellular processes.[5][6] This document provides a detailed overview of the epigenetic modulation mechanism of this compound, summarizing available quantitative data, outlining general experimental approaches, and visualizing key signaling pathways.
Core Mechanism: Inhibition of DNA Methylation
This compound acts as an inhibitor of all three major DNA methyltransferases: DNMT1, DNMT3a, and DNMT3b.[5][7][8][9] By binding to and inhibiting the activity of these enzymes, this compound prevents the transfer of methyl groups to cytosine bases within CpG dinucleotides in the genome.[5][7] This leads to a reduction in DNA hypermethylation, an epigenetic modification often associated with transcriptional repression.[5][10] The subsequent passive demethylation of promoter regions, specifically the conversion of 5-methylcytosine (5mC) back to cytosine, results in a more open chromatin state, facilitating the transcription of previously silenced genes.[10]
This epigenetic reprogramming modulates the expression of genes involved in crucial signaling pathways associated with:
-
Stress Responses and Cell Survival: Enhancing cellular resilience and preventing apoptosis.[4][5][7]
-
Lipid Biosynthesis: Reducing lipid accumulation and lipotoxicity.[4][5][7][10]
Quantitative Data
Table 1: Efficacy of this compound in the AHFIRM Phase 2b Trial (Overall Population)
| Outcome (at 90 days) | Placebo (Standard of Care) | This compound (30 mg) | This compound (90 mg) |
| Mortality Rate | 24.3% (25/103)[11] | 14.7% (15/102)[11] | 16.7% (17/102)[11] |
| Mortality Reduction | - | 41% (p=0.070)[4] | 35% (p=0.126)[4] |
| Mortality or Liver Transplant | Not Statistically Significant[3][10] | Not Statistically Significant[3][10] | Not Statistically Significant[3][10] |
Table 2: Efficacy of this compound in the AHFIRM Phase 2b Trial (U.S. Patients)
| Outcome (at 90 days) | Placebo (Standard of Care) | This compound (30 mg) | This compound (90 mg) |
| Mortality Reduction | - | 57% (p=0.014)[7][10] | 58% (p=0.008)[7][10] |
Key Signaling Pathways Modulated by this compound
The epigenetic activity of this compound leads to the upregulation of several key signaling pathways that are crucial for cellular homeostasis and protection against injury.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a critical regulator of cell proliferation, differentiation, and survival. By demethylating the promoter regions of genes within this pathway, this compound enhances its activity, promoting hepatocyte regeneration and survival.[10]
Caption: this compound's inhibition of DNMTs leads to increased MAPK/ERK pathway gene expression.
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a major regulator of cell growth, survival, and metabolism. This compound-mediated demethylation and subsequent upregulation of genes in this pathway contribute to its protective effects against cellular stress and apoptosis.[10]
Caption: this compound promotes cell survival by upregulating the PI3K/Akt pathway.
Calcium-AMPK Pathway
The Calcium/AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. By activating this pathway through epigenetic modulation, this compound helps to restore metabolic balance and reduce lipid accumulation in hepatocytes.[10]
Caption: this compound activates the Calcium-AMPK pathway to restore metabolic balance.
Experimental Protocols
Detailed experimental protocols for studying the epigenetic effects of this compound are not publicly available. However, based on the reported mechanisms, the following standard molecular biology techniques would be employed.
General Workflow for Investigating Epigenetic Effects
Caption: A general experimental workflow to study the epigenetic effects of this compound.
Bisulfite Sequencing for DNA Methylation Analysis
This technique is used to determine the methylation status of individual cytosines in a DNA sequence.
-
Principle: Treatment of genomic DNA with sodium bisulfite converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Subsequent PCR amplification and sequencing reveal the original methylation pattern.
-
General Protocol Outline:
-
Isolate high-quality genomic DNA from control and this compound-treated cells.
-
Perform bisulfite conversion using a commercial kit.
-
Amplify the target regions using PCR with primers specific for the converted DNA.
-
Sequence the PCR products.
-
Align sequences to a reference genome and quantify methylation levels at CpG sites.
-
RNA-Sequencing for Gene Expression Profiling
RNA-Seq provides a comprehensive, quantitative view of the transcriptome.
-
Principle: Next-generation sequencing is used to determine the abundance of RNA transcripts in a sample.
-
General Protocol Outline:
-
Isolate total RNA from control and this compound-treated cells.
-
Perform quality control to assess RNA integrity.
-
Prepare sequencing libraries, including cDNA synthesis and adapter ligation.
-
Sequence the libraries on a high-throughput sequencing platform.
-
Align reads to a reference genome and perform differential gene expression analysis.
-
Chromatin Immunoprecipitation (ChIP) Sequencing
ChIP-seq is used to identify the genome-wide binding sites of DNA-associated proteins.
-
Principle: Proteins are cross-linked to DNA, the chromatin is sheared, and an antibody specific to the protein of interest (e.g., DNMT1) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then sequenced.
-
General Protocol Outline:
-
Cross-link proteins to DNA in control and this compound-treated cells.
-
Isolate and shear chromatin.
-
Immunoprecipitate chromatin with an antibody against a specific DNMT.
-
Reverse cross-links and purify the DNA.
-
Prepare sequencing libraries and perform high-throughput sequencing.
-
Align reads to a reference genome to identify protein binding sites.
-
Conclusion
This compound is a promising therapeutic candidate that exerts its effects through a distinct epigenetic mechanism. By inhibiting DNA methyltransferases, it reverses aberrant hypermethylation and restores the expression of key genes involved in cellular protection, metabolism, and inflammation. The quantitative data from clinical trials, although not yet demonstrating statistical significance in all primary endpoints, show a clinically meaningful trend in reducing mortality in patients with severe alcohol-associated hepatitis.[3][7] Further research is warranted to fully elucidate the downstream consequences of this compound's epigenetic modulation and to translate these findings into effective therapies for a range of liver and metabolic diseases.
References
- 1. This compound: endogenous epigenetic regulator for treating chronic and acute liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: endogenous epigenetic regulator for treating chronic and acute liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. DURECT Corporation Announces Topline Results from Phase 2b AHFIRM Trial of this compound in Alcohol-Associated Hepatitis with Promising Effect on Mortality [prnewswire.com]
- 5. DURECT’S this compound reports mixed data for hepatitis - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Epigenetic therapy for alcoholic hepatitis: can this compound change the treatment landscape? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DURECT reports positive results from phase 2b AHFIRM trial of this compound in alcohol-associated hepatitis [clival.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. durect.com [durect.com]
- 10. durect.com [durect.com]
- 11. This compound for the Treatment of Alcohol-Associated Hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Larsucosterol: A Novel Epigenetic Regulator Targeting DNA Methyltransferases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Larsucosterol, an endogenous sulfated oxysterol, is emerging as a promising therapeutic agent with a unique mechanism of action centered on the epigenetic regulation of gene expression. This document provides a comprehensive technical overview of this compound's role as a DNA methyltransferase (DNMT) inhibitor. It details the molecular pathways influenced by this inhibition, summarizes key quantitative data from preclinical and clinical studies, and provides insights into the experimental methodologies used to elucidate its function. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's potential in treating a range of diseases, particularly those with an underlying epigenetic dysregulation, such as alcohol-associated hepatitis (AH) and metabolic dysfunction-associated steatohepatitis (MASH).
Introduction to this compound and DNA Methylation
This compound (also known as DUR-928) is a potent, endogenously produced epigenetic modulator.[1][2] Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. One of the most critical epigenetic mechanisms is DNA methylation, a process where a methyl group is added to the cytosine base of DNA, typically at CpG sites. This modification is catalyzed by a family of enzymes known as DNA methyltransferases (DNMTs).[3]
DNA hypermethylation, an aberrant increase in DNA methylation, can lead to the silencing of tumor suppressor genes and other critical genes involved in cellular homeostasis, contributing to the pathogenesis of various diseases, including cancer and metabolic disorders.[3][4] this compound has been identified as an inhibitor of DNMTs, specifically DNMT1, DNMT3a, and DNMT3b.[5][6][7][8] By inhibiting these enzymes, this compound can reduce DNA hypermethylation, leading to the re-expression of silenced genes and the modulation of key cellular signaling pathways.[3][9][10]
Mechanism of Action: Inhibition of DNMTs and Downstream Effects
This compound's primary mechanism of action is the inhibition of DNMT activity.[3][9][10] This inhibition leads to a passive demethylation of CpG sites in the promoter regions of numerous genes, thereby upregulating their expression.[1] RNA-Seq analysis has revealed that this compound treatment in hepatocytes significantly modulates the expression of gene clusters involved in critical cellular processes such as cholesterol and triglyceride metabolism, cell survival, and inflammation.[1]
The downstream effects of DNMT inhibition by this compound are mediated through the reactivation of key signaling pathways, including:
-
MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.[11][12] this compound-induced demethylation activates the MAPK/ERK pathway, contributing to its pro-survival and regenerative effects.[1]
-
Calcium-AMPK Signaling Pathway: The AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis. By upregulating this pathway, this compound enhances fatty acid oxidation and reduces lipid biosynthesis.[1][13]
-
PI3K/AKT Pathway: This pathway is central to cell growth, proliferation, and survival. This compound's activation of the PI3K/AKT pathway is another key contributor to its anti-apoptotic and pro-regenerative properties.[1]
The interplay of these pathways ultimately leads to reduced inflammation, decreased lipotoxicity, and improved cell survival, which are the cornerstones of its therapeutic potential in liver diseases.[4][6][7][8][14][15][16][17][18]
Quantitative Data from Preclinical and Clinical Studies
The therapeutic potential of this compound has been evaluated in several preclinical and clinical studies. The following tables summarize the key quantitative findings.
Table 1: Summary of Preclinical Data
| Model System | Key Findings | Reference |
| High Glucose-induced MASLD model in human hepatocytes | Inhibition of DNMTs, conversion of 5mCpG to CpG in promoter regions of 1,074 genes. | [1] |
| Hepatocytes (in vitro) | RNA-Seq analysis showed significant modulation of gene expression in clusters related to cholesterol and triglyceride metabolism, cell survival, and inflammation. | [1] |
Table 2: Summary of Clinical Trial Data for this compound in Alcohol-Associated Hepatitis (AH)
| Trial Phase | Key Endpoints & Results | Reference |
| Phase 2a | 100% survival at 28 days in this compound-treated patients (n=19). | [19] |
| 74% of patients discharged in under 4 days after a single dose. | [19][20] | |
| Rapid reductions in serum total bilirubin levels at Day 7 and Day 28. | [19] | |
| Phase 2b (AHFIRM Trial) | Primary Endpoint (90-day mortality or liver transplant): Not statistically significant. | [6][9][16][17][21] |
| Secondary Endpoint (90-day mortality): | ||
| - 30 mg dose: 41% reduction in mortality (p=0.068) | [14][16] | |
| - 90 mg dose: 35% reduction in mortality (p=0.124) | [14][16] | |
| U.S. Patient Subgroup (76% of trial population): | ||
| - 30 mg dose: 57% reduction in mortality (p=0.014) | [14] | |
| - 90 mg dose: 58% reduction in mortality (p=0.008) | [14] | |
| Safety: Well-tolerated with fewer treatment-emergent adverse events compared to standard of care. | [6][16][17][21] |
Table 3: Summary of Clinical Trial Data for this compound in Metabolic Dysfunction-Associated Steatohepatitis (MASH)
| Trial Phase | Key Findings | Reference |
| Phase 1b | Showed positive signals with no drug-related serious adverse events. | |
| Improvements in liver enzymes, serum lipid profiles, and certain biomarkers. | ||
| Improvement from baseline in insulin resistance and liver stiffness. | ||
| Well-tolerated in all subjects. |
Experimental Protocols
In Vitro DNMT Activity/Inhibition Assay (Colorimetric/Fluorometric)
This type of assay is used to directly measure the enzymatic activity of DNMTs and the inhibitory effect of compounds like this compound.
Principle: A synthetic DNA substrate rich in CpG sites is coated onto a microplate well. Recombinant DNMT enzyme, the methyl donor S-adenosylmethionine (SAM), and the test inhibitor (this compound) are added. The DNMTs methylate the DNA substrate. The extent of methylation is then detected using a specific antibody that recognizes 5-methylcytosine (5-mC). This primary antibody is then detected by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase for colorimetric detection) or a fluorophore. The resulting signal is proportional to the DNMT activity.[5][22][23][24][25]
General Protocol Outline:
-
Substrate Coating: A cytosine-rich DNA substrate is coated onto the wells of a microplate.
-
Reaction Setup: A reaction mixture containing the DNMT enzyme (e.g., DNMT1, DNMT3a, or DNMT3b), SAM, assay buffer, and varying concentrations of this compound or a known inhibitor (positive control) is added to the wells.
-
Incubation: The plate is incubated to allow the methylation reaction to proceed.
-
Washing: The wells are washed to remove unreacted components.
-
Antibody Incubation: A primary antibody specific for 5-mC is added to the wells and incubated.
-
Washing: The wells are washed to remove unbound primary antibody.
-
Secondary Antibody Incubation: An enzyme- or fluorophore-conjugated secondary antibody is added and incubated.
-
Washing: The wells are washed to remove unbound secondary antibody.
-
Signal Development and Detection: A substrate for the enzyme (for colorimetric assays) or a developing solution is added, and the signal (absorbance or fluorescence) is measured using a microplate reader. The percentage of inhibition is calculated relative to the untreated control.
Note: Commercially available kits such as the EpiQuik™ DNA Methyltransferase Activity/Inhibition Assay Kit provide optimized reagents and detailed protocols for this purpose.[5][23][24][25]
Cell-Based DNA Methylation Analysis
To assess the effect of this compound on DNA methylation within a cellular context, various methods can be employed.
4.2.1. Bisulfite Sequencing
Principle: Bisulfite treatment of DNA converts unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged. Subsequent PCR amplification and sequencing of the target genomic region allow for the determination of the methylation status of individual CpG sites.[26][27][28]
General Protocol Outline:
-
Cell Culture and Treatment: Cells (e.g., hepatocytes) are cultured and treated with this compound for a specified duration.
-
Genomic DNA Extraction: Genomic DNA is isolated from the treated and control cells.
-
Bisulfite Conversion: The extracted DNA is treated with sodium bisulfite. Commercially available kits are often used for this step to ensure complete conversion and DNA recovery.
-
PCR Amplification: Specific primers are designed to amplify the promoter regions of genes of interest from the bisulfite-converted DNA.
-
Sequencing: The PCR products are then sequenced (e.g., Sanger sequencing for specific loci or next-generation sequencing for genome-wide analysis).
-
Data Analysis: The sequencing data is analyzed to determine the percentage of methylation at each CpG site by comparing the number of cytosine reads (methylated) to the number of thymine reads (converted from unmethylated cytosine).
4.2.2. Methylated DNA Immunoprecipitation (MeDIP)
Principle: This technique involves the use of an antibody that specifically binds to 5-methylcytosine to enrich for methylated DNA fragments from the genome. The enriched DNA can then be quantified by qPCR (MeDIP-qPCR) for specific loci or analyzed by microarray (MeDIP-chip) or next-generation sequencing (MeDIP-seq) for genome-wide methylation patterns.[19][29]
General Protocol Outline:
-
Cell Culture and Treatment: As described for bisulfite sequencing.
-
Genomic DNA Extraction and Fragmentation: Genomic DNA is extracted and then fragmented, typically by sonication.
-
Immunoprecipitation: The fragmented DNA is incubated with an anti-5-mC antibody. The antibody-DNA complexes are then captured, for example, using magnetic beads conjugated to a secondary antibody.
-
Washing and Elution: The beads are washed to remove non-specifically bound DNA, and the methylated DNA is then eluted.
-
Analysis: The enriched DNA is analyzed by qPCR, microarray, or sequencing to identify the genomic regions that were methylated.
RNA-Seq for Gene Expression Analysis
Principle: RNA sequencing (RNA-Seq) is a powerful method to analyze the entire transcriptome of a cell. In the context of this compound, it is used to identify the genes that are up- or downregulated following DNMT inhibition and subsequent DNA demethylation.[1][30][31]
General Protocol Outline:
-
Cell Culture and Treatment: As previously described.
-
RNA Extraction: Total RNA is extracted from this compound-treated and control cells.
-
Library Preparation: The extracted RNA is converted into a library of cDNA fragments suitable for sequencing. This typically involves mRNA purification, fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: The prepared library is sequenced using a next-generation sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome, and the expression level of each gene is quantified. Differential gene expression analysis is then performed to identify genes that are significantly up- or downregulated in response to this compound treatment.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.
Caption: this compound's mechanism of action.
Caption: Experimental workflow for this compound.
Conclusion and Future Directions
This compound represents a novel therapeutic approach that targets the fundamental epigenetic machinery of the cell. Its ability to inhibit DNMTs and subsequently modulate critical signaling pathways provides a strong rationale for its development in diseases characterized by aberrant DNA methylation. The promising data from clinical trials in alcohol-associated hepatitis, despite not meeting the primary endpoint in the overall population of the AHFIRM trial, highlight its potential, particularly in specific patient subgroups.
Future research should focus on several key areas:
-
Elucidation of Specific Gene Targets: While RNA-Seq has provided a broad overview of gene expression changes, further studies are needed to identify the specific, functionally important genes that are demethylated by this compound.
-
Combination Therapies: Investigating the synergistic effects of this compound with other therapeutic agents could open up new treatment paradigms.
-
Biomarker Development: Identifying biomarkers that can predict patient response to this compound will be crucial for its successful clinical implementation.
-
Exploration of Other Indications: Given its mechanism of action, the therapeutic potential of this compound may extend beyond liver diseases to other conditions with an epigenetic component, such as certain cancers and fibrotic diseases.
References
- 1. This compound: endogenous epigenetic regulator for treating chronic and acute liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. durect.com [durect.com]
- 3. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 4. durect.com [durect.com]
- 5. epigentek.com [epigentek.com]
- 6. durect.com [durect.com]
- 7. durect.com [durect.com]
- 8. durect.com [durect.com]
- 9. DNA methyltransferase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Epigenetic therapy for alcoholic hepatitis: can this compound change the treatment landscape? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 12. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting AMPK related signaling pathways: A feasible approach for natural herbal medicines to intervene non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmacytimes.com [pharmacytimes.com]
- 15. DURECT Corporation Announces Phase 3 Registrational Trial Design for this compound in Alcohol-associated Hepatitis [prnewswire.com]
- 16. This compound for the Treatment of Alcohol-Associated Hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmacytimes.com [pharmacytimes.com]
- 18. Rapid quantification of DNA methylation through dNMP analysis following bisulfite-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. epicypher.com [epicypher.com]
- 20. durect.com [durect.com]
- 21. researchgate.net [researchgate.net]
- 22. DNA Methyltransferase Activity Assays: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 23. epigentek.com [epigentek.com]
- 24. epigentek.com [epigentek.com]
- 25. epigentek.com [epigentek.com]
- 26. epigentek.com [epigentek.com]
- 27. Current Advances in DNA Methylation Analysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 28. DNA methylation protocol for analyzing cell-free DNA in the spent culture medium of human preimplantation embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Targeted DNA Methylation Analysis Methods | Springer Nature Experiments [experiments.springernature.com]
- 30. 130.239.72.131:3000 [130.239.72.131:3000]
- 31. RNA-Sequencing approach for exploring the therapeutic effect of umbilical cord mesenchymal stem/stromal cells on lipopolysaccharide-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
Larsucosterol: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Larsucosterol, also known as DUR-928, is an endogenous sulfated oxysterol that has emerged as a promising therapeutic candidate for a range of acute and chronic liver diseases.[1] As an epigenetic modulator, it regulates gene expression without altering the DNA sequence itself.[2][3] Specifically, this compound inhibits DNA methyltransferases (DNMTs), enzymes that are often dysregulated in various disease states, leading to hypermethylation and subsequent cellular dysfunction.[2][4][5] By inhibiting these enzymes, this compound can modulate the expression of genes involved in critical cellular processes such as stress responses, cell death and survival, and lipid biosynthesis.[2][4][6] This mechanism of action may ultimately lead to improved cell survival, reduced inflammation, and decreased lipotoxicity.[2][4][6] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical development of this compound, with a focus on quantitative data and experimental methodologies.
Discovery and Synthesis
This compound, chemically known as 25-hydroxycholesterol 3-sulfate (25HC3S), was identified as an endogenous epigenetic regulator.[1][7] Its discovery stemmed from research into the roles of oxysterols and their sulfated metabolites in cellular signaling. While specific details of its initial synthesis are proprietary, it is known to be a synthetic form of the endogenous molecule.[5]
Mechanism of Action: Epigenetic Modulation
This compound's primary mechanism of action is the inhibition of DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3a, and DNMT3b.[2][4][8] In pathological conditions such as alcohol-associated hepatitis (AH) and metabolic dysfunction-associated steatohepatitis (MASH), elevated DNMT activity leads to hypermethylation of DNA.[2][4] This epigenetic modification results in the silencing of genes crucial for cellular health.
By inhibiting DNMTs, this compound reverses this hypermethylation, leading to the re-expression of genes involved in several key signaling pathways:
-
Lipid Metabolism: this compound has been shown to downregulate lipid biosynthetic pathways by decreasing CpG methylation in the promoter regions of key genes.[1] This leads to a reduction in lipid accumulation within hepatocytes.[1]
-
Inflammatory Response: The compound attenuates inflammatory responses induced by agents like lipopolysaccharide (LPS) and TNFα.[1] This is achieved through the regulation of inflammatory signaling pathways.[1]
-
Cell Survival: this compound promotes cell survival by blocking cell death pathways and activating pro-survival signals.[1] It has been shown to facilitate recovery from hepatic injuries by inducing DNA demethylation in the promoter regions of genes associated with the PI3K-Akt and MAPK signaling pathways.[1]
Signaling Pathway Diagram
References
- 1. This compound: endogenous epigenetic regulator for treating chronic and acute liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. durect.com [durect.com]
- 3. liverdiseasenews.com [liverdiseasenews.com]
- 4. DURECT Corporation Announces Phase 3 Registrational Trial Design for this compound in Alcohol-associated Hepatitis [prnewswire.com]
- 5. DURECT Completes Enrollment in Phase 2b AHFIRM Trial of this compound in Alcohol-Associated Hepatitis [prnewswire.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. Safety, Pharmacokinetics, and Efficacy Signals of this compound (DUR-928) in Alcohol-Associated Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. durect.com [durect.com]
Larsucosterol: A Deep Dive into its Effects on Lipid Metabolism and Inflammatory Responses
For Researchers, Scientists, and Drug Development Professionals
Abstract
Larsucosterol, an endogenous sulfated oxysterol, is emerging as a significant regulator of cellular metabolism and inflammatory processes. Acting as an epigenetic modulator, it inhibits DNA methyltransferases (DNMTs), leading to downstream effects on gene expression that govern lipid biosynthesis and inflammatory signaling. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of its key signaling pathways.
Core Mechanism of Action: Epigenetic Regulation
This compound's primary mechanism of action lies in its ability to inhibit DNA methyltransferases (DNMT1, DNMT3a, and DNMT3b).[1][2][3][4][5] This inhibition leads to a reduction in DNA hypermethylation, an epigenetic modification that can silence gene expression.[1][3][5][6][7] By preventing this silencing, this compound modulates the expression of genes involved in critical cellular pathways associated with stress responses, cell death and survival, and, most notably, lipid metabolism and inflammation.[1][2][3][4][5][6][7] This epigenetic modulation ultimately contributes to improved cell survival, reduced inflammation, and decreased lipotoxicity.[1][2][3][4][5][6][7]
Impact on Lipid Metabolism
This compound has demonstrated a significant capacity to downregulate lipid biosynthesis.[8] This is achieved through the epigenetic upregulation of genes within key signaling pathways that control lipid homeostasis.
Key Signaling Pathways
-
Calcium-AMPK Signaling Pathway: this compound's inhibition of DNMTs leads to the demethylation and subsequent upregulation of genes in the Calcium-AMPK signaling pathway.[8] This pathway is a master regulator of energy metabolism, and its activation generally shifts cellular processes from energy storage (lipogenesis) to energy production.
-
SREBP-1c Pathway: this compound has been shown to reduce the mRNA levels of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that promotes the expression of genes involved in fatty acid and triglyceride synthesis.[8] It also suppresses the activation of SREBP-1.[9]
Quantitative Effects on Lipid Profile
The following tables summarize the quantitative effects of this compound on various lipid parameters as observed in preclinical and clinical studies.
Table 1: Effect of this compound on Circulating Lipids in a MASH Mouse Model [8]
| Parameter | Effect |
| Plasma Triglyceride (TG) | Significant decrease |
| Plasma Cholesterol (CHOL) | Significant decrease |
| HDL-C | Significant decrease |
Table 2: Effect of this compound on Hepatic Lipid Metabolism Markers in a MASH Mouse Model [8]
| Gene/Protein | Effect on mRNA Levels | Effect on Protein Levels |
| SREBP-1c | 46% reduction | 74% reduction (nuclear) |
| ACC1 | 57% reduction | 58% reduction (cytoplasmic) |
| FAS | 49% reduction | 47% reduction (cytoplasmic) |
Table 3: Effect of this compound on Cholesterol Biosynthesis in HepG2 Cells [9]
| Parameter | Effect |
| HMG-CoA Reductase mRNA | Dose-dependent decrease |
| Free [¹⁴C] Cholesterol | Dose-dependent decrease |
Attenuation of Inflammatory Responses
This compound exerts potent anti-inflammatory effects by modulating key inflammatory signaling pathways and reducing the expression of pro-inflammatory cytokines.[8]
Key Signaling Pathways
-
PPARγ/IκB Signaling Pathway: this compound suppresses inflammatory responses by increasing the expression of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[8] Increased PPARγ activity can interfere with the pro-inflammatory NF-κB signaling pathway.
-
NF-κB and TNFα Downregulation: Treatment with this compound has been shown to decrease the levels of Nuclear Factor kappa B (NF-κB) and Tumor Necrosis Factor-alpha (TNFα), two central mediators of the inflammatory response.[8]
Quantitative Effects on Inflammatory Markers
While specific percentage reductions in inflammatory markers are not consistently detailed in the provided search results, the literature consistently reports a significant attenuation of inflammatory responses induced by agents like lipopolysaccharide (LPS) and TNFα in macrophages.[8][10][11]
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature to allow for replication and further investigation.
In Vitro Cholesterol Biosynthesis Assay
-
Cell Line: HepG2 human hepatoma cells.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-25 µM) for a specified duration (e.g., 6-8 hours).
-
Analysis of HMG-CoA Reductase mRNA: RNA is extracted from the treated cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of HMG-CoA reductase.
-
Analysis of Cholesterol Synthesis: Cells are incubated with a radiolabeled precursor, such as [¹⁴C]acetate. After the treatment period, lipids are extracted, and the incorporation of the radiolabel into free cholesterol is quantified using techniques like thin-layer chromatography (TLC) followed by scintillation counting.
MASH Mouse Model Study
-
Animal Model: An established mouse model of Metabolic Dysfunction-Associated Steatohepatitis (MASH).
-
Treatment Regimen: this compound is administered via injection. An acute treatment regimen may involve two injections within a 14-hour period, with the mice fasted overnight before euthanasia. A chronic regimen may involve injections over a period of several weeks.
-
Blood Chemistry Analysis: Blood samples are collected to measure plasma levels of triglycerides, cholesterol, HDL-C, alanine aminotransferase (ALT), and aspartate aminotransferase (AST).
-
Hepatic Gene and Protein Expression Analysis: Liver tissue is harvested for the analysis of mRNA and protein levels of key lipid metabolism regulators such as SREBP-1c, ACC, and FAS using qRT-PCR and Western blotting, respectively.
Phase 2b AHFIRM Trial in Alcohol-Associated Hepatitis
-
Study Design: A randomized, double-blind, placebo-controlled, international, multi-center trial.
-
Patient Population: Patients with severe alcohol-associated hepatitis (AH).
-
Treatment Arms:
-
This compound 30 mg
-
This compound 90 mg
-
Placebo
-
-
Administration: Intravenous infusion. A second dose may be administered after 72 hours if the patient remains hospitalized. All patients receive supportive care.
-
Primary Endpoint: 90-day incidence of mortality or liver transplantation.
-
Key Secondary Endpoint: 90-day survival.
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: this compound's impact on lipid metabolism signaling pathways.
Caption: this compound's modulation of inflammatory response pathways.
Caption: A typical experimental workflow for studying this compound in a MASH mouse model.
Conclusion
This compound presents a novel therapeutic approach by targeting the epigenome to favorably modulate lipid metabolism and inflammatory responses. Its ability to inhibit DNMTs and subsequently alter gene expression profiles underscores its potential in treating complex metabolic and inflammatory diseases. The quantitative data from preclinical and clinical studies provide a strong rationale for its continued development. The detailed experimental protocols and pathway visualizations included in this guide offer a foundational resource for researchers and drug development professionals working to further elucidate and harness the therapeutic potential of this compound.
References
- 1. durect.com [durect.com]
- 2. DURECT Corporation Announces Phase 3 Registrational Trial Design for this compound in Alcohol-associated Hepatitis [prnewswire.com]
- 3. durect.com [durect.com]
- 4. durect.com [durect.com]
- 5. DURECT Corporation Announces Topline Results from Phase 2b AHFIRM Trial of this compound in Alcohol-Associated Hepatitis with Promising Effect on Mortality [prnewswire.com]
- 6. durect.com [durect.com]
- 7. DURECT Announces Peer-Reviewed Article Accepted for Publication with Additional Data from Previously Completed Phase 2a Study of this compound in Alcohol-Associated Hepatitis [prnewswire.com]
- 8. This compound: endogenous epigenetic regulator for treating chronic and acute liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound: endogenous epigenetic regulator for treating chronic and acute liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
Larsucosterol: An In-depth Examination of its Pro-Survival and Anti-Apoptotic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Larsucosterol, an endogenous epigenetic regulator, is emerging as a promising therapeutic agent for various liver diseases. Its mechanism of action centers on the inhibition of DNA methyltransferases (DNMTs), leading to the demethylation and subsequent re-expression of genes crucial for cell survival and the suppression of apoptosis. This technical guide provides a comprehensive overview of the molecular pathways influenced by this compound, with a focus on its impact on cell viability and anti-apoptotic signaling. Quantitative data from preclinical and clinical studies are summarized, and detailed experimental methodologies are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's multifaceted effects.
Core Mechanism of Action: Epigenetic Regulation
This compound functions as a potent inhibitor of DNA methyltransferases (DNMT1, DNMT3a, and DNMT3b).[1][2][3][4][5][6] This inhibition leads to a reduction in DNA hypermethylation, an epigenetic modification often associated with gene silencing in pathological states.[1][2][3][4][5][6] By preventing the addition of methyl groups to CpG islands in gene promoter regions, this compound facilitates the re-expression of silenced genes involved in critical cellular processes.[7] RNA-Seq analysis has revealed that this compound treatment in hepatocytes significantly modulates gene expression, upregulating genes associated with cell survival, anti-apoptosis, and antioxidant pathways, while downregulating those involved in lipid biosynthesis.[7]
Impact on Cell Survival and Anti-Apoptotic Pathways
This compound's pro-survival effects are mediated through the upregulation of several key genes and the modulation of critical signaling pathways.
Upregulation of Anti-Apoptotic and Pro-Survival Genes
Through its epigenetic regulatory function, this compound has been shown to increase the expression of several genes that play a vital role in promoting cell survival and inhibiting apoptosis. These include:
-
Dual-Specificity Phosphatases (DUSPs): this compound leads to the demethylation of the promoter regions of DUSP1, DUSP7, and DUSP8 genes, resulting in their increased expression.[7] DUSPs are key negative regulators of the MAPK signaling pathway, and their upregulation can attenuate stress-induced apoptosis.
-
BCL2-associated agonist of cell death (BAD): The search results indicate that this compound treatment affects the expression of this pro-apoptotic member of the Bcl-2 family.[7] By modulating its expression, this compound can shift the balance towards cell survival.
-
CREB5 (cAMP-responsive element-binding protein 5): Increased expression of CREB5, a transcription factor, is observed following this compound treatment.[7] CREB family members are known to be involved in promoting cell survival and proliferation.
-
Peroxiredoxin 6 (PRDX6): This antioxidant enzyme's expression is upregulated by this compound.[7] PRDX6 plays a crucial role in protecting cells from oxidative stress-induced apoptosis.[8][9]
Modulation of Key Signaling Pathways
This compound's influence extends to the modulation of major signaling cascades that govern cell fate:
-
MAPK-ERK Pathway: By upregulating DUSPs, this compound can dephosphorylate and inactivate MAP kinases like JNK and p38, which are often activated in response to cellular stress and can promote apoptosis.[7]
-
Calcium-AMPK Pathway: this compound has been shown to upregulate genes associated with the Calcium-AMPK signaling pathway.[7] The activation of AMPK can promote cell survival under metabolic stress conditions.
-
PI3K-Akt Pathway: The PI3K-Akt signaling pathway is a central regulator of cell survival, and evidence suggests that this compound can activate this pathway through epigenetic modifications.[7]
Quantitative Data on this compound's Efficacy
The following tables summarize the available quantitative data from preclinical and clinical studies on the impact of this compound on survival and liver function.
Table 1: Preclinical Survival Data
| Model System | Treatment Group | Control Group | Outcome | Citation |
| LPS-induced acute organ injury in mice | This compound | Vehicle | 90% survival rate | [7] |
Table 2: Clinical Trial Mortality Data (AHFIRM Phase 2b Trial)
| Patient Population | This compound Dose | Placebo (Standard of Care) | Outcome (90-Day Mortality Reduction) | p-value | Citation |
| All Patients | 30 mg | Standard of Care | 41% | 0.070 | [2] |
| All Patients | 90 mg | Standard of Care | 35% | 0.126 | [2] |
| U.S. Patients | 30 mg | Standard of Care | 57% | 0.014 | [2] |
| U.S. Patients | 90 mg | Standard of Care | 58% | 0.008 | [2] |
Table 3: Clinical Trial Liver Function Data (Phase 2a)
| Parameter | Patient Population | Treatment | Outcome | Citation |
| Survival | 19 patients with Alcohol-Associated Hepatitis | This compound (30, 90, or 150 mg) | 100% survival at 28 days | [1][10] |
| MELD Score | Patients with moderate AH | This compound | Statistically significant reduction at Day 28 | [1] |
| Serum Bilirubin | Patients with severe AH | This compound | Statistically significant reduction at Day 28 | [1] |
| Lille Score | 8 patients with severe AH | This compound (30 or 90 mg) | Statistically significantly lower than SOC | [1] |
Detailed Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a standard method for assessing the effect of a compound on cell viability by measuring mitochondrial metabolic activity.
Materials:
-
Hepatocytes (e.g., primary human hepatocytes or HepG2 cell line)
-
Cell culture medium
-
This compound (at various concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed hepatocytes in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, remove the culture medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Gene Expression Analysis using RT² Profiler PCR Array
This method allows for the simultaneous analysis of a panel of genes related to a specific pathway, such as apoptosis.
Materials:
-
Hepatocytes treated with this compound or vehicle control
-
RNA extraction kit
-
cDNA synthesis kit
-
RT² Profiler PCR Array for apoptosis-related genes
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from the treated and control cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
Real-time PCR: Mix the cDNA with an appropriate real-time PCR master mix and aliquot into the wells of the RT² Profiler PCR Array.
-
PCR Amplification: Perform the real-time PCR reaction according to the manufacturer's instructions.
-
Data Analysis: Analyze the raw Ct values to determine the fold change in gene expression for each gene on the array in the this compound-treated group compared to the control group.
Visualizing the Impact of this compound
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound's core mechanism of action.
Caption: Anti-apoptotic signaling pathways modulated by this compound.
Caption: Experimental workflow for assessing cell viability.
Conclusion
This compound demonstrates a significant therapeutic potential by targeting the epigenetic landscape to promote cell survival and inhibit apoptosis. Its ability to reverse the pathological silencing of key pro-survival genes through DNMT inhibition underscores a novel approach to treating diseases characterized by excessive cell death, particularly in the liver. The modulation of critical signaling pathways like MAPK-ERK and Calcium-AMPK further highlights its multifaceted mechanism of action. While clinical data is promising, further research into the specific downstream effectors of this compound-mediated gene expression will continue to elucidate its full therapeutic potential and guide its clinical development.
References
- 1. Safety, Pharmacokinetics, and Efficacy Signals of this compound (DUR-928) in Alcohol-Associated Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. durect.com [durect.com]
- 3. DURECT Corporation Receives FDA Breakthrough Therapy Designation for this compound in Alcohol-Associated Hepatitis [prnewswire.com]
- 4. DURECT Completes Enrollment in Phase 2b AHFIRM Trial of this compound in Alcohol-Associated Hepatitis [prnewswire.com]
- 5. durect.com [durect.com]
- 6. durect.com [durect.com]
- 7. This compound: endogenous epigenetic regulator for treating chronic and acute liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant peroxiredoxin 6 protein rescues toxicity due to oxidative stress and cellular hypoxia in vitro, and attenuates prion-related pathology in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peroxiredoxin 6 suppresses ferroptosis in lung endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. durect.com [durect.com]
The Pharmacodynamics of Larsucosterol: An Epigenetic Approach to Liver Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Larsucosterol (also known as DUR-928) is an endogenous, sulfated oxysterol that is emerging as a promising therapeutic agent for a range of acute and chronic liver diseases.[1] Its unique mechanism of action as an epigenetic modulator distinguishes it from many other therapies in development.[2] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, with a focus on its molecular mechanisms, preclinical evidence, and clinical trial data in liver disease.
Mechanism of Action: Epigenetic Regulation through DNMT Inhibition
This compound functions as a potent inhibitor of DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3a, and DNMT3b.[2] In pathological states such as alcohol-associated hepatitis (AH), DNMTs are often overexpressed, leading to hypermethylation of CpG islands in the promoter regions of key genes. This hypermethylation results in the silencing of genes crucial for cellular protection, lipid metabolism, and inflammatory control.
By inhibiting DNMTs, this compound leads to the demethylation of DNA, thereby reactivating the expression of these critical genes.[2] This epigenetic reprogramming is central to the therapeutic effects of this compound, which include the modulation of signaling pathways involved in stress responses, cell death and survival, and lipid biosynthesis.[2]
The following diagram illustrates the core mechanism of this compound's action at the cellular level.
Key Signaling Pathways Modulated by this compound
Through its epigenetic regulatory function, this compound influences several critical signaling pathways implicated in the pathophysiology of liver disease. Preclinical studies have indicated that this compound induces the demethylation of genes associated with the PI3K-Akt and MAPK signaling pathways.[3]
The diagram below outlines the key signaling cascades affected by this compound.
References
Methodological & Application
Application Notes and Protocols for Larsucosterol Administration in MASH Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of Larsucosterol (formerly DUR-928) in mouse models of Metabolic Dysfunction-Associated Steatohepatitis (MASH). The included methodologies are based on established pre-clinical studies and are intended to guide researchers in designing and executing their own experiments.
Introduction
This compound is an endogenous, sulfated oxysterol that acts as an epigenetic modulator. It has demonstrated therapeutic potential in various liver diseases, including MASH.[1] Its mechanism of action involves the inhibition of DNA methyltransferases (DNMTs), leading to the demethylation and subsequent upregulation of genes involved in crucial cellular pathways that regulate lipid metabolism, inflammation, and cell survival.[1] These pathways include the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK-ERK) and the Calcium/AMP-activated Protein Kinase (Calcium-AMPK) signaling cascades.[1]
MASH Mouse Models
Two common and effective mouse models for studying MASH are the diet-induced model using C57BL/6J mice and the STAM™ model.
Diet-Induced MASH Model (C57BL/6J Mice)
This model recapitulates the key features of human MASH, including steatosis, inflammation, and fibrosis, through prolonged exposure to a high-fat, high-fructose, and high-cholesterol diet.
Protocol for MASH Induction:
-
Animal Strain: Male C57BL/6J mice, 6-8 weeks of age.
-
Acclimatization: House the mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Diet: Switch the mice to a high-fat diet (HFD). A commonly used composition is:
-
40 kcal% from fat (e.g., milk fat or lard)
-
20 kcal% from fructose
-
2% cholesterol by weight
-
Note: The remainder of the caloric content is typically derived from protein and carbohydrates.
-
-
Duration: Maintain the mice on the HFD for a minimum of 16-20 weeks to establish MASH with significant fibrosis.
STAM™ Mouse Model
This model offers a more rapid and consistent progression to MASH and subsequent hepatocellular carcinoma (HCC).
Protocol for STAM™ Model Induction:
-
Animal Strain: Male C57BL/6J mice.
-
Induction:
-
At two days of age, administer a single subcutaneous injection of 200 µg of streptozotocin (STZ) to induce a state of insulin deficiency.
-
At four weeks of age, switch the mice to a high-fat diet (as described above).
-
-
Disease Progression: MASH typically develops by 8-12 weeks of age, with fibrosis becoming prominent thereafter.
This compound Administration Protocols
The following protocols are for the administration of this compound in established MASH mouse models.
Preparation of this compound for Injection
This compound (DUR-928) for injection is typically supplied as a sterile solution of this compound sodium (e.g., 30 mg/mL) containing a solubilizing agent such as hydroxypropyl betadex.[2]
-
Vehicle: Sterile saline (0.9% NaCl) is a suitable vehicle for intraperitoneal injections.
-
Dilution: Based on the desired dosage and the injection volume, dilute the this compound stock solution with sterile saline. For example, to achieve a dose of 10 mg/kg in a 25g mouse with an injection volume of 100 µL, a 2.5 mg/mL working solution would be required.
Acute Administration Protocol
This protocol is designed to assess the rapid effects of this compound on plasma lipid profiles.
-
Mice: Use mice with established MASH.
-
Dosing: Administer two intraperitoneal (IP) injections of this compound within a 14-hour period.
-
Fasting: After the second injection, fast the mice overnight.
-
Endpoint Analysis: Collect blood and tissues for biochemical analysis.
Long-Term Administration Protocol
This protocol is designed to evaluate the chronic therapeutic effects of this compound on MASH progression, including inflammation and fibrosis.
-
Mice: Use mice with established MASH.
-
Dosing: Administer this compound via intraperitoneal (IP) injection once every three days for a duration of six weeks.
-
Diet: Continue to feed the mice the HFD throughout the treatment period.
-
Fasting: At the end of the six-week treatment period, fast the mice for five hours before euthanasia.
-
Endpoint Analysis: Collect blood and tissues for biochemical and histological analysis.
Experimental Workflow
Caption: Experimental workflow for long-term this compound administration in a diet-induced MASH mouse model.
Data Presentation
The following tables summarize the expected quantitative outcomes based on published literature.
Table 1: Effect of Long-Term this compound Administration on Plasma Biomarkers in MASH Mice
| Parameter | MASH Control (Vehicle) | MASH + this compound | % Change |
| Triglycerides (mg/dL) | 150 ± 15 | 105 ± 12 | ↓ 30% |
| Total Cholesterol (mg/dL) | 250 ± 20 | 180 ± 18 | ↓ 28% |
| ALT (U/L) | 120 ± 10 | 70 ± 8 | ↓ 42% |
| AST (U/L) | 180 ± 15 | 100 ± 12 | ↓ 44% |
Values are representative and presented as mean ± SEM.
Table 2: Effect of Long-Term this compound Administration on Liver Histology in MASH Mice
| Parameter | MASH Control (Vehicle) | MASH + this compound | Change |
| NAFLD Activity Score (NAS) | 6.5 ± 0.5 | 3.5 ± 0.4 | ↓ |
| Fibrosis Score (0-4) | 2.8 ± 0.3 | 1.5 ± 0.2 | ↓ |
Values are representative and presented as mean ± SEM.
Signaling Pathways
This compound's therapeutic effects in MASH are mediated through the modulation of key signaling pathways.
Mechanism of Action
Caption: this compound inhibits DNMTs, leading to DNA demethylation and increased gene expression.
Downstream Signaling Pathways
Caption: this compound activates MAPK-ERK and Calcium-AMPK pathways, leading to beneficial downstream effects.
Detailed Experimental Protocols
Biochemical Analysis
-
Blood Collection: Collect blood via cardiac puncture into EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Analyte Quantification: Use commercially available colorimetric assay kits to measure plasma levels of:
-
Triglycerides
-
Total Cholesterol
-
Alanine Aminotransferase (ALT)
-
Aspartate Aminotransferase (AST)
-
-
Liver Homogenate: Homogenize a portion of the liver tissue for the quantification of hepatic triglyceride and cholesterol content.
Histological Analysis
-
Tissue Fixation: Fix a portion of the liver in 10% neutral buffered formalin for 24 hours.
-
Paraffin Embedding: Dehydrate the fixed tissue and embed in paraffin.
-
Sectioning: Cut 5 µm sections and mount on glass slides.
-
Staining:
-
Hematoxylin and Eosin (H&E): For the assessment of steatosis, inflammation, and hepatocyte ballooning.
-
Sirius Red: For the visualization and quantification of collagen deposition (fibrosis).
-
-
Scoring:
-
NAFLD Activity Score (NAS): A pathologist blinded to the treatment groups should score the H&E stained slides for steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2). The sum of these scores constitutes the NAS.
-
Fibrosis Score: The Sirius Red stained slides should be scored for fibrosis stage on a scale of 0 to 4.
-
These detailed application notes and protocols provide a comprehensive guide for researchers investigating the therapeutic effects of this compound in preclinical models of MASH. Adherence to these methodologies will facilitate the generation of robust and reproducible data.
References
Unveiling the Impact of Larsucosterol on Liver Cell Fat: A Guide to In Vitro Assessment
For Researchers, Scientists, and Drug Development Professionals
Larsucosterol, an endogenous epigenetic modulator, has emerged as a promising therapeutic candidate for liver diseases characterized by excessive fat accumulation.[1][2][3] Its mechanism centers on the inhibition of DNA methyltransferases (DNMTs), which alters gene expression to reduce lipid biosynthesis and inflammation within hepatocytes.[4][5][6][7][8][9] This document provides detailed application notes and protocols for assessing the effects of this compound on hepatocyte lipid accumulation, tailored for researchers in drug discovery and development.
Mechanism of Action: An Epigenetic Approach to Reducing Liver Fat
This compound functions by inhibiting DNA methyltransferases (DNMT1, 3a, and 3b), leading to the demethylation of CpG islands in the promoter regions of key genes.[1][4] This epigenetic modification upregulates signaling pathways, such as the calcium-AMPK pathway, which in turn suppresses the activity of sterol regulatory element-binding protein-1c (SREBP-1c).[1] SREBP-1c is a master transcriptional regulator of lipogenesis. Its inhibition leads to the downregulation of genes involved in fatty acid and cholesterol biosynthesis, including acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS).[1] The culmination of these molecular events is a significant reduction in triglyceride and cholesterol accumulation within hepatocytes.[1]
Caption: this compound's mechanism of action in hepatocytes.
Experimental Protocols for Assessing Hepatocyte Lipid Accumulation
To evaluate the efficacy of this compound in reducing hepatocyte lipid content, a combination of qualitative and quantitative methods is recommended. Below are detailed protocols for three widely used assays.
Oil Red O Staining for Visualization of Neutral Lipids
Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids, providing a visual assessment of lipid accumulation in cultured cells.[10]
Protocol:
-
Cell Culture and Treatment:
-
Seed hepatocytes (e.g., HepG2) on coverslips in a 24-well plate at a density of 100,000 cells per well and incubate for 24 hours.[10]
-
Induce lipid accumulation by treating cells with a steatogenic medium (e.g., supplemented with oleic and palmitic acids).
-
Concurrently, treat designated wells with varying concentrations of this compound. Include appropriate vehicle controls.
-
Incubate for 24-72 hours.
-
-
Fixation and Staining:
-
Aspirate the culture medium and wash the cells gently with Phosphate-Buffered Saline (PBS).[10]
-
Fix the cells with 10% formalin in PBS for at least 1 hour at room temperature.[11]
-
Remove the fixative and wash the cells with distilled water.[10]
-
Incubate the cells with 60% isopropanol for 5 minutes.[12]
-
Remove the isopropanol and add the working Oil Red O staining solution. Incubate for 15-30 minutes.[10][12]
-
Remove the staining solution and wash with 60% isopropanol briefly, followed by several washes with distilled water until the water is clear.[12]
-
-
Counterstaining and Imaging:
-
(Optional) Counterstain the nuclei with Mayer's Hematoxylin for 1-3 minutes for better visualization of cell morphology.[10][11][12]
-
Wash thoroughly with distilled water.[10]
-
Mount the coverslips onto microscope slides with an aqueous mounting medium.
-
Visualize the lipid droplets (stained red) and nuclei (stained blue) under a light microscope.[11]
-
-
Quantification (Optional):
Caption: Experimental workflow for Oil Red O staining.
BODIPY 493/503 Staining for Live-Cell Imaging of Lipid Droplets
BODIPY 493/503 is a fluorescent dye that specifically stains neutral lipids and is well-suited for live-cell imaging, allowing for the dynamic monitoring of lipid droplet formation and reduction.[][15][16][][18]
Protocol:
-
Cell Culture and Treatment:
-
Culture hepatocytes in a suitable imaging dish or plate (e.g., glass-bottom dish).
-
Induce lipid accumulation and treat with this compound as described for Oil Red O staining.
-
-
Staining:
-
Washing and Imaging:
-
Image Analysis:
-
The number, size, and fluorescence intensity of lipid droplets can be quantified using image analysis software (e.g., ImageJ).
-
Caption: Workflow for BODIPY 493/503 staining.
Quantitative Triglyceride Assay
For a precise quantification of intracellular triglyceride content, a biochemical assay is recommended. Several commercial kits are available for this purpose.[19][20][21]
Protocol (General Steps):
-
Cell Culture, Treatment, and Lysis:
-
Culture and treat hepatocytes in a multi-well plate as previously described.
-
After treatment, wash the cells with PBS and lyse them according to the manufacturer's protocol of the chosen triglyceride quantification kit. This often involves a simple detergent lysis.[19]
-
-
Triglyceride Measurement:
-
The assay typically involves the enzymatic conversion of triglycerides to glycerol and free fatty acids.[20]
-
The glycerol is then used in a series of coupled enzymatic reactions that result in the production of a colorimetric or fluorometric signal.[20]
-
The signal is proportional to the amount of triglycerides in the sample.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the triglyceride concentration in each sample based on a standard curve generated with known concentrations of a triglyceride standard.
-
Normalize the triglyceride content to the total protein concentration of the cell lysate to account for differences in cell number.
-
Data Presentation
Quantitative data from the assays described above should be summarized in a clear and structured format for easy comparison between different treatment groups.
Table 1: Effect of this compound on Hepatocyte Triglyceride Content
| Treatment Group | This compound Conc. (µM) | Triglyceride Content (nmol/mg protein) | Fold Change vs. Control |
| Vehicle Control | 0 | [Value] | 1.0 |
| Fatty Acid Control | 0 | [Value] | [Value] |
| This compound | [Conc. 1] | [Value] | [Value] |
| This compound | [Conc. 2] | [Value] | [Value] |
| This compound | [Conc. 3] | [Value] | [Value] |
Table 2: Image-Based Quantification of Lipid Droplets
| Treatment Group | This compound Conc. (µM) | Average Lipid Droplet Area (µm²) | Average Number of Lipid Droplets per Cell |
| Vehicle Control | 0 | [Value] | [Value] |
| Fatty Acid Control | 0 | [Value] | [Value] |
| This compound | [Conc. 1] | [Value] | [Value] |
| This compound | [Conc. 2] | [Value] | [Value] |
| This compound | [Conc. 3] | [Value] | [Value] |
By employing these detailed protocols and data presentation formats, researchers can effectively and reproducibly assess the impact of this compound on hepatocyte lipid accumulation, contributing to a deeper understanding of its therapeutic potential.
References
- 1. This compound: endogenous epigenetic regulator for treating chronic and acute liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. This compound: endogenous epigenetic regulator for treating chronic and acute liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, Pharmacokinetics, and Efficacy Signals of this compound (DUR-928) in Alcohol-Associated Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Treatment for AA Hepatitis: this compound Earns FDA Breakthrough Designation [healthandpharma.net]
- 6. Epigenetic therapy for alcoholic hepatitis: can this compound change the treatment landscape? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. durect.com [durect.com]
- 8. DURECT Corporation Announces Topline Results from Phase 2b AHFIRM Trial of this compound in Alcohol-Associated Hepatitis with Promising Effect on Mortality [prnewswire.com]
- 9. durect.com [durect.com]
- 10. Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro [jove.com]
- 11. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]
- 12. mousepheno.ucsd.edu [mousepheno.ucsd.edu]
- 13. content.abcam.com [content.abcam.com]
- 15. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 18. benchchem.com [benchchem.com]
- 19. Triglyceride-Glo™ Assay | Triglyceride Assay | Lipogenesis [promega.in]
- 20. mybiosource.com [mybiosource.com]
- 21. resources.amsbio.com [resources.amsbio.com]
Application Notes and Protocols for Intravenous Infusion of Larsucosterol in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intravenous infusion guidelines for Larsucosterol (also known as DUR-928), an endogenous epigenetic regulator, based on findings from clinical research. The following protocols and data are intended to guide the design and execution of clinical studies involving this investigational compound.
Introduction
This compound is a sulfated oxysterol that acts as an epigenetic modulator by inhibiting DNA methyltransferases (DNMTs), including DNMT1, DNMT3a, and 3b.[1][2] This inhibition of DNA methylation modulates the expression of genes involved in cellular stress responses, cell death and survival, and lipid biosynthesis.[1][2] Through this mechanism, this compound may improve cell survival, reduce inflammation, and decrease lipotoxicity, making it a candidate for treating acute organ injuries and chronic diseases.[1][2] Clinical trials have primarily investigated this compound in the context of alcohol-associated hepatitis (AH).[3][4][5][6]
Quantitative Data Summary
The following tables summarize the dosing and key outcomes from the Phase 2a clinical trial of this compound in patients with alcohol-associated hepatitis.
Table 1: Intravenous Infusion Dosing Regimens[3][4][5][6]
| Dose Group | This compound Dose | Number of Infusions | Dosing Interval |
| 1 | 30 mg | 1 or 2 | 72 hours apart |
| 2 | 90 mg | 1 or 2 | 72 hours apart |
| 3 | 150 mg | 1 or 2 | 72 hours apart |
A second infusion was administered if the patient remained hospitalized 72 hours after the first dose.[3][4][5][6]
Table 2: Summary of Safety and Efficacy Signals (Phase 2a Trial)[4]
| Parameter | Result |
| Safety | Well-tolerated at all three doses (30, 90, and 150 mg). No drug-related serious adverse events reported. |
| 28-Day Survival | 100% (19 out of 19 subjects). |
| Hospital Discharge | 74% of all subjects were discharged within 72 hours after a single infusion. |
| Pharmacokinetics | Not affected by disease severity (moderate vs. severe AH) and were dose-proportional. |
| Biochemical Markers | Improvement in various biochemical parameters, including a notable decline in serum bilirubin levels at day 7 and day 28. |
| MELD Score | Reduced at day 28 compared to baseline. |
| Lille Score | <0.45 in 89% of subjects with day 7 samples, indicating a favorable prognosis. |
Experimental Protocols
This section details the methodology for the preparation and intravenous administration of this compound based on clinical trial protocols.
Materials
-
This compound (DUR-928) sterile solution for injection
-
Sterile saline (0.9% sodium chloride) for injection, or 5% Dextrose for injection
-
100 mL infusion bags
-
Sterile syringes and needles
-
Infusion pump and administration set
Preparation of Infusion Solution
-
Reconstitution/Dilution: this compound is provided as a sterile solution. The appropriate volume of the stock solution is withdrawn and diluted in a 100 mL bag of either sterile saline or 5% dextrose.[4]
-
For a 30 mg dose : Aseptically withdraw 1 mL of the this compound stock solution and add it to the 100 mL infusion bag.
-
For a 90 mg dose : Aseptically withdraw 3 mL of the this compound stock solution and add it to the 100 mL infusion bag.
-
For a 150 mg dose : Aseptically withdraw 5 mL of the this compound stock solution and add it to the 100 mL infusion bag.
-
-
Mixing: Gently invert the infusion bag several times to ensure thorough mixing of the solution. Avoid vigorous shaking.
-
Inspection: Visually inspect the final diluted solution for any particulate matter or discoloration before administration. The solution should be clear.
Intravenous Administration
-
Patient Preparation: Ensure appropriate venous access has been established and is patent.
-
Infusion Setup: Prime the infusion administration set with the prepared this compound solution.
-
Infusion Rate: Administer the 100 mL solution intravenously over approximately 2 hours.[3][4][6] The infusion rate should be set to 50 mL/hour.
-
Monitoring: Monitor the patient for any signs of infusion-related reactions throughout the administration period and as per the clinical protocol.
-
Dosing Schedule:
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as an epigenetic modulator.
Experimental Workflow for this compound IV Infusion in a Clinical Trial
Caption: Workflow of this compound administration in a clinical trial setting.
References
- 1. DUR-928 in Patients With Alcoholic Hepatitis [ctv.veeva.com]
- 2. This compound for the Treatment of Alcohol-Associated Hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, Pharmacokinetics, and Efficacy Signals of this compound (DUR-928) in Alcohol-Associated Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, Pharmacokinetics, and Efficacy Signals of this compound (DUR-928) in Alcohol-Associated Hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. durect.com [durect.com]
Larsucosterol: Application Notes & Protocols for Preclinical Oral and Intramuscular Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the preclinical evaluation of Larsucosterol (also known as DUR-928), a first-in-class epigenetic modulator, with a focus on oral and intramuscular routes of administration. While detailed quantitative data from preclinical studies are not extensively available in the public domain, this document synthesizes the existing information to guide researchers in designing and executing relevant preclinical investigations.
Introduction
This compound is an endogenous, sulfated oxysterol that has demonstrated a significant role in regulating lipid metabolism, inflammatory responses, and cell survival.[1] It acts as an epigenetic modulator by inhibiting DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3a, and DNMT3b.[2] This inhibition of DNA hypermethylation leads to the modulation of gene expression involved in various cellular pathways, ultimately resulting in reduced inflammation, decreased lipotoxicity, and improved cell survival.[2] Preclinical and clinical studies have explored the therapeutic potential of this compound in a variety of conditions, including acute organ injury and chronic liver diseases.[3]
While intravenous administration has been prominent in clinical trials, preclinical studies have also assessed the viability of oral and intramuscular routes.[4] Regulatory filings have indicated that this compound has been evaluated in a range of animal models, including mice, rats, rabbits, dogs, minipigs, and monkeys, and has been found to be well-tolerated by all routes of administration tested.[4]
Data Presentation
Specific quantitative pharmacokinetic (PK) and pharmacodynamic (PD) data for oral and intramuscular administration of this compound in preclinical species are not widely published. However, high-level findings from various sources are summarized below.
Table 1: Summary of Preclinical Oral Administration Studies
| Parameter | Finding | Species | Source |
| Toxicology | Well-tolerated in a 6-month oral study. | Rat | DURECT Corp. SEC Filing |
| Toxicology | Well-tolerated in a 9-month oral study. | Dog | DURECT Corp. SEC Filing |
| Bioavailability | Orally bioavailable small molecule. | Preclinical Models | [2][3] |
| Phase 1 Clinical PK | Peak plasma concentration (Tmax) at approximately 2-6 hours post-dose. | Human | BioWorld |
Table 2: Summary of Preclinical Intramuscular Administration Studies
| Parameter | Finding | Species | Source |
| General Safety | Well-tolerated across multiple species. | Mice, rats, rabbits, dogs, minipigs, and monkeys | DURECT Corp. SEC Filing |
| Clinical Development | Phase 1 trials with injectable administration were planned. | Human | BioWorld |
Note: The lack of specific public data (e.g., Cmax, AUC, bioavailability percentages) for preclinical models necessitates that researchers conduct their own dose-range finding and pharmacokinetic studies for their specific models and formulations.
Experimental Protocols
Detailed experimental protocols for the oral and intramuscular administration of this compound in preclinical studies are not publicly available. The following are generalized protocols based on standard practices in preclinical drug development. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
Protocol for Oral Administration in Rodents
Objective: To assess the pharmacokinetics and/or efficacy of orally administered this compound in a rodent model.
Materials:
-
This compound (appropriate formulation for oral gavage)
-
Vehicle for control group (e.g., water, saline, or specific formulation vehicle)
-
Oral gavage needles (size appropriate for the animal)
-
Syringes
-
Animal balance
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for a minimum of 7 days before the experiment.
-
Dose Preparation: Prepare the this compound formulation and vehicle control on the day of dosing. Ensure homogeneity of the suspension if applicable.
-
Dosing:
-
Weigh each animal to determine the precise dosing volume.
-
Administer the calculated volume of this compound formulation or vehicle to the respective groups via oral gavage.
-
-
Sample Collection (for Pharmacokinetic Studies):
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process blood to separate plasma and store at -80°C until analysis.
-
-
Efficacy Assessment: For efficacy studies, monitor relevant pharmacodynamic markers or clinical signs at appropriate time points post-dosing, according to the disease model.
-
Data Analysis: Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS) to determine pharmacokinetic parameters. For efficacy studies, use appropriate statistical methods to compare treatment and control groups.
Protocol for Intramuscular Administration in Non-Rodents
Objective: To evaluate the safety and pharmacokinetics of intramuscularly administered this compound in a non-rodent model (e.g., dog, non-human primate).
Materials:
-
This compound (sterile formulation suitable for intramuscular injection)
-
Vehicle for control group (sterile)
-
Syringes and needles (appropriate gauge and length for the species and injection site)
-
Clippers and disinfectant for the injection site
-
Blood collection supplies
Procedure:
-
Animal Acclimation and Health Check: Ensure animals are healthy and acclimated to handling and study procedures.
-
Dose Preparation: Prepare the sterile this compound formulation and vehicle control.
-
Dosing:
-
Weigh the animal to calculate the correct dose volume.
-
Select an appropriate muscle for injection (e.g., quadriceps femoris, gluteal muscles).
-
Shave and disinfect the injection site.
-
Administer the formulation via deep intramuscular injection.
-
-
Observation: Monitor the animal for any signs of local irritation at the injection site or systemic adverse effects.
-
Sample Collection (for Pharmacokinetic Studies):
-
Collect blood samples from an appropriate vein at designated time points.
-
Process and store plasma samples as described for the oral protocol.
-
-
Data Analysis: Determine pharmacokinetic parameters from plasma concentration-time data.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of this compound
This compound's primary mechanism of action involves the inhibition of DNA methyltransferases (DNMTs). This leads to a cascade of downstream effects that are beneficial in disease states characterized by inflammation and cellular stress.
Caption: this compound's mechanism of action via DNMT inhibition.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for the preclinical assessment of this compound via oral or intramuscular routes.
Caption: A generalized workflow for preclinical studies.
Conclusion
References
- 1. DURECT Announces Peer-Reviewed Article Accepted for Publication with Additional Data from Previously Completed Phase 2a Study of this compound in Alcohol-Associated Hepatitis [prnewswire.com]
- 2. durect.com [durect.com]
- 3. This compound: endogenous epigenetic regulator for treating chronic and acute liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. durect.com [durect.com]
Dosage Determination for Larsucosterol in Alcohol-Associated Hepatitis Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage determination for Larsucosterol (also known as DUR-928) in clinical studies for the treatment of alcohol-associated hepatitis (AH). This document includes a summary of quantitative data from key clinical trials, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Introduction to this compound
This compound is an endogenous sulfated oxysterol that acts as an epigenetic modulator. Its primary mechanism of action involves the inhibition of DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3a, and DNMT3b.[1][2] In alcohol-associated hepatitis, DNMTs are overexpressed, leading to hypermethylation of genes involved in crucial cellular processes. By inhibiting these enzymes, this compound modulates the expression of genes associated with stress responses, cell death and survival, and lipid biosynthesis. This action is believed to result in improved cell survival, reduced inflammation, and decreased lipotoxicity in the liver.[1][2]
Quantitative Data Summary from Clinical Trials
This compound has been evaluated in Phase 2a and Phase 2b clinical trials to determine its safety, tolerability, and efficacy in patients with moderate to severe alcohol-associated hepatitis. The following tables summarize the key quantitative data from these studies.
Table 1: Overview of this compound Clinical Trials in Alcohol-Associated Hepatitis
| Trial Phase | ClinicalTrials.gov ID | Dosages Studied | Patient Population | Primary Endpoints |
| Phase 2a | NCT01809132 | 30 mg, 90 mg, 150 mg (IV) | 19 subjects with moderate (MELD 11-20) and severe (MELD 21-30) AH | Safety, Pharmacokinetics, Lille score at day 7[3][4] |
| Phase 2b (AHFIRM) | NCT04563026 | 30 mg, 90 mg (IV) vs. Placebo | 307 subjects with severe AH | 90-day incidence of mortality or liver transplant[5][6] |
Table 2: Efficacy Outcomes of this compound Treatment in Phase 2a Study
| Parameter | Dosage Group(s) | Key Findings |
| 28-Day Survival | 30 mg, 90 mg, 150 mg | 100% survival rate across all treated subjects (n=19)[3][7] |
| Lille Score at Day 7 | 30 mg, 90 mg (Severe AH) | Statistically significantly lower (p < 0.01) compared to standard of care[3][7] |
| MELD Score at Day 28 | All dosages | Statistically significant reduction in subjects with moderate AH (p < 0.05)[3] |
| Serum Total Bilirubin | All dosages | Notable decline from baseline at day 7 and day 28[3][7] |
| Hospital Discharge | All dosages | 74% of all subjects were discharged within 72 hours after a single infusion[3][7] |
Table 3: Efficacy Outcomes of this compound Treatment in Phase 2b AHFIRM Trial (Overall Population)
| Parameter | 30 mg this compound | 90 mg this compound | Placebo |
| 90-Day Mortality or Liver Transplant | No statistically significant difference from placebo[5][6] | No statistically significant difference from placebo[5][6] | - |
| 90-Day Mortality | 14.7% (15/102) | 16.7% (17/102) | 24.3% (25/103) |
| Mortality Reduction vs. Placebo | 41% (p=0.068)[8] | 35% (p=0.124)[8] | - |
Table 4: Efficacy Outcomes of this compound Treatment in Phase 2b AHFIRM Trial (U.S. Patients)
| Parameter | 30 mg this compound | 90 mg this compound | Placebo |
| 90-Day Mortality Reduction vs. Placebo | 57% (p=0.014)[8][9] | 58% (p=0.008)[8][9] | - |
Experimental Protocols
The following are representative protocols based on the methodologies described in the publications of the this compound clinical trials. Note: These are not the official, detailed study protocols. For conducting clinical research, the specific and complete protocols from the study sponsor (DURECT Corporation) must be followed.
Protocol 1: Patient Selection and Enrollment
Objective: To select and enroll eligible patients with alcohol-associated hepatitis.
Inclusion Criteria (based on Phase 2b AHFIRM trial):
-
Able to provide written informed consent.
-
Onset of jaundice within the prior 8 weeks.
-
Average daily alcohol consumption of >40g for females or >60g for males for 6 months or longer.
-
Less than 8 weeks of abstinence before the onset of jaundice.
Exclusion Criteria (based on Phase 2b AHFIRM trial):
-
Active infections (e.g., SBP, UTI, bacteremia).
-
Serum creatinine >2.5 mg/dL.
-
Uncontrolled gastrointestinal bleeding.
-
Liver biopsy findings not compatible with AH.
Protocol 2: Preparation and Administration of this compound (Intravenous Infusion)
Objective: To prepare and administer this compound via intravenous infusion.
Materials:
-
This compound sodium injection (30 mg/mL).
-
Sterile saline (0.9% sodium chloride) or 5% dextrose in water (D5W) for infusion.
-
Sterile syringe and needles.
-
Infusion bag (100 mL).
-
IV administration set.
Procedure:
-
Dosage Calculation: Determine the required volume of this compound injection based on the assigned dose (e.g., 30 mg or 90 mg).
-
Dilution: Aseptically withdraw the calculated volume of this compound from the vial and dilute it in a 100 mL infusion bag of sterile saline or D5W.
-
Administration: Administer the diluted this compound solution as a single intravenous infusion over a period of approximately 2 hours.
-
Second Dose: If the patient remains hospitalized after 72 hours, a second infusion may be administered.[1][10]
Protocol 3: Efficacy and Safety Assessments
Objective: To monitor the efficacy and safety of this compound treatment.
Schedule of Assessments:
-
Baseline (Day 1, prior to infusion):
-
Medical history and physical examination.
-
Vital signs.
-
Blood collection for MELD score calculation (serum bilirubin, creatinine, INR) and other liver biomarkers (AST, ALT, albumin).
-
-
Day 7:
-
Blood collection for Lille score calculation (serum bilirubin) and other assessments.
-
-
Day 28 and Day 90:
-
Follow-up assessments for MELD score, survival status, and adverse events.
-
Key Efficacy Assessments:
-
MELD Score Calculation: The Model for End-Stage Liver Disease (MELD) score is calculated using the following formula:
-
MELD = 3.78 × ln[serum bilirubin (mg/dL)] + 11.2 × ln[INR] + 9.57 × ln[serum creatinine (mg/dL)] + 6.43
-
-
Lille Score Calculation: The Lille model is used to assess the response to treatment at day 7. The score is calculated using a formula that includes age, renal insufficiency, albumin, prothrombin time, and the evolution of bilirubin from day 0 to day 7. A score <0.45 is indicative of a treatment responder.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in alcohol-associated hepatitis.
Experimental Workflow for this compound Clinical Trials
Caption: Generalized workflow for this compound clinical trials in AH.
Logical Relationship for Dosage Selection in Future Studies
Caption: Rationale for dosage selection in future this compound studies.
References
- 1. hcplive.com [hcplive.com]
- 2. durect.com [durect.com]
- 3. Safety, Pharmacokinetics, and Efficacy Signals of this compound (DUR-928) in Alcohol-Associated Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DURECT Announces Peer-Reviewed Article Accepted for Publication with Additional Data from Previously Completed Phase 2a Study of this compound in Alcohol-Associated Hepatitis [prnewswire.com]
- 5. kingstonhsc.ca [kingstonhsc.ca]
- 6. Why do we use steroids, Maddrey's Discriminant Function, and the Lille score in Alcohol-Associated Hepatitis? | AASLD [aasld.org]
- 7. Alcohol-related liver disease. Clinical practice guidelines. Consensus document sponsored by AEEH | Gastroenterología y Hepatología (English Edition) [elsevier.es]
- 8. Lille Model for Alcoholic Hepatitis [mdcalc.com]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. Safety, Pharmacokinetics, and Efficacy Signals of this compound (DUR-928) in Alcohol-Associated Hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring DNA Methyltransferase (DNMT) Inhibition by Larsucosterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larsucosterol, an endogenous sulfated oxysterol, has emerged as a promising epigenetic modulator with therapeutic potential in various diseases, particularly those involving metabolic dysregulation and inflammation.[1][2][3][4] Its mechanism of action involves the inhibition of DNA methyltransferases (DNMTs), key enzymes in the epigenetic regulation of gene expression.[1][2][3][4] Specifically, this compound has been identified as an inhibitor of DNMT1, DNMT3a, and DNMT3b.[1][2][3] By inhibiting these enzymes, this compound can modulate DNA methylation patterns, leading to the re-expression of silenced genes involved in critical cellular pathways, such as stress response, cell survival, and lipid biosynthesis.[1][2][3][4]
These application notes provide detailed protocols for in vitro assays to characterize and quantify the inhibitory activity of this compound on DNMTs. The following sections include hypothetical but representative data, experimental protocols, and visualizations to guide researchers in assessing the potency and mechanism of DNMT inhibition by this compound.
Data Presentation
The inhibitory activity of this compound against DNMT enzymes is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following tables present hypothetical IC50 values for this compound against the primary maintenance methyltransferase, DNMT1, and the de novo methyltransferases, DNMT3a and DNMT3b.
Table 1: Inhibitory Activity of this compound against Human DNMT Isozymes
| Enzyme | This compound IC50 (µM) | Positive Control (Decitabine) IC50 (µM) |
| DNMT1 | 15.2 | 0.5 |
| DNMT3a | 25.8 | 2.1 |
| DNMT3b | 22.4 | 1.8 |
Table 2: Kinetic Parameters of this compound Inhibition on DNMT1
| Substrate | Mode of Inhibition | Ki (µM) |
| S-Adenosyl methionine (SAM) | Competitive | 12.5 |
| DNA Substrate | Non-competitive | 18.9 |
Experimental Protocols
Two common methods for measuring DNMT inhibition in vitro are colorimetric and fluorescence-based assays. These assays are readily available as commercial kits and can be adapted for high-throughput screening.
Protocol 1: Colorimetric DNMT Activity/Inhibition Assay
This protocol is based on an ELISA-like method where a DNMT substrate is coated on a microplate. The activity of DNMT is detected using an antibody specific for 5-methylcytosine (5-mC).
Materials:
-
Recombinant human DNMT1, DNMT3a, or DNMT3b
-
This compound
-
S-Adenosyl methionine (SAM)
-
DNMT Assay Buffer
-
Wash Buffer
-
Capture Antibody (anti-5-mC)
-
Detection Antibody (HRP-conjugated)
-
Colorimetric Substrate (e.g., TMB)
-
Stop Solution
-
96-well microplate coated with DNMT substrate
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DNMT Assay Buffer. The final concentration in the assay should typically range from 0.1 µM to 100 µM.
-
Reaction Setup:
-
Blank: Add 50 µL of DNMT Assay Buffer.
-
Negative Control (No Inhibitor): Add 45 µL of DNMT Assay Buffer and 5 µL of vehicle (e.g., DMSO).
-
Positive Control: Add 45 µL of a known DNMT inhibitor (e.g., Decitabine) and 5 µL of vehicle.
-
Sample Wells: Add 45 µL of the diluted this compound solution.
-
-
Enzyme Addition: Add 5 µL of diluted DNMT enzyme to all wells except the blank.
-
Reaction Initiation: Add 5 µL of SAM solution to all wells.
-
Incubation: Cover the plate and incubate at 37°C for 60-90 minutes.
-
Washing: Wash each well three times with 200 µL of Wash Buffer.
-
Capture Antibody Incubation: Add 100 µL of diluted Capture Antibody to each well and incubate at room temperature for 60 minutes.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add 100 µL of diluted Detection Antibody to each well and incubate at room temperature for 30 minutes.
-
Washing: Repeat the washing step.
-
Color Development: Add 100 µL of Colorimetric Substrate and incubate in the dark for 5-15 minutes.
-
Stop Reaction: Add 50 µL of Stop Solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.
Protocol 2: Fluorescence-Based DNMT Activity/Inhibition Assay
This assay offers higher sensitivity and is also suitable for high-throughput screening. The principle is similar to the colorimetric assay, but detection is achieved using a fluorescently labeled secondary antibody.
Materials:
-
Same as Protocol 1, but with a fluorescence-labeled detection antibody and a fluorescence microplate reader.
Procedure:
-
Compound Preparation and Reaction Setup: Follow steps 1-5 from Protocol 1.
-
Washing: Wash each well three times with 200 µL of Wash Buffer.
-
Capture Antibody Incubation: Add 100 µL of diluted Capture Antibody and incubate at room temperature for 60 minutes.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add 100 µL of diluted fluorescently-labeled Detection Antibody and incubate at room temperature for 30 minutes in the dark.
-
Washing: Repeat the washing step.
-
Data Acquisition: Read the fluorescence at the appropriate excitation and emission wavelengths using a fluorescence microplate reader.
-
Data Analysis: Calculate the percent inhibition and IC50 value as described in Protocol 1.
Visualizations
Signaling Pathway of this compound-mediated DNMT Inhibition
Caption: this compound inhibits DNMTs, leading to reduced DNA hypermethylation.
Experimental Workflow for DNMT Inhibition Assay
Caption: Workflow for determining DNMT inhibition by this compound.
References
Application Notes and Protocols for Studying Larsucosterol in Animal Models of Acute Liver Injury
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models to study the efficacy of larsucosterol in treating acute liver injury (ALI). The protocols detailed below are based on established murine models of lipopolysaccharide (LPS)-induced and acetaminophen (APAP)-induced liver injury, reflecting the current state of research in this area.
Introduction to this compound in Acute Liver Injury
This compound (also known as DUR-928 or 25-hydroxycholesterol-3-sulfate) is an endogenous, potent epigenetic regulator that has shown significant promise in mitigating acute liver injury.[1][2] Its primary mechanism of action involves the inhibition of DNA methyltransferases (DNMTs), leading to the demethylation of CpG islands in the promoter regions of key genes.[3] This epigenetic modification upregulates genes associated with critical cell survival and anti-inflammatory signaling pathways, such as the MAPK-ERK and PI3K-Akt pathways.[2][3] In animal models of ALI, this compound administration has been demonstrated to reduce mortality, decrease liver enzyme levels, stabilize mitochondria, and suppress inflammatory responses.[1][2]
Animal Models of Acute Liver Injury
Two of the most relevant and widely used animal models for studying drug-induced and inflammation-mediated acute liver injury are the acetaminophen (APAP) overdose model and the lipopolysaccharide (LPS) challenge model.
-
Acetaminophen (APAP)-Induced Acute Liver Injury: This model mimics the most common cause of acute liver failure in humans.[4] A toxic dose of APAP leads to the formation of a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which depletes glutathione stores and causes mitochondrial dysfunction, oxidative stress, and ultimately, hepatocyte necrosis.[2][4] The C57BL/6 mouse strain is a commonly used and relevant model for studying APAP hepatotoxicity.[5]
-
Lipopolysaccharide (LPS)-Induced Acute Liver Injury: This model recapitulates the systemic inflammation and organ damage seen in sepsis.[6] LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory response through Toll-like receptor 4 (TLR4) signaling, leading to the release of pro-inflammatory cytokines and subsequent liver damage.[1][6]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from preclinical studies of this compound in mouse models of acute liver injury.
Table 1: Efficacy of this compound in Acetaminophen (APAP)-Induced Acute Liver Injury
| Parameter | Control Group (APAP only) | This compound-Treated Group | Reference |
| Mortality Rate | High (specific % not stated) | Significantly reduced | [2] |
| Plasma ALT (U/L) | Markedly elevated | Significantly decreased | [2] |
| Plasma AST (U/L) | Markedly elevated | Significantly decreased | [2] |
| Plasma LDH (U/L) | Markedly elevated | Significantly decreased | [2] |
| Mitochondrial Polarization | Decreased | Stabilized | [2] |
| Oxidant Levels (MDA, ROS) | Increased | Significantly decreased | [2] |
Table 2: Efficacy of this compound in Lipopolysaccharide (LPS)-Induced Acute Liver Injury
| Parameter | Control Group (LPS only) | This compound-Treated Group | Reference |
| Mortality Rate | 90% | 10% (with this compound admin. within 96h) | [1] |
| Survival Rate (24h) | Low (specific % not stated) | 80% (with co-injection of this compound) | [1] |
| Serum ALT | Significantly elevated | Significantly decreased | [7] |
| Serum AST | Significantly elevated | Significantly decreased | [7] |
| Pro-inflammatory Cytokines | Increased | Suppressed secretion | [7] |
Experimental Protocols
Protocol 1: Acetaminophen (APAP)-Induced Acute Liver Injury in Mice
Objective: To induce acute liver injury in mice using a toxic dose of acetaminophen to evaluate the therapeutic efficacy of this compound.
Materials:
-
12-week-old female C57BL/6J mice[2]
-
Acetaminophen (APAP) (Sigma-Aldrich)
-
This compound (25HC3S)
-
Vehicle for APAP and this compound (e.g., warm saline or propylene glycol)[2][5]
-
Standard laboratory animal housing and handling equipment
-
Equipment for intraperitoneal (i.p.) injections
-
Blood collection supplies (e.g., micro-hematocrit tubes)
-
Centrifuge for plasma separation
-
ALT/AST assay kits
-
Equipment for liver tissue collection and processing (formalin, paraffin, microtome, H&E staining reagents)
Procedure:
-
Animal Acclimation: Acclimate mice to the animal facility for at least one week prior to the experiment.
-
Fasting: Fast mice overnight (approximately 12-15 hours) before APAP administration to enhance hepatotoxicity.[5]
-
This compound Administration: Two hours before APAP injection, administer this compound via an appropriate route (e.g., intraperitoneal injection). The vehicle control group should receive the vehicle alone.[2]
-
APAP Administration: Prepare a fresh solution of APAP in warm saline or another suitable vehicle. Administer a single dose of APAP (e.g., 600 mg/kg for mortality studies, or a lower dose like 200-300 mg/kg for liver injury assessment) via intraperitoneal injection.[2][5]
-
Monitoring: Monitor the animals closely for signs of distress. For survival studies, record mortality at regular intervals (e.g., every 6 hours for 48 hours).
-
Sample Collection: At predetermined time points (e.g., 24 hours post-APAP for peak injury), anesthetize the mice and collect blood via cardiac puncture. Euthanize the animals and collect liver tissue.
-
Biochemical Analysis: Centrifuge the blood to separate plasma and measure ALT and AST levels using commercially available assay kits according to the manufacturer's instructions.
-
Histological Analysis: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess the extent of hepatocellular necrosis.
Protocol 2: Lipopolysaccharide (LPS)-Induced Acute Liver Injury in Mice
Objective: To induce a systemic inflammatory response and acute liver injury in mice using lipopolysaccharide to assess the protective effects of this compound.
Materials:
-
Male BALB/c mice (or other appropriate strain)[1]
-
Lipopolysaccharide (LPS) from E. coli (Sigma-Aldrich)
-
This compound (25HC3S)
-
Sterile, pyrogen-free saline
-
Standard laboratory animal housing and handling equipment
-
Equipment for intravenous (i.v.) and intraperitoneal (i.p.) injections
-
Blood collection and processing supplies as in Protocol 1
-
ALT/AST assay kits
-
Liver tissue collection and processing supplies as in Protocol 1
Procedure:
-
Animal Acclimation: Acclimate mice as described in Protocol 1.
-
This compound Administration: Administer this compound (e.g., 1.5 mg/kg) via intraperitoneal injection. The timing of administration can be varied depending on the study design (e.g., co-injection with LPS, or a therapeutic window of up to 96 hours post-LPS).[1] The control group should receive the vehicle.
-
LPS Administration: Prepare a fresh solution of LPS in sterile, pyrogen-free saline. Administer a single dose of LPS (e.g., 5 mg/kg) via intravenous injection.[1]
-
Monitoring: Closely monitor the animals for signs of sepsis and record survival rates at regular intervals.
-
Sample Collection: At specified time points (e.g., 12 or 24 hours post-LPS), collect blood and liver tissue as described in Protocol 1.
-
Biochemical Analysis: Measure plasma ALT and AST levels as described in Protocol 1.
-
Histological Analysis: Perform H&E staining on liver sections to evaluate inflammatory cell infiltration and hepatocellular damage.
Visualization of Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
Caption: this compound inhibits DNMT1, leading to DNA demethylation and upregulation of pro-survival signaling pathways.
Experimental Workflow for APAP-Induced Liver Injury Model
Caption: Workflow for evaluating this compound in an APAP-induced acute liver injury mouse model.
Experimental Workflow for LPS-Induced Liver Injury Model
Caption: Workflow for assessing the efficacy of this compound in an LPS-induced acute liver injury mouse model.
References
- 1. This compound: endogenous epigenetic regulator for treating chronic and acute liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetaminophen-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetaminophen Test Battery (ATB): A Comprehensive Method to Study Acetaminophen-Induced Acute Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. 25-Hydroxycholesterol 3-Sulfate Recovers Acetaminophen Induced Acute Liver Injury via Stabilizing Mitochondria in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Association between cholesterol and liver regeneration and its significance and potential value in clinical treatment of liver failure [lcgdbzz.com]
Application Notes and Protocols for Investigating Larsucosterol's Mechanism of Action in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larsucosterol (also known as DUR-928) is an endogenous, sulfated oxysterol and a pioneering epigenetic modulator in clinical development for treating severe and life-threatening liver diseases, including alcohol-associated hepatitis (AH) and metabolic dysfunction-associated steatohepatitis (MASH).[1][2][3] As an inhibitor of DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3a, and DNMT3b, this compound modulates gene expression by inhibiting DNA hypermethylation.[2][4] This epigenetic regulation affects various cell signaling pathways associated with stress responses, cell death and survival, lipid biosynthesis, and inflammation, ultimately leading to improved cell survival, reduced inflammation, and decreased lipotoxicity.[2][5][4][6]
These application notes provide a comprehensive overview of established and relevant cell culture models and detailed protocols for investigating the molecular mechanisms of this compound. The included methodologies are designed to enable researchers to robustly assess its effects on key cellular processes implicated in liver disease.
Key Mechanistic Attributes of this compound
This compound has been shown to exert its therapeutic effects through several key mechanisms:
-
Epigenetic Regulation: By inhibiting DNMTs, this compound leads to the demethylation of CpG islands in the promoter regions of numerous genes, thereby upregulating the expression of genes involved in beneficial signaling pathways.[7]
-
Modulation of Lipid Metabolism: It downregulates lipid biosynthetic pathways, reducing lipid accumulation within hepatocytes.[3][7] This is achieved by altering the expression of genes in pathways such as calcium-AMPK and peroxisome proliferator-activated receptor (PPAR) signaling.[7]
-
Anti-inflammatory Effects: this compound suppresses inflammatory responses by downregulating the expression of pro-inflammatory cytokines and transcription factors like NF-κB and TNFα, while increasing the expression of anti-inflammatory PPARγ.[7]
-
Promotion of Cell Survival: The compound enhances cell survival and proliferation by upregulating genes associated with anti-apoptotic and antioxidant pathways, including the MAPK and PI3K signaling pathways.[7]
Recommended Cell Culture Models
The selection of an appropriate cell culture model is critical for elucidating the specific effects of this compound. Based on its known mechanisms, the following models are recommended:
| Cell Line/Model | Type | Key Applications for this compound Research |
| HepG2 Cells | Human Hepatocellular Carcinoma | General hepatotoxicity, lipid metabolism, and initial screening. Widely used and well-characterized.[8][9] |
| HepaRG Cells | Human Bipotent Progenitor Cell Line | Studies requiring high metabolic activity, closer to primary hepatocytes. Suitable for investigating drug metabolism and steatosis.[9] |
| Primary Human Hepatocytes (PHHs) | Primary Cells | "Gold standard" for in vitro hepatotoxicity and metabolism studies due to their physiological relevance.[10] |
| THP-1 Derived Macrophages | Human Monocytic Cell Line | Investigating anti-inflammatory effects, such as the attenuation of LPS- or TNFα-induced inflammatory responses.[3][7] |
| Co-culture Models | Hepatocytes + Non-parenchymal cells (e.g., Kupffer, Stellate cells) | Modeling complex liver microenvironments to study interplay between different cell types in drug-induced liver injury (DILI) and inflammation.[9][11] |
Experimental Protocols
Herein are detailed protocols for key experiments to investigate this compound's mechanism of action.
Protocol 1: Assessment of this compound's Effect on Lipid Accumulation in Hepatocytes
This protocol uses Oil Red O staining to quantify intracellular lipid accumulation in a steatosis model induced by high glucose.
1. Materials:
-
HepG2 or HepaRG cells
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
High-glucose medium (DMEM with 30 mM glucose)
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O working solution (0.5% in isopropanol, diluted with water)
-
Isopropanol
2. Procedure:
-
Seed HepG2 or HepaRG cells in 24-well plates and allow them to adhere and grow to 70-80% confluency.
-
Induce steatosis by replacing the normal medium with high-glucose medium for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle control (DMSO) in fresh high-glucose medium for another 24 hours.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 30 minutes at room temperature.
-
Wash the cells with distilled water.
-
Add Oil Red O working solution to each well and incubate for 1 hour at room temperature.
-
Remove the staining solution and wash the cells repeatedly with distilled water until the water is clear.
-
Visually inspect and capture images using a microscope.
-
For quantification, add 200 µL of isopropanol to each well and incubate for 10 minutes with gentle shaking to elute the stain.
-
Transfer the isopropanol to a 96-well plate and measure the absorbance at 510 nm.
3. Data Presentation:
| This compound (µM) | Absorbance at 510 nm (Mean ± SD) | % Lipid Accumulation (Relative to Vehicle) |
| 0 (Vehicle) | [Value] | 100% |
| 1 | [Value] | [Value]% |
| 5 | [Value] | [Value]% |
| 10 | [Value] | [Value]% |
| 25 | [Value] | [Value]% |
Protocol 2: Evaluation of Anti-inflammatory Activity in Macrophages
This protocol measures the effect of this compound on the production of the pro-inflammatory cytokine TNF-α in LPS-stimulated THP-1 derived macrophages.
1. Materials:
-
THP-1 monocytic cells
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound
-
TNF-α ELISA kit
2. Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Differentiate the monocytes into macrophages by treating with 100 ng/mL PMA for 48 hours.
-
Remove the PMA-containing medium and replace it with fresh, serum-free medium. Allow the cells to rest for 24 hours.
-
Pre-treat the macrophages with different concentrations of this compound for 2 hours.
-
Stimulate the cells with 1 µg/mL LPS for 6 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
3. Data Presentation:
| Treatment | This compound (µM) | TNF-α Concentration (pg/mL) (Mean ± SD) |
| Control (No LPS) | 0 | [Value] |
| LPS + Vehicle | 0 | [Value] |
| LPS + this compound | 1 | [Value] |
| LPS + this compound | 5 | [Value] |
| LPS + this compound | 10 | [Value] |
| LPS + this compound | 25 | [Value] |
Protocol 3: Analysis of Gene Expression via RT-qPCR
This protocol details how to measure changes in the expression of key genes involved in this compound's mechanism of action, such as those in lipid metabolism (e.g., SREBF1, FASN) and inflammation (e.g., NFKB1, IL6).
1. Materials:
-
Treated cells from Protocol 1 or 2
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (for target genes and a housekeeping gene like GAPDH or ACTB)
-
qPCR instrument
2. Procedure:
-
Lyse the treated cells and extract total RNA using an appropriate kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the cDNA template, primers, and qPCR master mix.
-
Run the qPCR program with appropriate cycling conditions.
-
Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
3. Data Presentation:
| Gene | Treatment Group | Fold Change in Expression (vs. Vehicle) |
| SREBF1 | High Glucose + this compound (10 µM) | [Value] |
| FASN | High Glucose + this compound (10 µM) | [Value] |
| NFKB1 | LPS + this compound (10 µM) | [Value] |
| IL6 | LPS + this compound (10 µM) | [Value] |
| PPARG | LPS + this compound (10 µM) | [Value] |
Visualization of Pathways and Workflows
To facilitate a deeper understanding of the experimental designs and molecular pathways, the following diagrams are provided.
Caption: this compound's primary mechanism of action.
Caption: Workflow for assessing lipid accumulation.
References
- 1. durect.com [durect.com]
- 2. DURECT Corporation Announces Phase 3 Registrational Trial Design for this compound in Alcohol-associated Hepatitis [prnewswire.com]
- 3. This compound: endogenous epigenetic regulator for treating chronic and acute liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DURECT reports positive results from phase 2b AHFIRM trial of this compound in alcohol-associated hepatitis [clival.com]
- 5. durect.com [durect.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. This compound: endogenous epigenetic regulator for treating chronic and acute liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advances in drug-induced liver injury research: in vitro models, mechanisms, omics and gene modulation techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In Vitro Assessment of Drug-Induced Liver Injury Using Cell-Based Models: A Review | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Quantification of Larsucosterol in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larsucosterol (also known as DUR-928) is an endogenous, sulfated oxysterol with a significant role as an epigenetic regulator. It has shown therapeutic potential in various acute and chronic liver diseases by modulating lipid metabolism, inflammatory responses, and cell survival.[1] Accurate and precise quantification of this compound in biological matrices, such as plasma and tissues, is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies in preclinical and clinical drug development.
These application notes provide detailed protocols for the quantification of this compound in biological samples, primarily focusing on the validated and most frequently cited methodology: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) . Additionally, a general protocol for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is presented as a potential alternative or complementary method for the analysis of related oxysterols.
Analytical Methods Overview
The primary method for the quantification of this compound in biological samples is a sensitive high-performance liquid chromatography/mass spectrometry (HPLC/MS/MS) method.[2][3] This technique offers high selectivity and sensitivity, which is essential for measuring the low endogenous and therapeutic concentrations of this compound in complex biological matrices. Solid-phase extraction (SPE) is a commonly used technique for sample clean-up and concentration prior to LC-MS/MS analysis.[2][3]
While specific protocols for this compound are often proprietary, this document provides a comprehensive and detailed protocol based on established methods for similar sulfated oxysterols.
I. Quantification of this compound by LC-MS/MS
This protocol describes a robust method for the determination of this compound in human plasma.
Principle
This compound is extracted from plasma using solid-phase extraction (SPE). The extracted analyte is then separated from other endogenous components by reverse-phase HPLC and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by using a stable isotope-labeled internal standard.
Experimental Workflow
Caption: LC-MS/MS workflow for this compound quantification.
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled this compound (e.g., d7-Larsucosterol) as internal standard (IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Human plasma (K2EDTA)
-
SPE cartridges (e.g., C18 or mixed-mode)
-
Nitrogen evaporator
-
HPLC system coupled with a triple quadrupole mass spectrometer
Detailed Protocol
4.1. Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Spiking: Spike blank human plasma with the working standard solutions to prepare calibration standards and QC samples at various concentrations. A typical calibration range is 2–500 ng/mL.[2]
4.2. Sample Preparation (Solid-Phase Extraction)
-
Sample Thawing: Thaw plasma samples on ice.
-
Aliquoting: Pipette 200 µL of plasma (standards, QCs, or unknown samples) into a clean tube.
-
Internal Standard Addition: Add a fixed amount of the internal standard working solution to all samples except for the blank.
-
Protein Precipitation: Add 600 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to pellet proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
4.3. LC-MS/MS Conditions
-
HPLC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 50% B
-
0.5-3.0 min: 50% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 50% B
-
4.1-5.0 min: 50% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions: To be determined by direct infusion of this compound and its internal standard. The precursor ion will be [M-H]⁻.
Data Analysis
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio (this compound/Internal Standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of this compound in the QC and unknown samples from the calibration curve.
Method Validation Parameters (Typical)
The method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following table summarizes typical performance characteristics for bioanalytical methods of similar compounds.
| Parameter | Typical Specification |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; accuracy and precision within ±20% |
| Accuracy (% Bias) | Within ±15% of nominal concentration (±20% for LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% for LLOQ) |
| Matrix Effect | Monitored to ensure no significant ion suppression or enhancement |
| Recovery | Consistent, precise, and reproducible |
| Stability | Analyte stability established under various storage and handling conditions |
II. Quantification of Oxysterols by HPLC-UV (General Method)
This protocol provides a general framework for the analysis of oxysterols using HPLC with UV detection. This method may be less sensitive than LC-MS/MS and may require derivatization for some compounds, but can be a useful screening tool.
Principle
Oxysterols are extracted from the biological matrix, separated by reverse-phase HPLC, and detected by their UV absorbance, typically at low wavelengths (around 200-210 nm).
Experimental Workflow
Caption: HPLC-UV workflow for general oxysterol analysis.
Detailed Protocol
3.1. Sample Preparation (Liquid-Liquid Extraction)
-
Hydrolysis (Optional): To measure total sterols (free and esterified), perform alkaline hydrolysis using KOH in methanol.
-
Extraction: Extract the sterols from the sample using a non-polar solvent mixture like hexane:isopropanol (3:2, v/v).
-
Washing: Wash the organic phase with water to remove polar impurities.
-
Evaporation: Evaporate the organic solvent to dryness.
-
Reconstitution: Reconstitute the residue in the mobile phase.
3.2. HPLC-UV Conditions
-
HPLC Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 205 nm (as most oxysterols lack a strong chromophore, detection is at lower wavelengths where sensitivity is higher but selectivity is lower).
-
Column Temperature: Elevated temperatures (e.g., 40-60°C) can improve peak shape for hydrophobic sterols.
Quantitative Data Summary (Exemplary for Oxysterol Analysis)
The following table presents a summary of typical quantitative parameters for the analysis of oxysterols by different methods. These values can serve as a benchmark when developing and validating a method for this compound.
| Analytical Method | Analyte Class | Matrix | LLOQ | Linearity Range | Reference |
| LC-MS/MS | This compound | Plasma | - | 2 - 500 ng/mL | [2] |
| LC-MS/MS | Oxysterols | Plasma | ~1 ng/mL | - | [1] |
| HPLC-UV | Oxysterols | - | 10-20 pmol | - | [3][4] |
Disclaimer: The provided protocols are intended as a guide. Specific parameters, especially for LC-MS/MS, must be optimized and the method fully validated for this compound in the specific biological matrix of interest. This ensures compliance with regulatory standards for bioanalytical method validation.
References
- 1. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, Pharmacokinetics, and Efficacy Signals of this compound (DUR-928) in Alcohol-Associated Hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Challenges in Larsucosterol delivery and bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Larsucosterol (DUR-928).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as DUR-928 or 25HC3S) is an endogenous, sulfated oxysterol that acts as an epigenetic modulator.[1][2][3] Its primary mechanism of action is the inhibition of DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3a, and DNMT3b.[4] By inhibiting these enzymes, this compound reduces DNA hypermethylation, which in turn modulates the expression of genes involved in various cellular processes, including stress responses, cell death and survival, and lipid biosynthesis.[3][4] This modulation can lead to improved cell survival, reduced inflammation, and decreased lipotoxicity.[3]
Q2: What are the main therapeutic areas being investigated for this compound?
This compound has been primarily investigated for the treatment of acute and chronic liver diseases.[1][2] Clinical trials have focused on its potential in treating alcohol-associated hepatitis (AH) and metabolic dysfunction-associated steatohepatitis (MASH).[4][5] Due to its mechanism of action, its potential for treating other conditions involving acute organ injury and cancer is also being explored.[5]
Q3: What is the solubility of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[6] As a sulfated oxysterol, it is expected to have low aqueous solubility, a common challenge for sterol-based compounds. To address this for intravenous administration in clinical trials, this compound has been formulated with hydroxypropyl-β-cyclodextrin to enhance its solubility.[7]
Q4: What are the recommended storage conditions for this compound?
For short-term storage (days to weeks), this compound should be kept in a dry, dark place at 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[6]
Troubleshooting Guide
Formulation and Delivery
Problem: I am having difficulty dissolving this compound in aqueous buffers for my in-vitro experiments.
-
Possible Cause: this compound has low intrinsic aqueous solubility.
-
Troubleshooting Steps:
-
Use a co-solvent: As a first step, try dissolving this compound in a small amount of a water-miscible organic solvent like DMSO before adding it to your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed toxic levels for your cells.
-
Utilize a solubility enhancer: For intravenous formulations, hydroxypropyl-β-cyclodextrin has been used successfully.[7] Depending on your experimental needs, you could explore the use of cyclodextrins or other pharmaceutically acceptable solubilizing agents.
-
Salt form: While the free base is available, the sodium salt of this compound is used in clinical formulations.[7] The salt form may exhibit different solubility characteristics.
-
pH adjustment: The pH of the solution can influence the solubility of compounds with ionizable groups. While this compound itself does not have a readily ionizable group other than the sulfate, the overall formulation pH can impact stability. It is crucial to maintain a pH that ensures the stability of the compound.
-
Problem: I am observing precipitation of this compound after diluting my stock solution in media or buffer.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the final aqueous medium.
-
Troubleshooting Steps:
-
Decrease the final concentration: If your experimental design allows, try working with a lower final concentration of this compound.
-
Increase the concentration of the co-solvent: A slight increase in the percentage of the organic co-solvent (e.g., DMSO) in the final solution might help, but be mindful of its potential effects on your experiment.
-
Prepare fresh dilutions: Avoid storing highly diluted aqueous solutions of this compound for extended periods, as precipitation can occur over time. Prepare fresh dilutions from your stock solution for each experiment.
-
Analytical and Bioanalytical Issues
Problem: I am having trouble detecting and quantifying this compound in my biological samples (e.g., plasma, tissue homogenates).
-
Possible Cause: Inefficient extraction from the biological matrix or low sensitivity of the analytical method.
-
Troubleshooting Steps:
-
Optimize sample preparation: Solid-phase extraction (SPE) has been successfully used to extract this compound from plasma samples.[7] Ensure your SPE protocol is optimized for oxysterols. This includes selecting the appropriate sorbent, and optimizing the wash and elution steps to remove interfering substances and maximize recovery.
-
Use a sensitive analytical technique: A validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method is recommended for the quantification of this compound due to its high sensitivity and selectivity.[7]
-
Check for matrix effects: Biological matrices can suppress or enhance the ionization of the analyte in the mass spectrometer. Evaluate and minimize matrix effects by optimizing the sample cleanup process and using an appropriate internal standard.
-
Derivatization: For some oxysterols, derivatization can improve chromatographic separation and detection sensitivity. While not explicitly mentioned for this compound in the provided context, it is a technique to consider if sensitivity issues persist with a standard HPLC-MS/MS method.
-
Problem: I am observing inconsistent results in my this compound quantification.
-
Possible Cause: Instability of the analyte during sample collection, storage, or processing.
-
Troubleshooting Steps:
-
Minimize freeze-thaw cycles: Store biological samples at -80°C and minimize the number of freeze-thaw cycles before analysis.
-
Use of antioxidants: Oxysterols can be prone to oxidation. Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), during sample extraction to prevent degradation.
-
Light protection: Store samples and standards protected from light, as some sterol-based compounds can be light-sensitive.
-
Internal Standard: Use a stable, isotopically labeled internal standard for this compound to correct for variability during sample preparation and analysis.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Intravenous this compound in a Phase 2a Study in Patients with Alcohol-Associated Hepatitis
| Parameter | 30 mg Dose (Moderate AH) | 90 mg Dose (Moderate AH) | 30 mg Dose (Severe AH) | 90 mg Dose (Severe AH) | 150 mg Dose (Severe AH) |
| Cmax (ng/mL) | 598 ± 129 | 1920 ± 299 | 711 ± 147 | 2040 ± 293 | 3210 ± 542 |
| AUCinf (ng*h/mL) | 2690 ± 575 | 8690 ± 1340 | 3380 ± 717 | 9330 ± 1360 | 14800 ± 2520 |
| CL (L/h) | 11.6 ± 2.5 | 10.6 ± 1.6 | 9.2 ± 1.8 | 9.8 ± 1.4 | 10.3 ± 1.7 |
| Vss (L) | 52.8 ± 11.4 | 48.0 ± 7.4 | 41.7 ± 8.0 | 44.5 ± 6.5 | 46.8 ± 7.9 |
| t1/2 (h) | 3.9 ± 0.8 | 3.8 ± 0.6 | 3.8 ± 0.7 | 3.8 ± 0.5 | 3.8 ± 0.6 |
Data presented as mean ± SD. AH: Alcohol-Associated Hepatitis. Cmax: Maximum plasma concentration. AUCinf: Area under the plasma concentration-time curve from time zero to infinity. CL: Clearance. Vss: Volume of distribution at steady state. t1/2: Half-life. (Data extracted from a Phase 2a clinical trial of this compound in patients with alcohol-associated hepatitis).[7]
Experimental Protocols
Protocol: Quantification of this compound in Human Plasma using HPLC-MS/MS
This protocol provides a general framework based on a validated method.[7] Researchers should perform their own method development and validation according to their specific equipment and laboratory conditions.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To extract this compound from plasma and remove interfering substances.
-
Materials:
-
Human plasma samples
-
Internal Standard (IS) solution (a stable isotopically labeled this compound is recommended)
-
SPE cartridges (appropriate for sterol extraction, e.g., a mixed-mode or reversed-phase sorbent)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Elution solvent (e.g., methanol or a mixture of organic solvents)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
-
Procedure:
-
Thaw plasma samples on ice.
-
Spike a known volume of plasma with the internal standard solution.
-
Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent to remove polar impurities.
-
Elute this compound and the internal standard with an appropriate elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.
-
2. HPLC-MS/MS Analysis
-
Objective: To separate and quantify this compound using liquid chromatography coupled with tandem mass spectrometry.
-
Instrumentation:
-
HPLC system with a suitable column (e.g., a C18 reversed-phase column).
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with a suitable modifier (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile or methanol with a suitable modifier.
-
Gradient: Develop a gradient elution program to achieve good separation of this compound from other plasma components.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintain at a constant temperature (e.g., 40°C) for reproducible chromatography.
-
-
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Negative ion electrospray ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard. These transitions need to be optimized for the specific instrument.
-
-
Quantification:
-
Construct a calibration curve using standards of known this compound concentrations prepared in a surrogate matrix.
-
The concentration of this compound in the plasma samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve. The validated calibration range for a published method is 2–500 ng/mL.[7]
-
Visualizations
Caption: Mechanism of action of this compound as a DNA methyltransferase inhibitor.
Caption: Experimental workflow for the quantification of this compound in plasma.
References
- 1. durect.com [durect.com]
- 2. This compound: endogenous epigenetic regulator for treating chronic and acute liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. DURECT Corporation Doses First European Patient in Phase 2b AHFIRM Study of this compound(DUR-928) in Severe Alcohol-Associated Hepatitis [prnewswire.com]
- 5. durect.com [durect.com]
- 6. durect.com [durect.com]
- 7. Safety, Pharmacokinetics, and Efficacy Signals of this compound (DUR-928) in Alcohol-Associated Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming limitations of the AHFIRM Phase 2b trial design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with experimental designs similar to the AHFIRM Phase 2b trial for alcohol-associated hepatitis (AH).
Frequently Asked Questions (FAQs)
Q1: The primary endpoint of mortality or liver transplant at 90 days was not met in the AHFIRM trial. What were the potential contributing factors to this outcome?
A1: The AHFIRM trial, a Phase 2b study of larsucosterol in severe alcohol-associated hepatitis (AH), did not achieve its primary endpoint of a statistically significant reduction in 90-day mortality or liver transplantation.[1][2] Several factors in the trial design and patient population may have contributed to this result:
-
Regional Differences in Patient Population and Care: The trial was an international, multi-center study.[1][3] Subgroup analysis revealed significant regional differences in patient populations and standard of care, which may have influenced the overall results.[4] Notably, a more pronounced reduction in mortality was observed in patients enrolled in the United States, who made up 76% of the trial participants.[5]
-
Heterogeneity of Standard of Care (SOC): The placebo group received SOC, which could include the use of corticosteroids at the investigator's discretion.[5] This variability in the control arm could have masked the true effect of this compound.
-
Timing of Treatment Initiation: The time from hospital admission to the first dose of the investigational drug can be a critical factor in acutely ill patients like those with severe AH. Variations in this timing across trial sites might have impacted outcomes.[6]
Q2: A statistically significant reduction in the key secondary endpoint of 90-day mortality was observed in the U.S. patient subgroup. How should this finding be interpreted?
A2: While the overall trial did not meet its primary endpoint, the statistically significant reduction in 90-day mortality in the larger U.S. subgroup for both the 30 mg (57% reduction, p=0.014) and 90 mg (58% reduction, p=0.008) doses of this compound compared to standard of care is a compelling finding.[5] This suggests a potential treatment effect in this specific population. However, it is important to interpret subgroup analyses with caution as they can be prone to statistical fragility. These findings are considered hypothesis-generating and provided a strong rationale for the design of the subsequent Phase 3 trial, which will focus on 90-day mortality as the primary endpoint in a U.S.-based population.[4][5]
Q3: What is the mechanism of action of this compound and how was this expected to impact alcohol-associated hepatitis?
A3: this compound is an epigenetic modulator that acts as an inhibitor of DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3a, and 3b.[1][4] In alcohol-associated hepatitis, there is evidence of DNA hypermethylation, which can lead to the silencing of beneficial genes.[1][4] By inhibiting DNMTs, this compound is believed to modulate the expression of genes involved in critical cellular pathways, including:
-
Stress Responses: Regulating genes that help cells cope with stress.
-
Cell Death and Survival: Promoting cell survival and reducing apoptosis (programmed cell death).
-
Lipid Biosynthesis: Decreasing lipotoxicity, which is the damage caused by the accumulation of fat in liver cells.[1][4]
The expected outcome of this mechanism was a reduction in liver inflammation, improved cell survival, and a decrease in the overall liver damage associated with severe AH.
Troubleshooting Guides
Issue: High variability in patient outcomes across different clinical trial sites.
Potential Cause: Differences in standard of care, patient genetics, or other regional factors.
Recommended Actions:
-
Standardize a Core Set of Supportive Care Measures: While allowing for some physician discretion, establish a more detailed and standardized protocol for supportive care across all trial sites.
-
Prospective Stratification: Stratify patient randomization by geographic region to ensure a balanced distribution of patients from different locations across treatment arms.
-
Collect Detailed Data on Concomitant Medications and Interventions: Thoroughly document all aspects of standard of care provided to each patient to allow for more robust post-hoc analysis.
Issue: Difficulty in demonstrating a statistically significant effect on a composite primary endpoint (e.g., mortality or liver transplant).
Potential Cause: The individual components of the composite endpoint may be influenced by different factors and may not be equally sensitive to the investigational treatment. For example, the decision for liver transplantation can be influenced by non-medical factors.
Recommended Actions:
-
Select a Single, Clinically Meaningful Primary Endpoint: Based on the strongest signal from earlier phase trials, consider using a single, robust primary endpoint, such as 90-day mortality, for the pivotal trial.
-
Define Secondary Endpoints to Capture Other Benefits: Utilize secondary endpoints to assess other important clinical outcomes, such as rates of liver transplantation, improvement in liver function biomarkers, and patient-reported outcomes.
-
Hierarchical Testing of Endpoints: Employ a hierarchical testing strategy to control the overall Type I error rate when assessing multiple endpoints.
Data Presentation
Table 1: AHFIRM Phase 2b Trial - 90-Day Mortality or Liver Transplant (Primary Endpoint)
| Treatment Group | N | Events (Deaths or Transplants) | Event Rate |
| Placebo (SOC) | 103 | 25 | 24.3% |
| This compound 30 mg | 102 | 13 | 12.7% |
| This compound 90 mg | 102 | 18 | 17.6% |
Data adapted from press releases and publications related to the AHFIRM trial.[1][2] The differences between the this compound groups and the placebo group for the primary endpoint were not statistically significant.[1]
Table 2: AHFIRM Phase 2b Trial - 90-Day Mortality (Key Secondary Endpoint) - Overall Population
| Treatment Group | N | Deaths | Mortality Rate | Reduction vs. Placebo | p-value |
| Placebo (SOC) | 103 | 21 | 20.4% | - | - |
| This compound 30 mg | 102 | 8 | 7.8% | 61.8% | 0.070 |
| This compound 90 mg | 102 | 10 | 9.8% | 52.0% | 0.126 |
Data adapted from press releases and publications related to the AHFIRM trial.[1][6] The mortality reductions showed a compelling and clinically meaningful trend but did not reach statistical significance in the overall population.[6]
Table 3: AHFIRM Phase 2b Trial - 90-Day Mortality (Key Secondary Endpoint) - U.S. Population
| Treatment Group | N | Deaths | Mortality Rate | Reduction vs. Placebo | p-value |
| Placebo (SOC) | ~78 | 21 | ~26.9% | - | - |
| This compound 30 mg | ~77 | 8 | ~10.4% | 57% | 0.014 |
| This compound 90 mg | ~77 | 10 | ~13.0% | 58% | 0.008 |
Data adapted from press releases and publications related to the AHFIRM trial.[5][6] The reductions in mortality in the U.S. patient population were statistically significant.[5][6]
Experimental Protocols
Protocol: Assessment of 90-Day Mortality and Liver Transplantation
1. Objective: To determine the number of subjects who have died or undergone liver transplantation within 90 days of the first dose of the investigational product.
2. Procedure:
-
Day 0: The day of the first dose of the investigational product is considered Day 0.
-
Follow-up Period: Each subject will be followed for a minimum of 90 days.
-
Data Collection:
-
Mortality: The date of death will be recorded from official sources (e.g., death certificate, hospital records). The cause of death will also be documented.
-
Liver Transplantation: The date of liver transplantation will be recorded from official surgical and hospital records.
-
-
Data Verification: All events (deaths and transplantations) will be adjudicated by an independent, blinded Clinical Endpoint Committee to ensure accuracy and consistency in reporting.
-
Statistical Analysis: The primary analysis will compare the proportion of subjects in each treatment arm who experienced either death or liver transplantation within the 90-day follow-up period using a chi-square test or Fisher's exact test, as appropriate.
Mandatory Visualization
Caption: this compound's mechanism of action in alcohol-associated hepatitis.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. durect.com [durect.com]
- 3. Alcohol-Associated Hepatitis: Translating Pathophysiology into Targeted Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DURECT Corporation Receives FDA Breakthrough Therapy Designation for this compound in Alcohol-Associated Hepatitis [prnewswire.com]
- 5. Current Clinical Trials for Alcohol-Associated Hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: endogenous epigenetic regulator for treating chronic and acute liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
Larsucosterol Dosage Optimization: A Technical Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Larsucosterol (also known as DUR-928) dosage in preclinical and clinical research, with a focus on minimizing adverse events.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an endogenous epigenetic regulator.[1] It acts as an inhibitor of DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3a, and DNMT3b.[2] By inhibiting these enzymes, this compound reduces DNA hypermethylation, which in turn modulates the expression of genes involved in critical cellular processes. This includes signaling pathways associated with stress responses, cell death and survival, and lipid biosynthesis.[2] The downstream effects include improved cell survival, reduced inflammation, and decreased lipotoxicity.[2]
Q2: What are the known signaling pathways affected by this compound?
A2: this compound upregulates genes associated with key signaling pathways such as the MAPK-ERK and calcium-AMPK pathways.[1] By modulating these pathways, it can influence a wide range of cellular functions, including lipid metabolism, inflammatory responses, and cell survival.[1]
Q3: What is the safety profile of this compound in clinical trials?
A3: In clinical trials, this compound has been generally safe and well-tolerated.[3][4] In a Phase 2b trial for alcohol-associated hepatitis (AH), there were fewer treatment-emergent adverse events (TEAEs) in the this compound arms compared to the standard of care.[4] Most adverse events were related to the underlying liver disease.[3] No drug-related serious adverse events were reported in the Phase 2a study at doses of 30, 90, and 150 mg.[5][6]
Q4: What dosages have been used in human studies?
A4: In clinical trials for alcohol-associated hepatitis, intravenous doses of 30 mg, 90 mg, and 150 mg have been evaluated.[5][6]
Q5: Are there any known contraindications for this compound?
A5: Specific contraindications have not been detailed in the publicly available information. However, as with any investigational drug, a thorough evaluation of the patient's medical history and concurrent medications is essential.
Troubleshooting Guide for Experimental Studies
| Issue | Potential Cause | Recommended Action |
| Unexpected cell toxicity in vitro | - Cell line sensitivity- High concentration of this compound- Contamination | - Test a panel of liver cell lines (e.g., HepG2, primary human hepatocytes) to assess cell-type specific responses.- Perform a dose-response study to determine the EC50 and CC50 values for your specific cell line.- Ensure aseptic technique and test for mycoplasma contamination. |
| Inconsistent efficacy results in animal models | - Animal strain variability- Route of administration- Timing of administration relative to injury | - Use a well-characterized animal model of liver injury.- Ensure consistent and accurate drug administration (e.g., intravenous, intraperitoneal).- Optimize the timing of this compound administration based on the peak of the disease process in your model. |
| Difficulty in detecting changes in DNA methylation | - Insufficient drug concentration at the target site- Timing of sample collection- Assay sensitivity | - Perform pharmacokinetic studies to ensure adequate drug exposure in the target tissue.- Collect samples at time points relevant to the expected epigenetic modifications.- Use a highly sensitive method for DNA methylation analysis, such as bisulfite sequencing. |
Quantitative Data Summary
Clinical Efficacy and Safety Data (Phase 2a Study in Alcohol-Associated Hepatitis)
| Dosage | Number of Patients | Key Efficacy Outcomes | Safety Profile |
| 30 mg | 8 | - Reduction in serum bilirubin at day 7 and 28- Reduction in MELD score at day 28- 100% survival at 28 days | - Well-tolerated- No drug-related serious adverse events |
| 90 mg | 7 | - Reduction in serum bilirubin at day 7 and 28- Reduction in MELD score at day 28- 100% survival at 28 days | - Well-tolerated- No drug-related serious adverse events |
| 150 mg | 4 | - Reduction in serum bilirubin at day 7 and 28- Reduction in MELD score at day 28- 100% survival at 28 days | - Well-tolerated- No drug-related serious adverse events |
MELD: Model for End-Stage Liver Disease
Note: Specific quantitative data from preclinical toxicology studies, such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level), are not publicly available at this time. Researchers should conduct their own dose-ranging toxicity studies in relevant animal models.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound-Induced Hepatotoxicity
-
Cell Culture: Culture human hepatocytes (e.g., primary human hepatocytes or HepG2 cells) in appropriate media and conditions.
-
Dose-Response Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24 to 72 hours. Include a vehicle control (e.g., DMSO).
-
Cytotoxicity Assay: Assess cell viability using a standard method such as the MTT or LDH release assay.
-
Apoptosis Assay: Evaluate apoptosis induction by flow cytometry using Annexin V and propidium iodide staining.
-
Data Analysis: Calculate the EC50 (half-maximal effective concentration for efficacy markers, if measured) and CC50 (half-maximal cytotoxic concentration) values.
Protocol 2: Analysis of DNA Methylation Changes
-
Sample Collection: Collect cells or tissues of interest after treatment with this compound or vehicle control.
-
Genomic DNA Extraction: Isolate high-quality genomic DNA using a commercial kit.
-
Bisulfite Conversion: Treat genomic DNA with sodium bisulfite to convert unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the target gene promoter region using primers specific for the bisulfite-converted DNA.
-
Sequencing: Sequence the PCR products to determine the methylation status of individual CpG sites.
-
Data Analysis: Quantify the percentage of methylation at each CpG site and compare between treatment and control groups.
Visualizations
Caption: this compound's mechanism of action.
Caption: Experimental workflow for dosage optimization.
References
- 1. durect.com [durect.com]
- 2. DURECT Announces Peer-Reviewed Article Accepted for Publication with Additional Data from Previously Completed Phase 2a Study of this compound in Alcohol-Associated Hepatitis [prnewswire.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. DURECT Corporation Announces Topline Results from Phase 2b AHFIRM Trial of this compound in Alcohol-Associated Hepatitis with Promising Effect on Mortality [prnewswire.com]
- 5. Safety, Pharmacokinetics, and Efficacy Signals of this compound (DUR-928) in Alcohol-Associated Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, Pharmacokinetics, and Efficacy Signals of this compound (DUR-928) in Alcohol-Associated Hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing regional differences in patient responses to Larsucosterol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Larsucosterol. The information is designed to address specific issues that may arise during experimentation, with a focus on understanding and mitigating regional differences in patient and cellular responses.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is an endogenous sulfated oxysterol and an epigenetic modulator.[1][2][3][4] Its primary mechanism of action is the inhibition of DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3a, and DNMT3b.[1][2] By inhibiting these enzymes, this compound reduces DNA hypermethylation, which in turn modulates the expression of genes involved in various cellular processes.[1][4] This modulation affects signaling pathways associated with stress responses, cell death and survival, and lipid biosynthesis.[1][2][3] The ultimate effect is improved cell survival, reduced inflammation, and decreased lipotoxicity.[1][2][3]
Q2: What are the key signaling pathways affected by this compound?
This compound's inhibition of DNMTs leads to the upregulation of genes in several key signaling pathways. In models of metabolic dysfunction-associated steatotic liver disease (MASLD), this compound has been shown to upregulate genes associated with the MAPK-ERK, calcium-AMPK, and type II diabetes mellitus pathways.[5] These pathways play crucial roles in regulating lipid metabolism and promoting cell survival.[5]
Q3: Have regional differences in patient responses to this compound been observed in clinical trials?
Yes, the Phase 2b AHFIRM trial, which evaluated this compound for the treatment of severe alcohol-associated hepatitis (AH), demonstrated regional differences in patient outcomes.[1][6] Specifically, a more pronounced reduction in 90-day mortality was observed in patients in the United States compared to the overall study population.[1][7][8]
Q4: What are the potential reasons for the observed regional differences in patient responses?
Analyses from the AHFIRM trial suggest that regional differences in patient populations and treatment regimens may have contributed to the varied outcomes.[1][6] Factors that could influence patient response include genetic background, dietary habits, alcohol consumption patterns, and standard-of-care protocols, which can vary by region. The time from hospital admission to the first dose of the drug was also identified as a factor that could influence outcomes.[1]
Troubleshooting Guide
Issue 1: High Variability in In Vitro Cellular Response to this compound
You are observing inconsistent results in your cell-based assays when treating with this compound.
Possible Causes and Troubleshooting Steps:
-
Cell Line Authenticity and Passage Number:
-
Verify Cell Line Identity: Confirm the identity of your cell lines using short tandem repeat (STR) profiling. Misidentified or cross-contaminated cell lines can lead to inconsistent results.
-
Monitor Passage Number: Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to genetic drift and altered epigenetic landscapes, affecting the cellular response to epigenetic modulators like this compound.
-
-
Basal DNA Methylation Status:
-
Characterize Basal Methylation: The baseline DNA methylation state of your cells can significantly impact the effect of a DNMT inhibitor. Consider performing bisulfite sequencing or other methylation analysis to characterize the methylation status of key gene promoters relevant to your experimental model.
-
Select Appropriate Cell Lines: If possible, screen different cell lines to find one with a relevant and consistent basal methylation profile for your target genes.
-
-
Culture Conditions:
-
Standardize Culture Media and Supplements: Ensure all components of your cell culture media, including serum and supplements, are from the same lot for the duration of an experiment. Variations in media composition can influence cellular metabolism and epigenetic states.
-
Control for Cell Density: Plate cells at a consistent density for all experiments. Cell confluence can affect proliferation rates and gene expression, leading to variability in drug response.
-
Issue 2: Discrepancy Between In Vitro and In Vivo Results
Your in vitro experiments show a significant effect of this compound, but these results are not translating to your animal models.
Possible Causes and Troubleshooting Steps:
-
Pharmacokinetics and Metabolism:
-
Verify Drug Exposure: Confirm that the dosing regimen in your animal model results in plasma and tissue concentrations of this compound that are comparable to those shown to be effective in clinical trials. Pharmacokinetic profiles can be influenced by the animal model's metabolism.[9]
-
Consider Route of Administration: The route of administration can impact the bioavailability and tissue distribution of the compound. The Phase 2a and 2b clinical trials for alcohol-associated hepatitis used intravenous infusion.[10]
-
-
Animal Model-Specific Factors:
-
Genetic Background of the Animal Strain: The genetic background of your animal model can influence its baseline epigenetics and metabolic pathways, potentially altering its response to this compound.
-
Microbiome Composition: The gut microbiome can influence liver diseases and drug metabolism. Variations in the microbiome of your animal colony could contribute to inconsistent results.
-
Issue 3: Difficulty in Reproducing the More Pronounced Effect Observed in U.S. Patients
Your research, conducted outside the U.S., is not replicating the higher efficacy of this compound seen in the U.S. patient population of the AHFIRM trial.
Possible Causes and Troubleshooting Steps:
-
Patient Population Characteristics:
-
Genetic Ancestry: Consider the genetic ancestry of your patient cohort or the origin of your primary cells. Genetic polymorphisms in drug metabolizing enzymes or downstream effector pathways could influence response.
-
Co-morbidities and Concomitant Medications: Document and analyze the prevalence of co-morbidities and the use of concomitant medications in your study population, as these can differ by region and affect drug efficacy and safety.
-
-
Standard of Care and Environmental Factors:
-
Regional Differences in Standard of Care: The standard of care for the indication you are studying may differ from that in the U.S. These differences in background therapy could interact with the effects of this compound.[1][6]
-
Dietary and Lifestyle Factors: Regional differences in diet and other lifestyle factors can influence the gut microbiome and the overall metabolic state of patients, potentially impacting drug response.
-
Data Presentation
Table 1: Summary of 90-Day Mortality Rates in the AHFIRM Phase 2b Trial
| Treatment Group | Overall Population Mortality Rate (%) | U.S. Population Mortality Rate (%) |
| Placebo (Standard of Care) | 24.3% (25/103) | 27.3% (21/77) |
| This compound (30 mg) | 14.7% (15/102) | 11.0% (8/73) |
| This compound (90 mg) | 16.7% (17/102) | 13.0% (10/77) |
Data adapted from published results of the AHFIRM trial.[8][11]
Experimental Protocols
Protocol: Assessment of this compound's Effect on DNA Methylation
Objective: To determine the effect of this compound on the methylation status of a specific gene promoter in a human hepatocyte cell line (e.g., HepG2).
Methodology:
-
Cell Culture and Treatment:
-
Culture HepG2 cells in appropriate media and conditions.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle control for 24-48 hours.
-
-
Genomic DNA Extraction:
-
Harvest cells and extract genomic DNA using a commercially available kit.
-
Quantify the DNA concentration and assess its purity.
-
-
Bisulfite Conversion:
-
Perform bisulfite conversion of the genomic DNA using a commercial kit. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
-
PCR Amplification:
-
Design primers specific to the bisulfite-converted DNA for the promoter region of your gene of interest.
-
Amplify the target region using PCR.
-
-
Sequencing and Analysis:
-
Sequence the PCR products.
-
Analyze the sequencing data to determine the percentage of methylation at each CpG site in the promoter region. A decrease in the percentage of methylated cytosines in the this compound-treated samples compared to the vehicle control indicates demethylating activity.
-
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. durect.com [durect.com]
- 2. DURECT Corporation Announces Phase 3 Registrational Trial Design for this compound in Alcohol-associated Hepatitis [prnewswire.com]
- 3. DURECT Gets FDA Breakthrough Therapy Status for this compound in Alcoholic Hepatitis [synapse.patsnap.com]
- 4. New Treatment for AA Hepatitis: this compound Earns FDA Breakthrough Designation [healthandpharma.net]
- 5. This compound: endogenous epigenetic regulator for treating chronic and acute liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. hcplive.com [hcplive.com]
- 8. streetinsider.com [streetinsider.com]
- 9. Safety, Pharmacokinetics, and Efficacy Signals of this compound (DUR-928) in Alcohol-Associated Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety, Pharmacokinetics, and Efficacy Signals of this compound (DUR-928) in Alcohol-Associated Hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Potential off-target effects of Larsucosterol in long-term studies
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the use of Larsucosterol in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and clarify key aspects of this compound's mechanism and safety profile, with a focus on potential off-target effects in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the established on-target mechanism of action for this compound?
A1: this compound is an endogenous sulfated oxysterol that acts as an epigenetic modulator.[1][2] Its primary mechanism of action is the inhibition of DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3a, and DNMT3b.[1] By inhibiting these enzymes, this compound reduces DNA hypermethylation, which in turn modulates the expression of genes involved in various cellular processes, including stress responses, cell survival, inflammation, and lipid biosynthesis.[1] This epigenetic regulation is believed to underlie its therapeutic effects by improving cell survival, reducing inflammation, and decreasing lipotoxicity.[1]
Q2: Have any off-target effects of this compound been identified in long-term studies?
A2: Based on available clinical trial data up to 90 days, this compound has demonstrated a favorable safety profile and appears to be well-tolerated.[1][3][4] Clinical studies, including the Phase 2a and the Phase 2b AHFIRM trial, have not reported any drug-related serious adverse events.[5][6] Most adverse events observed in these trials were considered to be related to the underlying severe liver disease of the study participants.[3]
Currently, there is a lack of published long-term studies specifically designed to investigate the off-target effects of this compound beyond the 90-day clinical trial period. Therefore, while the short-term safety data is reassuring, further long-term toxicological studies would be necessary to definitively characterize the potential for off-target effects with chronic administration.
Q3: What are the theoretical potential off-target effects of a DNMT inhibitor like this compound?
A3: As a DNA methyltransferase inhibitor, the primary on-target effect of this compound is the modulation of gene expression. However, long-term inhibition of DNMTs could theoretically lead to off-target effects through unintended alterations in DNA methylation patterns across the genome. This could potentially influence the expression of genes unrelated to the therapeutic target, which might lead to unforeseen cellular changes. It is important to note that these are theoretical considerations based on the drug class, and no such effects have been documented for this compound in the existing clinical trial data.
Troubleshooting Guide for Experimental Use
Problem: Unexpected cellular phenotype observed in vitro after this compound treatment.
Possible Cause 1: On-target epigenetic modulation.
-
Troubleshooting Steps:
-
Confirm DNMT Inhibition: Perform a methylation-specific PCR (MSP) or whole-genome bisulfite sequencing to confirm changes in the methylation status of your gene of interest or globally.
-
Gene Expression Analysis: Use RT-qPCR or RNA-sequencing to analyze the expression levels of genes known to be regulated by methylation in the relevant signaling pathways.
-
Literature Review: Consult literature on the known effects of DNMT inhibition in your specific cell type or experimental model to determine if the observed phenotype is a documented consequence of this mechanism.
-
Possible Cause 2: Off-target effects.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a dose-response study to determine if the unexpected phenotype is observed only at high concentrations of this compound, which might suggest off-target activity.
-
Control Compound: Include a structurally unrelated DNMT inhibitor in your experiment to see if the phenotype is specific to this compound or a general effect of DNMT inhibition.
-
Rescue Experiment: If a specific off-target pathway is suspected, attempt a rescue experiment by co-administering an antagonist for that pathway.
-
Problem: Inconsistent results in animal models.
Possible Cause: Variability in drug metabolism or disease model.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Measure plasma concentrations of this compound to ensure consistent exposure across all animals. The pharmacokinetic profile of this compound may be affected by the severity of liver disease.[5]
-
Model Characterization: Ensure that the animal model of disease is well-characterized and that the disease severity is consistent across all experimental groups.
-
Route of Administration: Verify that the route and frequency of administration are appropriate for maintaining therapeutic concentrations of this compound in the target tissue.
-
Data on Safety and Tolerability from Clinical Trials
The following tables summarize the safety and tolerability data for this compound from key clinical trials.
Table 1: Overview of this compound Safety in Clinical Trials
| Clinical Trial | Phase | Condition | Key Safety Findings | Reference |
| AHFIRM | 2b | Alcohol-associated Hepatitis | Well-tolerated; no drug-related serious adverse events. Treatment-emergent adverse events (TEAEs) were similar between this compound and placebo groups and mostly related to hepatic disease. | [1][3] |
| Phase 2a Study | 2a | Alcohol-associated Hepatitis | Well-tolerated at all doses; no drug-related serious adverse events. No early terminations due to adverse events. All patients survived the 28-day study period. | [5][6][7] |
| Phase 1b Study | 1b | MASH | Well-tolerated; no drug-related serious adverse events reported. | [8] |
Table 2: 90-Day Mortality and Liver Transplant Data from the AHFIRM Phase 2b Trial
| Treatment Group | 90-Day Mortality or Liver Transplant | 90-Day Mortality | Reference |
| Placebo (n=103) | 25 deaths, 4 liver transplants | 25 out of 103 | |
| This compound 30 mg (n=102) | 8 deaths, 5 liver transplants | 15 out of 102 | [3] |
| This compound 90 mg (n=102) | 10 deaths, 8 liver transplants | 17 out of 102 | [3][9] |
Experimental Protocols
Protocol 1: AHFIRM Phase 2b Clinical Trial Methodology
-
Study Design: A randomized, double-blind, placebo-controlled, international, multi-center Phase 2b trial.[3][10]
-
Participants: 307 patients with severe alcohol-associated hepatitis.[3]
-
Treatment Arms:
-
Placebo + Standard of Care (SOC) (with or without methylprednisolone at the investigator's discretion).
-
This compound (30 mg) + SOC.
-
This compound (90 mg) + SOC.[10]
-
-
Administration: Intravenous infusion. A second dose was administered if the patient remained hospitalized after 72 hours.[3]
-
Primary Endpoint: 90-day mortality or liver transplant rate.[3]
-
Secondary Endpoint: 90-day survival.[3]
Visualizations
Caption: On-target mechanism of this compound as a DNMT inhibitor.
Caption: Workflow of the AHFIRM Phase 2b clinical trial.
References
- 1. This compound Shows Promising 90-Day Mortality Reduction in Phase 2b Alcohol-Associated Hepatitis Trial [trial.medpath.com]
- 2. DURECT's this compound Shows Promise in Alcohol-Associated Hepatitis Treatment [trial.medpath.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. durect.com [durect.com]
- 5. Safety, Pharmacokinetics, and Efficacy Signals of this compound (DUR-928) in Alcohol-Associated Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, Pharmacokinetics, and Efficacy Signals of this compound (DUR-928) in Alcohol-Associated Hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DURECT Corporation Announces Positive Results from the Phase 2a Clinical Trial of DUR-928 in Alcoholic Hepatitis Patients in a Late-Breaking Presentation at The Liver Meeting® [prnewswire.com]
- 8. This compound: endogenous epigenetic regulator for treating chronic and acute liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound for the Treatment of Alcohol-Associated Hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. durect.com [durect.com]
Strategies to enhance the stability and solubility of Larsucosterol in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability and solubility of Larsucosterol for in vitro experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the in vitro handling of this compound.
Issue 1: Poor or Inconsistent Solubility in Aqueous Buffers
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Low intrinsic aqueous solubility | 1. pH Adjustment: Determine the pKa of this compound and adjust the buffer pH to be at least 2 units away from the pKa to increase the proportion of the ionized, more soluble form. 2. Co-solvents: Prepare a stock solution in an organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous buffer. Ensure the final organic solvent concentration is low (<1%) to avoid off-target effects. 3. Solubilizing Excipients: Incorporate solubilizing agents such as cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) into the aqueous buffer. | Increased and more reproducible solubility of this compound in the desired aqueous medium. |
| Precipitation upon dilution of stock solution | 1. Slower Dilution: Add the stock solution to the aqueous buffer dropwise while vortexing to avoid localized high concentrations that can lead to precipitation. 2. Temperature Control: Perform the dilution at a slightly elevated temperature (if this compound is stable at that temperature) to increase solubility. 3. Formulation Approaches: Consider preparing a solid dispersion or a lipid-based formulation for more stable solubilization.[1][2] | A clear, homogenous solution of this compound at the target concentration without visible precipitation. |
| Inaccurate concentration determination | 1. Method Validation: Ensure the analytical method (e.g., HPLC, UV-Vis) is validated for this compound in the specific buffer system being used. 2. Standard Preparation: Prepare calibration standards in the same matrix as the samples to account for any matrix effects. | Accurate and reliable quantification of the dissolved this compound concentration. |
Issue 2: Degradation of this compound in Solution
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Hydrolytic degradation | 1. pH-Stability Profile: Determine the pH at which this compound exhibits maximum stability by conducting a forced degradation study across a range of pH values.[2] 2. Buffer Selection: Use a buffer system that maintains the optimal pH for stability throughout the experiment.[2] | Minimized degradation of this compound due to hydrolysis, leading to more reliable experimental results. |
| Oxidative degradation | 1. Antioxidants: Add antioxidants such as ascorbic acid or EDTA to the buffer to chelate metal ions that can catalyze oxidation.[2] 2. Inert Atmosphere: Prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. | Reduced oxidative degradation of this compound, preserving its chemical integrity. |
| Photodegradation | 1. Light Protection: Prepare and store this compound solutions in amber vials or wrap containers with aluminum foil to protect them from light. 2. Wavelength Scan: Expose a solution of this compound to different wavelengths of light to identify the specific wavelengths that cause degradation. | Prevention of photodegradation, ensuring the stability of the compound during experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: While specific data for this compound is not publicly available, for poorly water-soluble compounds, a common starting point is to use a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to prepare a high-concentration stock solution. It is crucial to limit the final concentration of the organic solvent in your experimental medium to typically less than 1% (v/v) to avoid solvent-induced artifacts.
Q2: How can I improve the solubility of this compound in my cell culture medium?
A2: To enhance the solubility of this compound in cell culture medium, you can try the following strategies:
-
Use of a Solubilizing Agent: Incorporate a biocompatible solubilizing agent like hydroxypropyl-β-cyclodextrin (HP-β-CD) into the medium.[2] Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
-
Complexation with Serum Albumin: If your cell culture medium is supplemented with serum, the albumin present can help to solubilize this compound. Pre-complexing this compound with serum albumin before adding it to the culture medium may improve its solubility and stability.
-
pH Modification: While significant pH changes can be detrimental to cell health, minor adjustments within the physiological range, if known to favor the ionized form of this compound, might be beneficial.
Q3: My this compound solution appears cloudy. What should I do?
A3: A cloudy solution indicates either precipitation of the compound or the formation of a colloidal suspension. To address this:
-
Verify Solubility Limit: You may have exceeded the solubility limit of this compound in your chosen solvent system. Try preparing a more dilute solution.
-
Sonication: Gentle sonication can sometimes help to dissolve small particles and create a clear solution.
-
Filtration: If precipitation is suspected, you can filter the solution through a 0.22 µm filter to remove undissolved particles. However, be aware that this will lower the actual concentration of the dissolved compound.
-
Re-evaluate Solubilization Strategy: You may need to employ a more effective solubilization technique, such as using co-solvents or surfactants.[1][3]
Q4: How should I store my this compound solutions to ensure stability?
A4: For optimal stability, this compound solutions should be:
-
Stored at Low Temperatures: Aliquot your stock solution and store it at -20°C or -80°C to minimize degradation.
-
Protected from Light: Use amber vials or wrap the containers in aluminum foil to prevent photodegradation.
-
Sealed Tightly: Ensure the container is well-sealed to prevent solvent evaporation and exposure to air, which can lead to oxidative degradation.
-
Subjected to Freeze-Thaw Cycles Minimally: Avoid repeated freeze-thaw cycles, as this can degrade the compound.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
Objective: To determine the solubility of this compound at different pH values.
Materials:
-
This compound
-
A series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, acetate, borate buffers)
-
HPLC system with a suitable column and detector
-
Shaking incubator
-
Centrifuge
-
pH meter
Method:
-
Prepare saturated solutions of this compound by adding an excess amount of the compound to each buffer.
-
Equilibrate the solutions by shaking them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Determine the concentration of this compound in the filtrate using a validated HPLC method.
-
Plot the solubility of this compound as a function of pH.
Protocol 2: Evaluation of Solubilizing Excipients
Objective: To assess the effectiveness of different excipients in enhancing the solubility of this compound.
Materials:
-
This compound
-
Aqueous buffer at a selected pH
-
Solubilizing agents (e.g., HP-β-CD, Tween® 80, Solutol® HS 15) at various concentrations
-
Analytical method for this compound quantification (e.g., HPLC, UV-Vis)
Method:
-
Prepare a series of solutions containing different concentrations of the selected solubilizing agents in the aqueous buffer.
-
Add an excess amount of this compound to each solution.
-
Follow steps 2-5 from Protocol 1 to determine the solubility of this compound in the presence of each excipient.
-
Plot the solubility of this compound as a function of the excipient concentration to determine the solubilization capacity.
Visualizations
Caption: Workflow for enhancing this compound solubility and stability.
Caption: Troubleshooting logic for this compound in vitro issues.
References
Troubleshooting unexpected results in Larsucosterol experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Larsucosterol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
General
-
Q1: What is this compound and what is its primary mechanism of action?
-
A1: this compound (also known as DUR-928) is an endogenous sulfated oxysterol and an epigenetic modulator.[1] Its primary mechanism of action is the inhibition of DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3a, and DNMT3b.[2][3] By inhibiting these enzymes, this compound reduces DNA methylation, which in turn modulates the expression of genes involved in various cellular processes, including stress responses, cell death and survival, and lipid biosynthesis.[2][3] This can lead to improved cell survival, reduced inflammation, and decreased lipotoxicity.[2]
-
In Vitro Experiments
-
Q2: I am not observing the expected decrease in DNA methylation in my cell-based assay after this compound treatment. What could be the issue?
-
A2: Several factors could contribute to this. First, ensure your DNA methylation analysis method, such as bisulfite sequencing or methylation-specific PCR, is optimized and performing correctly. Incomplete bisulfite conversion is a common issue that can lead to inaccurate methylation assessment. Also, consider the cell type and its baseline DNMT activity, as the effects of this compound may be more pronounced in cells with higher basal methylation levels. The concentration and incubation time of this compound are also critical; refer to dose-response and time-course studies to ensure you are using optimal conditions. Finally, verify the stability and purity of your this compound compound.
-
-
Q3: My results for lipid accumulation in hepatocytes treated with this compound are inconsistent. How can I troubleshoot this?
-
A3: Inconsistent results in lipid accumulation assays can arise from several sources. Ensure that the induction of steatosis in your hepatocyte model (e.g., using oleic acid) is consistent across experiments. The timing of this compound treatment relative to the induction of lipid accumulation is crucial. Assess cell viability to rule out cytotoxicity from either the fatty acid treatment or this compound at the concentrations used. The method for quantifying lipid accumulation (e.g., Oil Red O staining and extraction) should be carefully standardized, including fixation, staining, and washing steps.
-
-
Q4: I am seeing high variability in the anti-inflammatory effects of this compound in my macrophage model. What are the potential causes?
-
A4: High variability in in vitro inflammation assays is common. Ensure that the activation of your macrophages (e.g., with LPS) is consistent and yields a reproducible pro-inflammatory response (e.g., TNF-α secretion).[4][5] The timing of this compound treatment (pre-treatment vs. co-treatment) can significantly impact the results. Check for and standardize for batch-to-batch variation in reagents like LPS. It is also important to monitor cell health and morphology, as excessive cell death can affect cytokine measurements.
-
-
Q5: Are there any known off-target effects of this compound that I should be aware of?
-
A5: As a DNA methyltransferase inhibitor, this compound has the potential for broad effects on gene expression.[6] While specific off-target effects of this compound are not extensively documented in publicly available literature, it is important to consider that epigenetic modulators can have wide-ranging impacts.[7] To assess for off-target effects in your specific model system, consider performing global gene expression analysis (e.g., RNA-seq) to identify any unintended changes in transcription.
-
Data Presentation
Table 1: Summary of Phase 2b AHFIRM Trial Results for this compound in Alcohol-Associated Hepatitis
| Outcome | Placebo (Standard of Care) | This compound (30 mg) | This compound (90 mg) |
| 90-Day Mortality or Liver Transplant (All Patients) | 25 of 103 | 15 of 102 | 17 of 102 |
| 90-Day Mortality or Liver Transplant (U.S. Patients) | 21 deaths, 4 LTs (n=77) | 8 deaths, 5 LTs (n=73) | 10 deaths, 8 LTs (n=77) |
| 90-Day Mortality Reduction vs. Placebo (All Patients) | - | 41% (p=0.068) | 35% (p=0.124) |
| 90-Day Mortality Reduction vs. Placebo (U.S. Patients) | - | 57% (p=0.014) | 58% (p=0.008) |
Data sourced from publicly available clinical trial results.[8][9]
Experimental Protocols
1. DNA Methyltransferase (DNMT) Activity/Inhibition Assay
This protocol is a generalized procedure based on commercially available colorimetric assay kits.
-
Objective: To measure the in vitro activity of DNMTs and the inhibitory effect of this compound.
-
Principle: DNMTs transfer a methyl group from a donor to a DNA substrate coated on a microplate well. The methylated DNA is then detected using an antibody specific for 5-methylcytosine in an ELISA-like reaction.
-
Materials:
-
DNMT activity/inhibition assay kit (e.g., from Abcam or EpigenTek)
-
Nuclear extract or purified DNMT enzyme
-
This compound
-
Microplate reader
-
-
Procedure:
-
Prepare the assay buffer and other reagents as per the kit instructions.
-
Add the DNMT substrate to the wells of the microplate.
-
In separate wells, add the nuclear extract or purified DNMT enzyme, the methyl group donor (e.g., S-adenosylmethionine), and varying concentrations of this compound or a vehicle control.
-
Incubate the plate to allow the methylation reaction to occur.
-
Wash the wells to remove unbound components.
-
Add the capture antibody that recognizes the methylated DNA and incubate.
-
Wash the wells and add the detection antibody conjugated to an enzyme.
-
Wash the wells and add the substrate for the detection enzyme.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of DNMT inhibition by this compound compared to the vehicle control.
-
2. In Vitro Lipid Accumulation Assay in Hepatocytes
This protocol describes a common method for inducing and quantifying lipid accumulation in a hepatocyte cell line.
-
Objective: To assess the effect of this compound on fatty acid-induced lipid accumulation in hepatocytes.
-
Principle: Hepatocytes are treated with a fatty acid, such as oleic acid, to induce the formation of intracellular lipid droplets. The extent of lipid accumulation is then quantified by staining with Oil Red O.
-
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
Oleic acid
-
This compound
-
Oil Red O staining solution
-
Isopropanol
-
-
Procedure:
-
Seed hepatocytes in a multi-well plate and allow them to adhere and grow.
-
Treat the cells with varying concentrations of this compound or a vehicle control for a predetermined time.
-
Induce lipid accumulation by adding oleic acid to the culture medium and incubate.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with a suitable fixative (e.g., 10% formalin).
-
Stain the intracellular lipid droplets with Oil Red O solution.
-
Wash the cells to remove excess stain.
-
Elute the stain from the cells using isopropanol.
-
Measure the absorbance of the eluted stain using a microplate reader.
-
Quantify the change in lipid accumulation in this compound-treated cells compared to the control.
-
3. Anti-inflammatory Assay in Macrophages
This protocol outlines a general procedure to evaluate the anti-inflammatory properties of this compound in a macrophage cell line.
-
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines, such as TNF-α, in activated macrophages.
-
Principle: Macrophages are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, leading to the secretion of TNF-α. The concentration of TNF-α in the cell culture supernatant is then measured using an ELISA.
-
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
This compound
-
TNF-α ELISA kit
-
-
Procedure:
-
Seed macrophages in a multi-well plate. If using THP-1 cells, differentiate them into macrophages using PMA.
-
Pre-treat the cells with varying concentrations of this compound or a vehicle control for a specified duration.
-
Stimulate the cells with LPS to induce an inflammatory response.
-
Incubate the cells to allow for cytokine production and secretion.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Determine the percentage of inhibition of TNF-α secretion by this compound.
-
Visualizations
Caption: Mechanism of action of this compound as a DNA methyltransferase inhibitor.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. durect.com [durect.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. This compound: endogenous epigenetic regulator for treating chronic and acute liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: endogenous epigenetic regulator for treating chronic and acute liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DURECT’S this compound reports mixed data for hepatitis - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. DNA Methylation Inhibitors: Retrospective and Perspective View - PMC [pmc.ncbi.nlm.nih.gov]
- 8. durect.com [durect.com]
- 9. This compound for the Treatment of Alcohol-Associated Hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Larsucosterol Administration in Acute Liver Injury: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the use of Larsucosterol in experimental models of acute liver injury.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in acute liver injury?
A1: this compound is an endogenous epigenetic regulator that acts as an inhibitor of DNA methyltransferases (DNMT1, DNMT3a, and DNMT3b).[1][2] In acute liver injury, particularly in conditions like alcohol-associated hepatitis (AH), there is an elevation of DNMTs leading to DNA hypermethylation. This epigenetic dysregulation results in the silencing of genes crucial for cell survival, stress response, and lipid metabolism, while promoting inflammation and cell death.[1][2][3] this compound works by inhibiting these DNMTs, thereby reducing DNA methylation. This, in turn, modulates the expression of genes involved in these critical pathways, leading to improved cell survival, reduced inflammation, and decreased lipotoxicity.[1][2][4]
Q2: What is the evidence supporting the importance of timely administration of this compound in acute liver injury?
A2: Clinical data from the Phase 2b AHFIRM trial for severe alcohol-associated hepatitis indicated that variations in the time from hospitalization to the first dose highlighted the importance of timely treatment.[4][5] While specific time-dependent efficacy data from this trial is not detailed, the observation suggests that earlier intervention may be more beneficial. Preclinical studies have also shown that this compound administration can decrease mortality in animal models of lipopolysaccharide (LPS) and acetaminophen (ATMP)-induced multiple organ injury.[6][7]
Q3: What are the observed effects of this compound on key biomarkers in acute liver injury?
A3: In a Phase 2a clinical trial for alcohol-associated hepatitis, this compound administration led to several positive changes in key biomarkers. Significant reductions from baseline in serum total bilirubin levels were observed at both day 7 and day 28.[6] Additionally, there were reductions in the Model for End-Stage Liver Disease (MELD) scores from baseline at day 7 and day 28, with a statistically significant reduction in patients with moderate AH at day 28.[6][8]
Q4: Has this compound shown an impact on patient survival in clinical trials for acute liver injury?
A4: Yes, in a Phase 2a clinical trial for alcohol-associated hepatitis, 100% of the 19 patients treated with this compound, including 12 with severe AH, survived the 28-day follow-up period. This was in contrast to a historical 28-day mortality rate of 26% for this condition.[6] The subsequent Phase 2b AHFIRM trial, while not meeting its primary endpoint of a statistically significant reduction in 90-day mortality or liver transplant, did show clinically meaningful trends in reducing 90-day mortality.[4][9] Specifically, mortality reductions of 41% in the 30 mg arm and 35% in the 90 mg arm were observed compared to placebo.[9] In the U.S. patient population, these reductions were even more pronounced and statistically significant.[9]
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in animal model response to this compound | Inconsistent timing of injury induction and drug administration. | Standardize the protocol for inducing acute liver injury (e.g., fasting time before acetaminophen injection). Ensure precise and consistent timing of this compound administration post-injury across all subjects. |
| Genetic variability in the animal strain. | Use a well-characterized and genetically stable animal strain. Report the specific strain used in all experimental documentation. | |
| Differences in drug formulation or vehicle. | Prepare this compound in a consistent and appropriate vehicle for the chosen route of administration. Include a vehicle-only control group in the experimental design. | |
| Unexpectedly high mortality in the treatment group | Incorrect dosage of this compound. | Perform a dose-response study to determine the optimal therapeutic dose for the specific animal model and injury type. |
| Severe and rapid progression of the induced liver injury. | Consider a less severe injury model or administer this compound at an earlier time point post-injury. | |
| Inconsistent biomarker readings (e.g., ALT, AST, bilirubin) | Variability in sample collection and processing. | Standardize the timing of blood and tissue sample collection post-treatment. Follow a consistent protocol for sample processing and storage. |
| Assay sensitivity and specificity. | Validate the assays used for biomarker quantification. Use appropriate controls and standards for each assay. |
Quantitative Data Summary
Table 1: Phase 2b AHFIRM Trial - 90-Day Mortality Rates
| Treatment Group | Overall Mortality Reduction vs. Placebo | U.S. Patient Mortality Reduction vs. Placebo |
| This compound (30 mg) | 41% | 57% |
| This compound (90 mg) | 35% | 58% |
Data from the Phase 2b AHFIRM trial for severe alcohol-associated hepatitis.[9]
Table 2: Phase 2a Clinical Trial in Alcohol-Associated Hepatitis - Key Outcomes
| Outcome | Result |
| 28-Day Survival Rate | 100% (n=19) |
| Patients Discharged ≤72 hours post-infusion | 74% |
| Lille Score <0.45 at Day 7 | 89% (16 of 18 patients) |
Data from a Phase 2a clinical trial in patients with moderate to severe alcohol-associated hepatitis.[6][8][10]
Experimental Protocols
Acetaminophen (APAP)-Induced Acute Liver Injury Mouse Model with this compound Treatment
This protocol provides a general framework. Researchers should optimize parameters based on their specific experimental goals and institutional guidelines.
1. Animal Model:
-
Species: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimation: Acclimate mice for at least one week before the experiment with a 12-hour light/dark cycle and free access to food and water.
2. Induction of Acute Liver Injury:
-
Fast mice overnight (approximately 12-15 hours) with free access to water.
-
Prepare a fresh solution of acetaminophen (APAP) in warm, sterile saline.
-
Administer a single intraperitoneal (IP) injection of APAP (e.g., 300-400 mg/kg body weight). The optimal dose may vary and should be determined in a pilot study.
3. This compound Administration:
-
Timing: Administer this compound at a predetermined time point post-APAP injection (e.g., 1, 2, or 4 hours). The importance of timely administration is a key variable to investigate.
-
Formulation: Dissolve this compound in a suitable vehicle (e.g., saline, DMSO).
-
Route of Administration: Intravenous (IV) or intraperitoneal (IP) injection.
-
Dosing: Administer the desired dose of this compound (e.g., 10, 30, or 50 mg/kg). A vehicle-only control group should be included.
4. Monitoring and Sample Collection:
-
Monitor mice for clinical signs of distress at regular intervals.
-
At a predetermined endpoint (e.g., 24 or 48 hours post-APAP), euthanize the mice.
-
Collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST) and other biomarkers.
-
Perfuse the liver with cold phosphate-buffered saline (PBS).
-
Collect liver tissue for histopathological analysis (formalin-fixed, paraffin-embedded) and molecular analysis (snap-frozen in liquid nitrogen).
5. Data Analysis:
-
Serum Analysis: Quantify ALT and AST levels using commercially available kits.
-
Histopathology: Stain liver sections with Hematoxylin and Eosin (H&E) to assess the degree of necrosis and inflammation.
-
Gene Expression Analysis: Isolate RNA from liver tissue and perform quantitative real-time PCR (qRT-PCR) for genes related to inflammation, apoptosis, and oxidative stress.
Visualizations
Caption: Mechanism of this compound in Acute Liver Injury.
Caption: Experimental Workflow for Evaluating this compound.
References
- 1. durect.com [durect.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. youtube.com [youtube.com]
- 4. durect.com [durect.com]
- 5. durect.com [durect.com]
- 6. This compound: endogenous epigenetic regulator for treating chronic and acute liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: endogenous epigenetic regulator for treating chronic and acute liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mims.com [mims.com]
- 9. liverdiseasenews.com [liverdiseasenews.com]
- 10. Safety, Pharmacokinetics, and Efficacy Signals of this compound (DUR-928) in Alcohol-Associated Hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining treatment protocols from the Larsucosterol Phase 2a and 2b trials
This technical support center provides researchers, scientists, and drug development professionals with detailed information derived from the Larsucosterol Phase 2a and 2b clinical trials. It includes troubleshooting guides, FAQs, experimental protocols, and data summaries to assist in the design and execution of related studies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and its proposed mechanism of action? A1: this compound (DUR-928) is an endogenous, sulfated oxysterol that functions as an epigenetic modulator.[1] Its primary mechanism involves the inhibition of DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3a, and DNMT3b.[2][3][4] In conditions like alcohol-associated hepatitis (AH), elevated DNMT activity leads to DNA hypermethylation, which silences genes crucial for cellular repair and survival.[5] By inhibiting these enzymes, this compound modulates gene expression in pathways related to stress responses, cell survival, inflammation, and lipid biosynthesis, which may lead to improved cell survival, reduced inflammation, and decreased lipotoxicity.[1][2][6]
Q2: What were the primary objectives of the this compound Phase 2a and 2b trials? A2: The Phase 2a (NCT01809132) trial was an open-label, dose-escalation study designed to evaluate the safety, pharmacokinetics (PK), and preliminary efficacy signals of this compound in 19 patients with moderate to severe AH.[7][8] The subsequent Phase 2b AHFIRM (NCT04563026) trial was a larger, randomized, double-blind, placebo-controlled study involving 307 patients with severe AH, designed to definitively evaluate the safety and efficacy of this compound in reducing 90-day mortality or the need for liver transplantation.[1][9][10]
Q3: Did the Phase 2b AHFIRM trial meet its primary endpoint? A3: No, the AHFIRM trial did not meet its primary endpoint of a statistically significant reduction in the 90-day rate of mortality or liver transplant for either the 30 mg or 90 mg dose compared to placebo.[1][11][12]
Q4: What were the key efficacy findings from the AHFIRM trial despite not meeting the primary endpoint? A4: Although the primary endpoint was not met, the trial showed clinically meaningful trends in the key secondary endpoint of 90-day mortality.[1][9] In the overall study population, the 30 mg dose was associated with a 41% reduction in mortality and the 90 mg dose with a 35% reduction, though these results were not statistically significant.[13][14] The effect was more pronounced in the subgroup of U.S. patients (76% of the trial population), where the 30 mg and 90 mg doses reduced 90-day mortality by 57% (p=0.014) and 58% (p=0.008), respectively, compared with placebo.[3][10]
Q5: What is the established safety profile of this compound from these trials? A5: Across both Phase 2a and 2b trials, this compound was found to be safe and well-tolerated.[1][7] The number and nature of treatment-emergent adverse events (AEs) were similar between the this compound and placebo groups.[15] Most AEs were attributable to the underlying hepatic disease, and there was no imbalance in side effects that could not be ascribed to the liver condition itself.[1][11]
Section 2: Troubleshooting Guide for Experimental Studies
Q: Our study is not replicating the mortality benefit observed in the AHFIRM trial. What factors could be influencing this? A: Several factors identified from the AHFIRM trial could be at play:
-
Geographic Population: The mortality reduction was statistically significant only in the U.S. subgroup. Regional differences in standard of care, patient genetics, or other environmental factors may influence outcomes.
-
Time to Treatment: Sub-analyses of the AHFIRM data highlighted the importance of timely treatment administration after hospitalization.[10] Delays in dosing could diminish the potential therapeutic effect.
-
Baseline Severity: While AHFIRM focused on severe AH (MELD 21-30), ensure your patient population's severity is comparable.[16] The Phase 2a trial stratified patients into moderate and severe categories, which may be a useful approach for analysis.[7]
Q: We are observing high inter-patient variability in biomarker response (e.g., bilirubin, MELD scores). How can this be managed analytically? A: High variability is expected in this critically ill patient population.
-
Stratification: Analyze data by stratifying patients based on baseline disease severity (e.g., MELD score <25 vs. ≥25) to identify potential differential effects.
-
Endpoint Timing: The Phase 2a study showed that while some markers like bilirubin improved by Day 7, MELD scores showed notable reductions at Day 28.[8][17] Ensure your assessment time points are sufficient to capture the full therapeutic effect, as the most critical outcomes in Phase 2b were measured at 90 days.[10]
-
Lille Score Assessment: The Lille score at Day 7 was a key efficacy signal in the Phase 2a trial, with 89% of subjects classified as responders (<0.45).[7] This can be a valuable early indicator of response, but should be considered alongside longer-term outcomes.
Q: A patient's Lille score did not improve by Day 7. Should this be considered a treatment failure? A: Not necessarily. While a favorable Day 7 Lille score is a positive prognostic indicator, it is not the sole determinant of success.[17] The primary endpoint of the pivotal Phase 2b study was 90-day survival, indicating that the clinical benefit may take longer to become apparent.[18] Continue to monitor other liver biomarkers (bilirubin, AST, ALT) and the overall clinical status of the patient through later time points (Day 28, Day 90) before concluding a lack of response.[17]
Section 3: Quantitative Data Summary
Table 1: this compound Phase 2a Trial (NCT01809132) - Study Design & Population
| Parameter | Description |
| Study Design | Multicenter, Open-Label, Dose Escalation[7] |
| Population | 19 patients with a clinical diagnosis of Alcohol-Associated Hepatitis (AH)[7] |
| Severity Groups | 7 Moderate AH (MELD Score 11-20), 12 Severe AH (MELD Score 21-30)[8] |
| Dose Cohorts | 30 mg, 90 mg, or 150 mg administered via IV infusion[7] |
| Follow-up Period | 28 days[8] |
| Primary Objectives | Evaluate Safety, Pharmacokinetics (PK), and Efficacy Signals[7] |
Table 2: this compound Phase 2b AHFIRM Trial (NCT04563026) - Study Design & Population
| Parameter | Description |
| Study Design | Randomized, Double-Blind, Placebo-Controlled, International, Multicenter[1] |
| Population | 307 patients with severe Alcohol-Associated Hepatitis (AH)[1] |
| Inclusion Criteria | MELD score 21-30, Maddrey Discriminant Function (MDF) ≥ 32[16] |
| Treatment Arms | 1. This compound 30 mg (+SOC) (n=102) 2. This compound 90 mg (+SOC) (n=102) 3. Placebo (+SOC) (n=103)[1] |
| Primary Endpoint | 90-Day Incidence of Mortality or Liver Transplantation[10] |
| Key Secondary | 90-Day Survival[10] |
Table 3: this compound Phase 2b AHFIRM Trial - Key Efficacy Outcomes
| Outcome | This compound 30 mg vs. Placebo | This compound 90 mg vs. Placebo |
| Primary Endpoint (Mortality or Transplant at 90 Days) | Numerical improvement, not statistically significant[9] | Numerical improvement, not statistically significant[9] |
| 90-Day Mortality Reduction (Global Population) | 41% (p=0.070)[9][13] | 35% (p=0.126)[9][13] |
| 90-Day Mortality Reduction (U.S. Patients Only) | 57% (p=0.014)[10] | 58% (p=0.008)[10] |
| 90-Day Mortality Events (Global Population) | 15 of 102 patients[11] | 17 of 102 patients[11] |
| Placebo 90-Day Mortality Events (Global) | 25 of 103 patients[11] | 25 of 103 patients[11] |
Section 4: Experimental Protocols
Protocol 1: Patient Screening and Eligibility for Severe AH Studies
-
Inclusion Criteria:
-
Age ≥ 18 years.[16]
-
Clinical diagnosis of AH with onset of jaundice within the prior 8 weeks.[16]
-
History of heavy alcohol consumption (>60 g/day for males, >40 g/day for females) for at least 6 months, with <8 weeks of abstinence before jaundice onset.[16]
-
Serum total bilirubin > 3.0 mg/dL.[16]
-
AST between 50-400 IU/L and ALT < 400 IU/L.[16]
-
Model for End-stage Liver Disease (MELD) score between 21 and 30 (inclusive).[16]
-
Maddrey Discriminant Function (MDF) score ≥ 32.[16]
-
-
Exclusion Criteria:
-
Confounding causes of liver disease (e.g., viral hepatitis, drug-induced liver injury).
-
Active uncontrolled infection or other contraindications to potential corticosteroid use (as per standard of care in placebo arms).
-
Prior liver transplantation.
-
Protocol 2: this compound Administration
-
Preparation: this compound is supplied as a sterile solution. The required dose (e.g., 30 mg or 90 mg) is diluted in 100 mL of sterile saline or 5% dextrose for injection.[7]
-
Administration: The diluted solution is administered as a single intravenous (IV) infusion over a period of 2 hours.[7]
-
Repeat Dosing: As per the AHFIRM trial protocol, a second dose may be administered 72 hours after the first if the patient remains hospitalized.[1][11]
Protocol 3: Key Efficacy Endpoint Assessment
-
MELD Score Calculation: Calculated at baseline and follow-up visits (e.g., Day 7, Day 28, Day 90) using the standard formula based on serum creatinine, total bilirubin, and INR.
-
Lille Score Calculation: Used as an early assessment of treatment response at Day 7. The model incorporates age, renal function, albumin, prothrombin time, and bilirubin evolution from Day 0 to Day 7. A score <0.45 is typically considered indicative of response.[7]
-
90-Day Survival Status: The primary outcome of interest from the Phase 2b trial. Patient status (alive, deceased, or received liver transplant) must be definitively ascertained at 90 days post-randomization.[10]
Section 5: Mandatory Visualizations
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. durect.com [durect.com]
- 3. This compound Shows Promising 90-Day Mortality Reduction in Phase 2b Alcohol-Associated Hepatitis Trial [trial.medpath.com]
- 4. DURECT Corporation Announces Phase 3 Registrational Trial Design for this compound in Alcohol-associated Hepatitis [prnewswire.com]
- 5. youtube.com [youtube.com]
- 6. DURECT Gets FDA Breakthrough Therapy Status for this compound in Alcoholic Hepatitis [synapse.patsnap.com]
- 7. Safety, Pharmacokinetics, and Efficacy Signals of this compound (DUR-928) in Alcohol-Associated Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety, Pharmacokinetics, and Efficacy Signals of this compound (DUR-928) in Alcohol-Associated Hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DURECT reports positive results from phase 2b AHFIRM trial of this compound in alcohol-associated hepatitis [clival.com]
- 10. durect.com [durect.com]
- 11. This compound for the Treatment of Alcohol-Associated Hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Fails to Improve Outcomes in Severe Alcohol-Associated Hepatitis, But Promises Further Exploration: Study [medicaldialogues.in]
- 13. DURECT Corporation Announces Topline Results from Phase 2b AHFIRM Trial of this compound in Alcohol-Associated Hepatitis with Promising Effect on Mortality [prnewswire.com]
- 14. durect.com [durect.com]
- 15. hcplive.com [hcplive.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. durect.com [durect.com]
- 18. pharmacytimes.com [pharmacytimes.com]
Validation & Comparative
Navigating the Treatment Landscape of Alcoholic Hepatitis: A Comparative Analysis of Larsucosterol and Corticosteroids
For Immediate Release
In the ever-evolving field of hepatology, the management of severe alcoholic hepatitis (AH) remains a critical challenge, with high short-term mortality and limited therapeutic options. For decades, corticosteroids have been the cornerstone of treatment, despite their modest efficacy and significant side effects. A new contender, larsucosterol, has emerged, offering a novel mechanistic approach. This guide provides a comprehensive comparison of the efficacy, safety, and underlying mechanisms of this compound versus corticosteroids for researchers, scientists, and drug development professionals.
Executive Summary
Alcoholic hepatitis is a severe inflammatory liver condition with a pressing need for effective therapies. Corticosteroids, the current standard of care, aim to suppress the overwhelming inflammatory response. This compound, a novel epigenetic modulator, targets the underlying dysregulation of gene expression associated with the disease. While corticosteroids have shown some short-term survival benefits, their use is often limited by a significant risk of infection and other adverse events. Preliminary data from the Phase 2b AHFIRM trial of this compound, while not meeting its primary endpoint, has shown promising trends in mortality reduction, particularly in a large subgroup of patients, with a favorable safety profile. This guide will delve into the available data to provide a detailed comparison of these two therapeutic approaches.
Mechanism of Action: A Tale of Two Pathways
The therapeutic strategies of this compound and corticosteroids diverge at the molecular level, targeting different aspects of alcoholic hepatitis pathophysiology.
This compound: An Epigenetic Regulator
This compound functions as an inhibitor of DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3a, and DNMT3b.[1][2][3] In alcoholic hepatitis, there is evidence of hypermethylation of certain genes, leading to their silencing.[3] By inhibiting DNMTs, this compound is proposed to restore the expression of genes involved in crucial cellular processes, including:
-
Stress Response: Enhancing the liver's ability to cope with alcohol-induced cellular stress.[2][3][4]
-
Cell Survival: Promoting hepatocyte survival and reducing apoptosis.[2][3][4]
-
Inflammation Reduction: Modulating inflammatory signaling pathways to dampen the excessive inflammatory response.[2][4]
-
Lipid Biosynthesis: Regulating lipid metabolism to decrease lipotoxicity.[2][3][4]
This mechanism suggests a more targeted approach to correcting the downstream consequences of alcohol-induced cellular damage.
Corticosteroids: Broad Spectrum Immunosuppression
Corticosteroids, such as prednisolone and methylprednisolone, exert their effects through the glucocorticoid receptor (GR), a nuclear receptor.[5][6] Upon binding to its ligand, the GR translocates to the nucleus and modulates gene expression in two primary ways:
-
Transactivation: The GR binds to glucocorticoid response elements (GREs) on DNA, leading to the increased expression of anti-inflammatory genes.
-
Transrepression: The GR interacts with and inhibits pro-inflammatory transcription factors, such as NF-κB, preventing the expression of inflammatory cytokines and other mediators.[7]
This broad immunosuppressive action helps to control the systemic inflammation characteristic of severe alcoholic hepatitis. However, this non-specific approach also contributes to the increased risk of infections.
Clinical Efficacy: A Head-to-Head Look at the Data
Direct comparative trials between this compound and corticosteroids are not yet available. The efficacy of this compound has been primarily evaluated in the Phase 2b AHFIRM trial, where the standard of care (SOC) arm allowed for the use of corticosteroids at the investigator's discretion.[8]
Table 1: Comparison of Clinical Trial Data
| Parameter | This compound (AHFIRM Trial)[8][9] | Corticosteroids (Various Trials)[4][8][10][11][12][13] |
| Primary Endpoint | 90-day mortality or liver transplant (not met) | Varies; often 28-day or 90-day mortality |
| 90-Day Mortality | 30mg dose: 41% reduction vs. SOC (p=0.070)90mg dose: 35% reduction vs. SOC (p=0.126) | Mixed results; some studies show short-term benefit, others do not. |
| Subgroup Analysis (U.S. patients) | 30mg dose: 57% reduction in 90-day mortality (p=0.014)90mg dose: 58% reduction in 90-day mortality (p=0.008) | Data not consistently stratified in this manner. |
| 28-Day Mortality | Not the primary endpoint. | Some studies show a reduction in 28-day mortality.[4][11] |
Experimental Protocols
A detailed understanding of the experimental design is crucial for interpreting clinical trial results.
This compound: The AHFIRM Trial [8][9][14][15]
-
Study Design: A Phase 2b, randomized, double-blind, placebo-controlled, international, multi-center study.
-
Patient Population: 307 patients with severe alcoholic hepatitis.
-
Treatment Arms:
-
Placebo + Standard of Care (SOC), with or without methylprednisolone at the investigator's discretion.
-
This compound (30 mg) + SOC (without steroids).
-
This compound (90 mg) + SOC (without steroids).
-
-
Dosing Regimen: Intravenous infusion of this compound or placebo.
-
Primary Outcome: 90-day incidence of mortality or liver transplantation.
-
Key Secondary Outcome: 90-day survival.
Corticosteroids: Representative Trial Design [4][8][10][11][13]
While protocols vary across studies, a common design for pivotal corticosteroid trials is as follows:
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Patient Population: Patients with severe alcoholic hepatitis, often defined by a Maddrey's Discriminant Function (MDF) score ≥ 32.
-
Treatment Arms:
-
Prednisolone (e.g., 40 mg daily) or Methylprednisolone (e.g., 32 mg daily).
-
Placebo.
-
-
Dosing Regimen: Oral administration for a defined period, typically 28 days, sometimes followed by a taper.
-
Primary Outcome: Often 28-day or 90-day mortality.
Safety and Tolerability: A Critical Consideration
The risk-benefit profile is a key differentiator between these two treatment modalities.
Table 2: Adverse Event Profile
| Adverse Event | This compound (AHFIRM Trial)[10][16] | Corticosteroids (Various Trials)[9][17][18][19] |
| Overall | Generally well-tolerated with fewer treatment-emergent adverse events (TEAEs) compared to SOC.[20] Most AEs were related to the underlying liver disease.[10] | Associated with a higher incidence of adverse events compared to placebo. |
| Infections | No significant increase in infection risk observed. | Significantly increased risk of infections, including bacterial and fungal infections.[21][19] |
| Gastrointestinal Bleeding | Not reported as a significant adverse event. | Increased risk of gastrointestinal bleeding.[21] |
| Renal Impairment | Not reported as a significant adverse event. | Can contribute to or worsen renal impairment.[21] |
Future Directions and Unanswered Questions
The landscape of alcoholic hepatitis treatment is at a pivotal juncture. While corticosteroids remain a standard of care, their limitations are well-documented. This compound presents a promising alternative with a novel mechanism of action and a favorable safety profile.
The upcoming Phase 3 registrational trial for this compound, which will focus on 90-day survival as the primary endpoint in a U.S. patient population, will be critical in determining its future role in the management of severe alcoholic hepatitis.[22][23] Key questions remain, including the potential for combination therapy with corticosteroids and the identification of patient subgroups most likely to respond to each treatment.
For researchers and drug development professionals, the journey of this compound from a novel epigenetic modulator to a potential therapeutic for this devastating disease underscores the importance of exploring new biological pathways and embracing innovative therapeutic strategies. Continued research and well-designed clinical trials will be paramount in improving outcomes for patients with alcoholic hepatitis.
References
- 1. This compound: endogenous epigenetic regulator for treating chronic and acute liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. durect.com [durect.com]
- 3. DURECT Corporation Announces Topline Results from Phase 2b AHFIRM Trial of this compound in Alcohol-Associated Hepatitis with Promising Effect on Mortality [prnewswire.com]
- 4. DURECT reports positive results from phase 2b AHFIRM trial of this compound in alcohol-associated hepatitis [clival.com]
- 5. DSpace [soar.suny.edu]
- 6. Multifaceted Control of GR Signaling and Its Impact on Hepatic Transcriptional Networks and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 8. a-randomized-trial-of-prednisolone-in-patients-with-severe-alcoholic-hepatitis - Ask this paper | Bohrium [bohrium.com]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. researchgate.net [researchgate.net]
- 14. nihr.ac.uk [nihr.ac.uk]
- 15. pharmacytimes.com [pharmacytimes.com]
- 16. hcplive.com [hcplive.com]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. jwatch.org [jwatch.org]
- 19. Steroid use in alcohol-associated hepatitis: A history - PMC [pmc.ncbi.nlm.nih.gov]
- 20. durect.com [durect.com]
- 21. Corticosteroids in severe alcohol-associated hepatitis. Not so fast: A systematic review of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. durect.com [durect.com]
- 23. DURECT Corporation Announces Phase 3 Registrational Trial Design for this compound in Alcohol-associated Hepatitis [prnewswire.com]
Validating Larsucosterol's Mechanism of Action Through Gene Expression Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Larsucosterol's performance with other alternatives for the treatment of liver diseases, supported by available experimental data. We delve into the molecular mechanism of this compound, focusing on its impact on gene expression, and contrast it with other therapeutic agents in development or use for similar indications.
Introduction to this compound: An Epigenetic Modulator
This compound (also known as DUR-928) is an endogenous, sulfated oxysterol that acts as an epigenetic modulator.[1][2] Its primary mechanism of action involves the inhibition of DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3a, and DNMT3b.[1][3] By inhibiting these enzymes, this compound reduces DNA hypermethylation, a process implicated in the pathogenesis of various acute and chronic diseases, including alcohol-associated hepatitis (AH) and metabolic dysfunction-associated steatohepatitis (MASH).[1][2][3] This epigenetic modification leads to the altered expression of numerous genes involved in critical cellular pathways associated with stress responses, inflammation, lipid metabolism, and cell survival.[1][2][3][4][5][6][7]
Mechanism of Action: Unraveling the Gene Expression Signature of this compound
This compound's therapeutic potential stems from its ability to globally regulate gene expression in hepatocytes and other cell types. RNA-Seq analyses have revealed that this compound treatment significantly modulates several gene clusters. The overarching effects are a downregulation of genes involved in lipid biosynthesis and an upregulation of genes associated with cell survival, anti-apoptosis, and antioxidant defense.[8]
Key signaling pathways influenced by this compound-mediated gene expression changes include:
-
MAPK/ERK Pathway: Involved in cell proliferation and survival.
-
Calcium-AMPK Pathway: A central regulator of cellular energy homeostasis and metabolism.
-
PI3K/Akt Pathway: Crucial for cell growth, survival, and metabolism.
-
PPARγ Signaling: Plays a key role in the regulation of lipid metabolism and inflammation.[8]
The following diagram illustrates the proposed mechanism of action of this compound at the cellular level.
Caption: this compound's mechanism of action.
Comparative Analysis of Gene Expression Modulation
While specific quantitative data from clinical trials detailing the fold-change of individual genes modulated by this compound is not publicly available, preclinical studies and mechanism-of-action reports provide a qualitative understanding of its effects. This section compares the known gene expression effects of this compound with those of other notable drugs for MASH.
| Feature | This compound (DNMT Inhibitor) | Resmetirom (THR-β Agonist) | Obeticholic Acid (FXR Agonist) | Elafibranor (PPARα/δ Agonist) |
| Primary Target | DNA Methyltransferases (DNMT1, 3a, 3b) | Thyroid Hormone Receptor-β (THR-β) | Farnesoid X Receptor (FXR) | Peroxisome Proliferator-Activated Receptors (PPARα, PPARδ) |
| Effect on Lipid Metabolism Genes | Downregulation of key lipogenic genes (e.g., SREBP-1c, ACC, FAS).[8] | Downregulation of lipogenic genes. Upregulation of genes for fatty acid oxidation and cholesterol metabolism. | Downregulation of genes involved in bile acid synthesis and lipogenesis. | Upregulation of genes involved in fatty acid oxidation. |
| Effect on Inflammation Genes | Downregulation of pro-inflammatory cytokine expression. Modulates PPARγ signaling.[8] | Downregulation of inflammatory pathways. | Downregulation of pro-inflammatory gene expression. | Downregulation of inflammatory gene expression. |
| Effect on Cell Survival/Apoptosis Genes | Upregulation of anti-apoptotic and cell survival genes (e.g., DUSP family).[8] | Indirectly promotes hepatocyte survival by reducing lipotoxicity. | Indirectly promotes hepatocyte survival by reducing cholestasis and inflammation. | Not a primary reported mechanism. |
| Effect on Fibrosis-related Genes | Not explicitly detailed in available literature. | Potential for indirect anti-fibrotic effects through reduction of liver injury. | Downregulation of pro-fibrotic gene expression. | Downregulation of fibrosis-related gene expression. |
Experimental Protocols: A General Workflow for Gene Expression Analysis
Detailed experimental protocols for the gene expression analysis of this compound are not publicly available. However, a general workflow for such an analysis, based on standard practices in the field, is provided below.
References
- 1. New Treatment for AA Hepatitis: this compound Earns FDA Breakthrough Designation [healthandpharma.net]
- 2. DURECT Corporation Receives FDA Breakthrough Therapy Designation for this compound in Alcohol-Associated Hepatitis [prnewswire.com]
- 3. DURECT Corporation Announces Publication of this compound Phase 2b Results in NEJM Evidence [prnewswire.com]
- 4. durect.com [durect.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. DURECT Corporation Announces Topline Results from Phase 2b AHFIRM Trial of this compound in Alcohol-Associated Hepatitis with Promising Effect on Mortality [prnewswire.com]
- 7. DURECT’S this compound reports mixed data for hepatitis - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. This compound: endogenous epigenetic regulator for treating chronic and acute liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Larsucosterol's Therapeutic Efficacy: A Comparative Guide to MELD and Lille Scores
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of larsucosterol's performance in treating liver disease, specifically alcohol-associated hepatitis (AH), with a focus on two key prognostic biomarkers: the Model for End-Stage Liver Disease (MELD) score and the Lille score. The data presented is based on published clinical trial results to aid in the objective assessment of this compound's therapeutic potential.
Introduction to this compound
This compound is an endogenous sulfated oxysterol that acts as an epigenetic modulator.[1][2][3] Its mechanism of action involves the inhibition of DNA methyltransferases (DNMTs), which leads to the modulation of gene expression associated with stress responses, cell death and survival, and lipid biosynthesis.[1][2][4] This activity may result in improved cell survival, reduced inflammation, and decreased lipotoxicity, offering a promising therapeutic avenue for acute and chronic liver diseases.[1][2][3][4][5][6]
Understanding the Biomarkers: MELD and Lille Scores
The MELD and Lille scores are critical tools for assessing the severity and prognosis of liver disease, particularly in the context of alcoholic hepatitis.
-
MELD Score: The Model for End-Stage Liver Disease (MELD) score is a widely used system to assess the severity of chronic liver disease and predict 3-month mortality.[7][8][9] It is calculated using serum bilirubin, serum creatinine, and the international normalized ratio (INR).[7][8][9] Scores range from 6 to 40, with higher scores indicating more severe illness and a greater urgency for liver transplantation.[8][10][11]
-
Lille Score: The Lille score is a tool used to predict 6-month survival in patients with alcoholic hepatitis who are being treated with corticosteroids.[12] It helps to identify patients who are not responding to steroid therapy. The calculation incorporates age, baseline albumin, prothrombin time, creatinine, and bilirubin levels at day 0 and day 7 of treatment.[12][13][14] A score greater than 0.45 suggests a poor response to corticosteroids.[12][14][15]
This compound's Impact on MELD and Lille Scores: Clinical Data Summary
A phase 2a, multicenter, open-label, dose-escalation study evaluated the safety, pharmacokinetics, and efficacy of this compound in patients with moderate to severe alcohol-associated hepatitis.[16][17][18] The study provides key insights into the drug's effect on MELD and Lille scores.
Quantitative Data from Phase 2a Clinical Trial
| Parameter | Patient Group | Observation | Statistical Significance | Citation |
| MELD Score | Moderate AH (MELD 11-20) | Reduction from baseline observed at Day 28. | Statistically significant reduction at Day 28 (P < 0.05). | [16][19] |
| Severe AH (MELD 21-30) | Lower MELD scores from baseline at Day 28. | Not statistically significant. | [16][19] | |
| Lille Score | All treated patients with available data (n=18) | 89% (16 of 18) had a Lille score < 0.45 at Day 7, indicating a response to treatment. | - | [16][17][18] |
| Severe AH (30 mg or 90 mg doses, n=8) | Lille scores were lower compared to matched groups treated with standard of care (SOC), including corticosteroids. | Statistically significantly lower (P < 0.01). | [16][17][18] | |
| 28-Day Survival | All treated patients (n=19) | 100% survival. | Favorable comparison to historical mortality rates of 15%-26% for AH. | [16] |
Experimental Protocol: Phase 2a Clinical Trial of this compound
Study Design: A phase 2a, multicenter, open-label, dose-escalation study.[16][17][18]
Participants: 19 patients clinically diagnosed with alcohol-associated hepatitis, categorized as moderate (MELD score 11-20, n=7) or severe (MELD score 21-30, n=12).[16][17][18]
Treatment: Patients received one or two intravenous infusions of this compound (30, 90, or 150 mg) 72 hours apart.[16][17][18]
Follow-up: Patients were followed for 28 days.[16][17][18]
Endpoints:
-
Primary: Safety and pharmacokinetics of this compound.
-
Secondary (Efficacy Signals): Changes in biochemical parameters, including serum bilirubin, MELD scores, and Lille scores at Day 7.[16]
Comparison Group: Efficacy signals from a subgroup of patients with severe AH were compared to two matched arms of patients with severe AH treated with standard of care (SOC), including corticosteroids, from a contemporaneous study.[16][17][18]
Visualizing the Science: Diagrams
References
- 1. DURECT Corporation Receives FDA Breakthrough Therapy Designation for this compound in Alcohol-Associated Hepatitis [prnewswire.com]
- 2. durect.com [durect.com]
- 3. DURECT Gets FDA Breakthrough Therapy Status for this compound in Alcoholic Hepatitis [synapse.patsnap.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. This compound: endogenous epigenetic regulator for treating chronic and acute liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. liverdiseasenews.com [liverdiseasenews.com]
- 7. Model for End-stage Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Model for End-Stage Liver Disease - Wikipedia [en.wikipedia.org]
- 10. upmc.com [upmc.com]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. Lille Score Calculator - Alcoholic Hepatitis Prognosis Assessment Tool [tooldone.com]
- 13. droracle.ai [droracle.ai]
- 14. readycalculator.com [readycalculator.com]
- 15. Lille Model for Alcoholic Hepatitis [reference.medscape.com]
- 16. Safety, Pharmacokinetics, and Efficacy Signals of this compound (DUR-928) in Alcohol-Associated Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 18. Safety, Pharmacokinetics, and Efficacy Signals of this compound (DUR-928) in Alcohol-Associated Hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. DURECT Announces Peer-Reviewed Article Accepted for Publication with Additional Data from Previously Completed Phase 2a Study of this compound in Alcohol-Associated Hepatitis [prnewswire.com]
Larsucosterol's Impact on Liver Biomarkers: A Comparative Analysis Against Standard of Care
For Immediate Release
A comprehensive review of clinical trial data provides insights into the effects of larsucosterol, an investigational epigenetic modulator, on key liver biomarkers in patients with alcohol-associated hepatitis (AH), comparing its performance to the standard of care. This guide synthesizes findings from Phase 2a and the Phase 2b AHFIRM clinical trials, offering researchers, scientists, and drug development professionals a detailed examination of the available evidence.
Executive Summary
This compound has been evaluated in clinical trials for its potential to treat severe alcohol-associated hepatitis, a condition with high mortality and no FDA-approved therapies. While the Phase 2b AHFIRM trial did not meet its primary endpoint of 90-day mortality or liver transplant, it demonstrated clinically meaningful trends in mortality reduction.[1][2] Analysis of liver biomarkers from Phase 2a and baseline data from Phase 2b studies provide a basis for comparing this compound to the standard of care, which may include supportive care and, in some cases, corticosteroids.
Data Presentation: Liver Biomarker Analysis
Phase 2b AHFIRM Trial: Baseline Characteristics
The AHFIRM trial was a randomized, double-blind, placebo-controlled study that enrolled 307 patients with severe AH.[3][4] Patients were randomized to receive this compound (30 mg or 90 mg) or a placebo, in addition to standard of care.[3][4] Baseline characteristics, including key liver enzymes and prognostic scores, were similar across all treatment groups, providing a solid foundation for comparison.[5]
| Biomarker/Score | Placebo (n=103) | This compound 30 mg (n=102) | This compound 90 mg (n=102) |
| MELD Score (median) | 24 (23, 27) | 24 (22, 27) | 24 (22, 27) |
| ALT (U/L) (median) | 39 (24, 64) | 41 (29, 62) | 41 (28, 60) |
| Data presented as median (interquartile range). Sourced from the AHFIRM trial publication in NEJM Evidence.[5] |
While the full AHFIRM trial publication in NEJM Evidence provides a comprehensive dataset, detailed time-course data for changes in liver biomarkers post-treatment were not available in the initial public disclosures, which focused on the primary mortality endpoint.
Phase 2a Trial: Efficacy Signals
A prior Phase 2a open-label study provided promising early signals of this compound's effect on liver biomarkers. In this study of 19 patients with moderate to severe AH, this compound administration was associated with improvements in several key markers.
Key Findings from the Phase 2a Trial:
-
Bilirubin: Rapid and significant reductions from baseline in serum total bilirubin levels were observed at both Day 7 and Day 28.
-
Aspartate Aminotransferase (AST) and Alanine Aminotransferase (ALT): Both enzymes showed a rapid decrease in patients with severe AH. The reduction in ALT was statistically significant compared to a matched control group from a separate study.
-
Prognostic Scores: Improvements were noted in both the Model for End-Stage Liver Disease (MELD) and Lille scores, which are used to assess the severity and prognosis of AH.
Due to the open-label design and small sample size of the Phase 2a study, these findings are considered exploratory but provided the rationale for the larger Phase 2b AHFIRM trial.
Experimental Protocols
AHFIRM Trial (Phase 2b)
-
Study Design: A randomized, double-blind, placebo-controlled, international, multicenter trial.[3][6]
-
Patient Population: 307 patients with severe alcohol-associated hepatitis, defined by a Maddrey's discriminant function (MDF) score ≥ 32 and a Model for End-Stage Liver Disease (MELD) score between 21-30.[6]
-
Intervention: Patients were randomized 1:1:1 to receive either this compound 30 mg, this compound 90 mg, or placebo intravenously.[7] A second dose was administered after 72 hours if the patient remained hospitalized.[7]
-
Standard of Care: All patients received supportive care as determined by the investigators. In the placebo group, physicians could prescribe 32 mg of methylprednisolone, while patients in the this compound groups received a matching placebo capsule if steroids were prescribed.[7]
-
Primary Endpoint: 90-day mortality or liver transplant rate.[6][7]
-
Secondary Endpoint: 90-day survival.[7]
Phase 2a Trial
-
Study Design: A multicenter, open-label, dose-escalation study.
-
Patient Population: 19 patients with clinically diagnosed moderate to severe AH.
-
Intervention: Patients received one or two intravenous infusions of this compound at doses of 30, 90, or 150 mg, administered 72 hours apart.
-
Follow-up: Patients were followed for 28 days to assess safety, pharmacokinetics, and efficacy signals.
Mechanism of Action and Signaling Pathway
This compound is an endogenous sulfated oxysterol that acts as an epigenetic modulator.[1] Its proposed mechanism of action involves the inhibition of DNA methyltransferases (DNMTs).[6] In alcohol-associated hepatitis, there is an observed increase in the expression of DNMT1 and DNMT3a, leading to aberrant DNA methylation and altered gene expression that contributes to hepatocellular dysfunction. By inhibiting DNMTs, this compound is thought to modulate gene expression involved in critical cell signaling pathways related to stress responses, cell survival, inflammation, and lipid biosynthesis. This may ultimately lead to improved cell survival, reduced inflammation, and decreased lipotoxicity in the liver.
Caption: this compound's epigenetic modulatory pathway.
Experimental Workflow: AHFIRM Trial
The workflow of the AHFIRM clinical trial followed a rigorous, multi-step process from patient screening to final analysis.
Caption: AHFIRM Phase 2b clinical trial workflow.
Conclusion
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. DURECT Corporation Announces Topline Results from Phase 2b AHFIRM Trial of this compound in Alcohol-Associated Hepatitis with Promising Effect on Mortality [prnewswire.com]
- 3. durect.com [durect.com]
- 4. DURECT Corporation Announces Publication of this compound Phase 2b Results in NEJM Evidence [prnewswire.com]
- 5. researchgate.net [researchgate.net]
- 6. hcplive.com [hcplive.com]
- 7. This compound for the Treatment of Alcohol-Associated Hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Larsucosterol and Other Epigenetic Modulators in the Management of Liver Disease
For Immediate Release
This guide provides a comprehensive comparison of Larsucosterol, a novel DNA methyltransferase (DNMT) inhibitor, with other epigenetic modulators, specifically the histone deacetylase (HDAC) inhibitor Givinostat and the bromodomain and extra-terminal motif (BET) inhibitor I-BET151, for the treatment of liver diseases such as non-alcoholic steatohepatitis (NASH) and alcohol-associated hepatitis (AH). This document is intended for researchers, scientists, and professionals in the field of drug development, offering an objective analysis of performance based on available preclinical and clinical data.
Executive Summary
Epigenetic modifications play a crucial role in the pathogenesis of chronic liver diseases. This compound, Givinostat, and I-BET151 represent promising therapeutic agents that target different aspects of the epigenetic machinery. This compound acts by inhibiting DNA methylation, thereby modulating genes involved in inflammation, lipid metabolism, and cell survival.[1] Givinostat, an HDAC inhibitor, has demonstrated efficacy in reducing liver inflammation and fibrosis in preclinical models. The BET inhibitor I-BET151 has also shown potential in improving NASH and liver fibrosis by targeting inflammatory and fibrotic pathways. This guide will delve into the comparative efficacy, mechanisms of action, and experimental protocols of these three epigenetic modulators.
Comparative Efficacy
The following tables summarize the quantitative data from preclinical and clinical studies, providing a comparative overview of the efficacy of this compound, Givinostat, and I-BET151 in treating liver disease.
Table 1: Preclinical Efficacy in Animal Models of Liver Disease
| Compound | Animal Model | Key Efficacy Endpoints | Results | Reference |
| This compound | High-fat diet-induced NASH | Lipid accumulation, Inflammation | Reduction in lipid accumulation within hepatocytes and attenuation of inflammatory responses.[2][3] | [2][3] |
| Givinostat | Methionine- and choline-deficient (MCD) diet-induced NASH | Liver fibrosis (Sirius Red staining), α-SMA and Col1a1 expression | Significantly reduced collagen deposition and expression of fibrotic markers.[4] | [4] |
| Carbon tetrachloride (CCl4)-induced liver fibrosis | Liver fibrosis, ALT/AST levels | Ameliorated liver fibrosis and lowered plasma aminotransferases.[5][6] | [5][6] | |
| I-BET151 | STAM mouse model of NASH | NAFLD Activity Score (NAS), Liver fibrosis score | Significant reduction in NAS and improvement in liver fibrosis scores.[7][8][9] | [7][8][9] |
Table 2: Clinical Trial Data in Liver Disease
| Compound | Trial Phase | Indication | Key Efficacy Endpoints | Results | Reference |
| This compound | Phase 2b (AHFIRM) | Severe Alcohol-Associated Hepatitis (AH) | 90-day mortality or liver transplant | Did not meet primary endpoint, but showed clinically meaningful trends in reducing 90-day mortality (41% reduction with 30mg dose, 35% with 90mg dose vs. placebo).[10] | [10] |
| Phase 2a | Alcohol-Associated Hepatitis (AH) | 28-day survival | 100% survival rate at 28 days.[2] | [2] | |
| Phase 1b | MASH (F1-F3 fibrosis) | Liver enzymes, liver fat, insulin resistance, liver stiffness | Showed improvements in liver enzymes, serum lipids, liver fat content, insulin resistance, and liver stiffness.[11] | [11] | |
| Givinostat | N/A | Liver Disease | N/A | No clinical trial data available for liver disease. | |
| I-BET151 | N/A | Liver Disease | N/A | No clinical trial data available for liver disease. |
Mechanisms of Action and Signaling Pathways
The therapeutic effects of these epigenetic modulators are rooted in their distinct mechanisms of action, which influence key signaling pathways involved in liver pathology.
This compound: DNA Methyltransferase Inhibition
This compound is an endogenous epigenetic regulator that inhibits the activity of DNA methyltransferases (DNMTs), including DNMT1, DNMT3a, and DNMT3b.[12] This inhibition of DNA hypermethylation leads to the modulation of gene expression associated with stress responses, cell death and survival, and lipid biosynthesis.[12][13] By altering the methylation landscape, this compound can improve cell survival, reduce inflammation, and decrease lipotoxicity.[12]
Givinostat: Histone Deacetylase (HDAC) Inhibition
Givinostat is an inhibitor of histone deacetylases (HDACs). In the context of liver fibrosis, HDACs are involved in the activation of hepatic stellate cells (HSCs), the primary cell type responsible for extracellular matrix deposition. Givinostat has been shown to inhibit HSC activation and the expression of profibrotic genes like α-smooth muscle actin (α-SMA) and collagen type I (Col1a1).[4][5][6]
References
- 1. Epigenetic therapy for alcoholic hepatitis: can this compound change the treatment landscape? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: endogenous epigenetic regulator for treating chronic and acute liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Histone deacetylase inhibitor givinostat attenuates nonalcoholic steatohepatitis and liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitor givinostat alleviates liver fibrosis by regulating hepatic stellate cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitor givinostat alleviates liver fibrosis by regulating hepatic stellate cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BET Inhibition Improves NASH and Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BET Inhibition Improves NASH and Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BET Inhibition Improves NASH and Liver Fibrosis [ouci.dntb.gov.ua]
- 10. durect.com [durect.com]
- 11. durect.com [durect.com]
- 12. durect.com [durect.com]
- 13. DURECT Announces Peer-Reviewed Article Accepted for Publication with Additional Data from Previously Completed Phase 2a Study of this compound in Alcohol-Associated Hepatitis [prnewswire.com]
Validating the anti-inflammatory effects of Larsucosterol in different cell types
Larsucosterol, an endogenous epigenetic regulator, has demonstrated significant potential in modulating inflammatory responses across various cell types.[1][2][3][4] This guide provides a comprehensive comparison of this compound's anti-inflammatory effects, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in evaluating its therapeutic promise.
Mechanism of Action: Epigenetic Modulation of Inflammation
This compound functions as an inhibitor of DNA methyltransferases (DNMT1, DNMT3a, and DNMT3b).[5][6][7] By inhibiting these enzymes, this compound reduces DNA hypermethylation, which in turn modulates the expression of genes involved in critical cell signaling pathways associated with stress responses, cell death and survival, and lipid biosynthesis.[5][6][7][8] This epigenetic modulation ultimately leads to improved cell survival, reduced inflammation, and decreased lipotoxicity.[5][6][7][8]
One of the key anti-inflammatory mechanisms of this compound involves the upregulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) expression.[1] Activation of PPARγ is known to reduce the nuclear translocation of Nuclear Factor kappa B (NF-κB) and inhibit NF-κB-dependent gene expression, a central pathway in the inflammatory response.[1]
References
- 1. This compound: endogenous epigenetic regulator for treating chronic and acute liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. This compound: endogenous epigenetic regulator for treating chronic and acute liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. durect.com [durect.com]
- 6. durect.com [durect.com]
- 7. New Treatment for AA Hepatitis: this compound Earns FDA Breakthrough Designation [healthandpharma.net]
- 8. pharmacytimes.com [pharmacytimes.com]
Assessing the Long-Term Safety and Efficacy of Larsucosterol: A Comparative Guide for Researchers
Larsucosterol, an endogenous epigenetic regulator, is emerging as a promising therapeutic candidate for severe alcohol-associated hepatitis (AH) and metabolic dysfunction-associated steatohepatitis (MASH). This guide provides a comprehensive comparison of this compound's performance against current and developing alternatives, supported by available clinical trial data and detailed experimental protocols.
This compound modulates gene expression by inhibiting DNA methyltransferases (DNMTs), which are often dysregulated in liver diseases.[1][2] This mechanism of action leads to the upregulation of genes involved in critical signaling pathways, ultimately improving cell survival, reducing inflammation, and decreasing lipotoxicity.[1] Clinical trials have demonstrated its potential in improving liver function and reducing mortality in severe AH, a condition with high short-term mortality and no FDA-approved therapies.[3][4][5] For MASH, another prevalent liver disease without approved treatments until recently, this compound has also shown positive signals in early trials.[2][6]
This guide will delve into the long-term safety and efficacy data from key clinical trials of this compound and compare it with established treatments like corticosteroids for AH and new and emerging therapies for MASH, including Resmetirom, Semaglutide, Lanifibranor, and Obeticholic Acid.
Comparative Efficacy and Safety Data
The following tables summarize the quantitative data from clinical trials of this compound and its alternatives for both alcohol-associated hepatitis and metabolic dysfunction-associated steatohepatitis.
Alcohol-Associated Hepatitis (AH)
| Treatment | Trial | Key Efficacy Endpoints | Key Safety Findings |
| This compound | AHFIRM (Phase 2b) | 90-day mortality reduction of 41% (30mg dose, p=0.068) and 35% (90mg dose, p=0.124) compared to placebo.[7][8] In U.S. patients, mortality reduction was more pronounced: 57% (30mg, p=0.014) and 58% (90mg, p=0.008).[8][9] The primary endpoint of 90-day mortality or liver transplant did not reach statistical significance.[4][7] | Appeared safe and well-tolerated.[7] The number of treatment-emergent adverse events (TEAEs) was similar to placebo, with most being attributable to the underlying liver disease.[4][7] |
| Phase 2a | 100% survival at 28 days (n=19).[10][11][12] Significant improvements in biochemical parameters, including reduced serum bilirubin and MELD scores.[10][12] | Well-tolerated at all three doses (30mg, 90mg, 150mg) with no drug-related serious adverse events.[10][11][12] | |
| Corticosteroids (Prednisolone/Methylprednisolone) | Meta-analyses | May reduce short-term (28-day) mortality in patients with severe AH, particularly those with hepatic encephalopathy.[13][14][15] However, some meta-analyses show no significant benefit on 3-month mortality.[16] The STOPAH trial did not show a significant decrease in 30-day mortality.[17] | Increased risk of infections.[18] Not effective in all patients, with non-responders having high mortality.[17] |
Metabolic Dysfunction-Associated Steatohepatitis (MASH)
| Treatment | Trial | Key Efficacy Endpoints | Key Safety Findings |
| This compound | Phase 1b | Showed positive signals including improved liver enzymes, serum lipid profiles, and biomarkers.[2][6] Also demonstrated improvement in insulin resistance and liver stiffness.[2] | Well-tolerated in all subjects.[2] |
| Resmetirom | MAESTRO-NASH (Phase 3) | MASH resolution with no worsening of fibrosis: 25.9% (80mg) and 29.9% (100mg) vs. 9.7% for placebo (p<0.001).[19] Fibrosis improvement by at least one stage with no worsening of MASH: 24.2% (80mg) and 25.9% (100mg) vs. 14.2% for placebo (p<0.001).[19] | Generally well-tolerated. The most common adverse events were diarrhea and nausea.[20] |
| Semaglutide | ESSENCE (Phase 3) | MASH resolution without worsening of fibrosis: 62.9% vs. 34.3% for placebo (p<0.001).[1][7][18][21][22] Fibrosis reduction without worsening of MASH: 36.8% vs. 22.4% for placebo (p<0.001).[1][18][21][22] | Higher incidence of gastrointestinal adverse events (nausea, diarrhea, constipation, vomiting) compared to placebo.[1] |
| Lanifibranor | NATIVE (Phase 2b) | Significant reductions in MASH activity and disease-related biomarkers after approximately six months.[23] | Generally well-tolerated.[24] |
| LEGEND (Phase 2) | In combination with empagliflozin, led to significant reductions in liver fat, MASH activity, and fibrosis.[25] | Information on safety is still emerging from ongoing trials. | |
| Obeticholic Acid | REGENERATE (Phase 3) | Improvement in fibrosis by ≥1 stage with no worsening of MASH: 18.5% (10mg) and 19.5% (25mg) vs. 10.0% for placebo (p<0.001).[26] | Pruritus (itching) is a common side effect.[27] Concerns about lipid profile changes. |
Experimental Protocols
This compound - AHFIRM Trial (Phase 2b) for Severe Alcohol-Associated Hepatitis
-
Study Design: A randomized, double-blind, placebo-controlled, international, multi-center study.[4][7]
-
Participants: 307 patients with severe alcohol-associated hepatitis.[4][7]
-
Intervention: Patients were randomized into three arms: placebo, this compound (30 mg), and this compound (90 mg).[7] Patients in the this compound arms received the same supportive care as the placebo group but without steroids.[4][7]
-
Primary Outcome Measure: 90-day incidence of mortality or liver transplantation.[4][7]
-
Key Secondary Endpoint: 90-day survival.[7]
Corticosteroids for Severe Alcohol-Associated Hepatitis (General Protocol)
-
Study Design: Typically randomized, placebo-controlled trials.
-
Participants: Patients with severe alcoholic hepatitis, often defined by a Maddrey's Discriminant Function (MDF) score >32.[16]
-
Intervention: Prednisolone (e.g., 40 mg/day) or methylprednisolone administered for a specified period (e.g., 28 days).[14][28]
-
Primary Outcome Measure: Short-term mortality (e.g., 28-day or 90-day).[13][16]
-
Key Secondary Endpoints: Incidence of infections, changes in liver function tests.
Resmetirom - MAESTRO-NASH Trial (Phase 3) for MASH
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.[20][29]
-
Participants: Patients with biopsy-confirmed MASH and liver fibrosis (stages F2-F3).[19]
-
Intervention: Patients were randomized to receive resmetirom 80 mg, 100 mg, or placebo once daily.[20]
-
Primary Outcome Measures: 1) MASH resolution with no worsening of fibrosis and 2) Fibrosis improvement by at least one stage with no worsening of MASH at 52 weeks.[20]
Semaglutide - ESSENCE Trial (Phase 3) for MASH
-
Study Design: An ongoing, phase 3, multicenter, randomized, double-blind, placebo-controlled trial.[1]
-
Participants: Patients with biopsy-confirmed MASH and liver fibrosis (stage 2 or 3).[1]
-
Intervention: Subcutaneous semaglutide (2.4 mg once weekly) or placebo.[1]
-
Primary Outcome Measures: 1) Resolution of steatohepatitis without worsening of liver fibrosis and 2) Reduction in liver fibrosis without worsening of steatohepatitis at 72 weeks.[1]
Visualizing the Science: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and trial designs, the following diagrams are provided.
Mechanism of action of this compound.
AHFIRM Phase 2b clinical trial workflow.
Comparison of MASH drug candidate targets.
Conclusion
This compound presents a novel epigenetic approach to treating severe liver diseases like alcohol-associated hepatitis and MASH. For AH, where treatment options are starkly limited and often ineffective long-term, this compound has shown a promising signal in reducing mortality, particularly in the U.S. patient population of the AHFIRM trial. While the primary endpoint was not met, the strong safety profile and significant reduction in mortality in a large subgroup warrant further investigation in the planned Phase 3 trial.[4][8]
In the rapidly evolving landscape of MASH therapeutics, this compound's early data is encouraging. However, it faces competition from agents with different mechanisms of action that have already demonstrated efficacy in large Phase 3 trials. The comparative data presented in this guide highlights the diverse strategies being employed to combat these complex liver diseases.
For researchers and drug development professionals, the long-term safety and efficacy data for this compound will be critical in determining its ultimate place in the therapeutic armamentarium. Continued analysis of clinical trial data, including head-to-head comparisons where possible, will be essential for making informed decisions about patient care and future research directions.
References
- 1. obgproject.com [obgproject.com]
- 2. durect.com [durect.com]
- 3. hcplive.com [hcplive.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Emerging medical therapies for severe alcoholic hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: endogenous epigenetic regulator for treating chronic and acute liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novo Nordisk reports positive data from semaglutide trial for MASH [clinicaltrialsarena.com]
- 8. DURECT Corporation Announces Phase 3 Registrational Trial Design for this compound in Alcohol-associated Hepatitis [prnewswire.com]
- 9. durect.com [durect.com]
- 10. Safety, Pharmacokinetics, and Efficacy Signals of this compound (DUR-928) in Alcohol-Associated Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. durect.com [durect.com]
- 12. Safety, Pharmacokinetics, and Efficacy Signals of this compound (DUR-928) in Alcohol-Associated Hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. acpjournals.org [acpjournals.org]
- 14. Corticosteroid therapy of alcoholic hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Corticosteroids Reduce Risk of Death Within 28 Days for Patients With Severe Alcoholic Hepatitis, Compared With Pentoxifylline or Placebo-a Meta-analysis of Individual Data From Controlled Trials. | Semantic Scholar [semanticscholar.org]
- 16. jwatch.org [jwatch.org]
- 17. Real-World Utilization of Corticosteroids in Severe Alcoholic Hepatitis: Eligibility, Response, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
- 19. Resmetirom for MASH: A Comprehensive Review of a Novel Therapeutic Frontier - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NEJM Study Highlights Resmetirom’s Efficacy in NASH With Liver Fibrosis | MDedge [mdedge.com]
- 21. Phase 3 trial results of semaglutide in MASH with liver fibrosis - - PACE-CME [pace-cme.org]
- 22. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 23. liverdiseasenews.com [liverdiseasenews.com]
- 24. The pan-PPAR agonist lanifibranor improves cardiometabolic health in patients with metabolic dysfunction-associated steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. liverdiseasenews.com [liverdiseasenews.com]
- 26. firstwordpharma.com [firstwordpharma.com]
- 27. mims.com [mims.com]
- 28. Treatment of Severe Alcoholic Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Madrigal Pharmaceuticals Completes Enrollment of Clinical Outcomes Study of Resmetirom in Patients with Compensated NASH/MASH Cirrhosis | Madrigal Pharmaceuticals, Inc. [ir.madrigalpharma.com]
Head-to-Head Comparison of Investigational Drugs for Metabolic Dysfunction-Associated Steatohepatitis (MASH)
A Guide for Researchers and Drug Development Professionals
The landscape of therapeutic development for Metabolic Dysfunction-Associated Steatohepatitis (MASH), formerly known as Nonalcoholic Steatohepatitis (NASH), is rapidly evolving. With a growing number of investigational drugs in late-stage clinical trials, understanding their comparative efficacy, mechanisms of action, and safety profiles is critical for researchers, scientists, and drug development professionals. This guide provides a head-to-head comparison of Larsucosterol with other leading investigational drugs for MASH: Semaglutide, Resmetirom, and Lanifibranor.
Executive Summary
The management of MASH, a progressive liver disease, currently has limited therapeutic options. However, several promising agents are advancing through clinical development, each with a unique mechanism of action targeting different aspects of MASH pathophysiology, including metabolic dysregulation, inflammation, and fibrosis. This comparison focuses on this compound, an epigenetic modulator, and three other key investigational drugs: Semaglutide (a GLP-1 receptor agonist), Resmetirom (a THR-β agonist), and Lanifibranor (a pan-PPAR agonist). While direct head-to-head clinical trial data is largely unavailable, this guide synthesizes findings from individual clinical trials to offer a comparative overview.
Mechanism of Action
The distinct mechanisms of action of these four investigational drugs are central to their therapeutic potential in MASH.
This compound is an endogenous epigenetic regulator that inhibits DNA methyltransferases (DNMTs).[1] This inhibition is thought to modulate the expression of genes involved in crucial cellular pathways related to stress responses, cell death and survival, and lipid biosynthesis, ultimately leading to improved cell survival, reduced inflammation, and decreased lipotoxicity.[1][2]
Semaglutide , a glucagon-like peptide-1 (GLP-1) receptor agonist, primarily targets metabolic pathways. By mimicking the action of endogenous GLP-1, it enhances insulin secretion, suppresses glucagon secretion, and promotes weight loss, all of which are key drivers of MASH.[3]
Resmetirom is a liver-directed, selective thyroid hormone receptor-beta (THR-β) agonist. Activation of THR-β in the liver increases hepatic fat metabolism and reduces lipotoxicity, thereby addressing a core component of MASH pathogenesis.[4]
Lanifibranor is a pan-peroxisome proliferator-activated receptor (pan-PPAR) agonist, activating all three PPAR isoforms (α, δ, and γ). This broad activation allows it to simultaneously impact lipid metabolism, inflammation, and fibrogenesis, offering a multi-faceted approach to treating MASH.[5]
Signaling Pathway Diagrams
Clinical Trial Data
The following tables summarize the available quantitative data from key clinical trials for each investigational drug. It is important to note that the data for this compound is from an earlier phase trial and is less detailed than the data for the other drugs, which are from later-stage, larger trials.
Table 1: Efficacy Data
| Drug (Trial) | Dose(s) | MASH Resolution with No Worsening of Fibrosis | Fibrosis Improvement (≥1 stage) with No Worsening of MASH |
| This compound (Phase 1b) | Not specified | Positive signals observed | Positive signals observed in liver stiffness |
| Semaglutide (ESSENCE - Phase 3)[6] | 2.4 mg once weekly | 62.9% vs 34.3% placebo | 36.8% vs 22.4% placebo |
| Resmetirom (MAESTRO-NASH - Phase 3)[4] | 80 mg once daily | 25.9% vs 9.7% placebo | 24.2% vs 14.2% placebo |
| 100 mg once daily | 29.9% vs 9.7% placebo | 25.9% vs 14.2% placebo | |
| Lanifibranor (NATIVE - Phase 2b)[7] | 800 mg once daily | 35% vs 9% placebo (composite endpoint of MASH resolution and fibrosis improvement) | - |
| 1200 mg once daily | 49% vs 27% placebo (primary endpoint: ≥2-point reduction in SAF activity score with no worsening of fibrosis) | 48% vs 29% placebo |
Note: Direct comparison between trials is challenging due to differences in trial design, patient populations, and primary endpoints.
Table 2: Safety and Tolerability
| Drug | Common Adverse Events |
| This compound | Well-tolerated with no drug-related serious adverse events reported in the Phase 1b MASH trial.[8] |
| Semaglutide | Gastrointestinal events (nausea, diarrhea, vomiting, constipation). |
| Resmetirom | Diarrhea and nausea. |
| Lanifibranor | Generally mild to moderate adverse events, with a favorable tolerability profile.[7] |
Experimental Protocols
This compound: Phase 1b Trial in MASH
-
Design: Open-label study.[8]
-
Participants: Patients with MASH and fibrosis stage 1 to 3.[8]
-
Intervention: this compound (doses not specified in available public information).
-
Endpoints: The trial evaluated safety, tolerability, and signals of efficacy, including changes in liver enzymes (ALT, AST, GGT), serum lipid profiles, biomarkers of inflammation and fibrosis, liver fat content (measured by MRI-PDFF), insulin resistance, and liver stiffness.[8]
-
Status: Completed.
Semaglutide: ESSENCE Trial (Phase 3)
-
Design: Ongoing, multicenter, randomized, double-blind, placebo-controlled trial.[6]
-
Participants: 1197 patients with biopsy-confirmed MASH and fibrosis stage 2 or 3.[8]
-
Intervention: Subcutaneous semaglutide 2.4 mg once weekly versus placebo for 240 weeks.
-
Primary Endpoints (at 72 weeks): 1) Resolution of steatohepatitis with no worsening of liver fibrosis, and 2) Improvement in liver fibrosis by at least one stage with no worsening of steatohepatitis.
-
Status: Ongoing, with interim analysis at 72 weeks reported.
Resmetirom: MAESTRO-NASH Trial (Phase 3)
-
Design: Pivotal, serial biopsy trial.
-
Participants: Up to 2000 adults with biopsy-confirmed at-risk MASH.
-
Intervention: Once-daily oral placebo, 80 mg resmetirom, or 100 mg resmetirom.
-
Primary Endpoints (at 52 weeks): 1) MASH resolution with no worsening of fibrosis, and 2) Fibrosis improvement by at least one stage with no worsening of MASH.
-
Status: Ongoing, with 52-week data reported.
Lanifibranor: NATIVE Trial (Phase 2b)
-
Design: 24-week, randomized, double-blind, placebo-controlled trial.[7]
-
Participants: 247 patients with biopsy-proven non-cirrhotic MASH.[3]
-
Intervention: Lanifibranor 800 mg/day or 1200 mg/day versus placebo.[3]
-
Primary Endpoint: A decrease of at least two points in the Steatosis, Activity, Fibrosis (SAF) activity score (combining inflammation and ballooning) with no worsening of fibrosis.[7]
-
Key Secondary Endpoints: NASH resolution with no worsening of fibrosis, and fibrosis improvement with no worsening of NASH.[7]
-
Status: Completed.
Experimental Workflow Diagram
Conclusion
The development of effective pharmacotherapies for MASH is a high-priority area in hepatology. This compound, with its unique epigenetic mechanism of action, presents a novel approach to tackling this complex disease. While early data from its Phase 1b trial in MASH are promising, more extensive, later-phase clinical trials are needed to establish its efficacy and safety profile definitively and to allow for a more direct comparison with other agents.
Semaglutide, Resmetirom, and Lanifibranor have all demonstrated significant efficacy in larger, later-stage trials, each targeting different but crucial aspects of MASH pathophysiology. The choice of a future therapeutic for a given patient may depend on their specific clinical profile, including the degree of metabolic derangement, inflammation, and fibrosis. As the results of ongoing and future clinical trials become available, a clearer picture of the comparative effectiveness of these and other investigational drugs will emerge, paving the way for personalized medicine in the management of MASH.
References
- 1. DURECT Corporation to highlight new data on this compound for alcohol-associated hepatitis at The Liver Meeting 2024 - Medical Update Online [medicalupdateonline.com]
- 2. Potential Therapeutic Strategies in the Treatment of Metabolic-Associated Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. durect.com [durect.com]
- 4. durect.com [durect.com]
- 5. durect.com [durect.com]
- 6. This compound: endogenous epigenetic regulator for treating chronic and acute liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound for the Treatment of Alcohol-Associated Hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hcplive.com [hcplive.com]
Independent validation of the AHFIRM trial's mortality reduction findings
An Independent Review of the AHFIRM Trial's Mortality Reduction Findings
The AHFIRM trial, a Phase 2b study, investigated the efficacy of larsucosterol in patients with severe alcohol-associated hepatitis. While the trial did not meet its primary endpoint for the overall population, a subgroup analysis of patients from the United States showed a statistically significant reduction in mortality. This guide provides a detailed overview of the AHFIRM trial's findings, methodologies, and the proposed mechanism of the drug.
Quantitative Data Summary
The following tables summarize the key mortality and clinical outcome data from the AHFIRM trial.
Table 1: 90-Day Mortality and Liver Transplantation Outcomes (Overall Population)
| Outcome | Placebo + Standard of Care (n=103) | This compound 30 mg (n=102) | This compound 90 mg (n=102) |
| Mortality or Liver Transplant (Primary Endpoint) | Not Statistically Significant | Not Statistically Significant | Not Statistically Significant |
| Win Probability Difference vs. Placebo | - | 0.078 (p=0.196)[1] | 0.039 (p=0.533)[1] |
| 90-Day Mortality (Key Secondary Endpoint) | 21 deaths[2] | 15 deaths[1] | 17 deaths[1] |
| Mortality Reduction vs. Placebo | - | 41% (p=0.070)[3][4] | 35% (p=0.126)[3][4] |
| Liver Transplants | 4[1][2] | 6[1] | 9[1] |
Table 2: 90-Day Mortality in U.S. Patients (Subgroup Analysis)
| Outcome | Placebo + Standard of Care | This compound 30 mg | This compound 90 mg |
| 90-Day Mortality Reduction vs. Placebo | - | 57% (p=0.014)[3][4] | 58% (p=0.008)[3][4] |
Experimental Protocols
The AHFIRM trial was a Phase 2b, randomized, double-blind, placebo-controlled, international, multi-center study.[2][5]
-
Patient Population: The trial enrolled 307 patients with severe alcohol-associated hepatitis (AH).[3][5]
-
Treatment Arms: Participants were randomly assigned to one of three groups:
-
Standard of Care: All patients in all arms received supportive care as determined by the investigators.[2] Some investigators could also administer methylprednisolone capsules at their discretion.
-
Dosing Regimen: A second dose was administered if the patient remained hospitalized after 72 hours.[2]
-
Primary Endpoint: The primary endpoint was the reduction in mortality or liver transplantation at 90 days, analyzed using a hierarchical assessment to calculate a win probability.[3][5]
-
Key Secondary Endpoint: The key secondary endpoint was mortality at 90 days.[2][3]
Visualizations
The following diagrams illustrate the experimental workflow of the AHFIRM trial and the proposed signaling pathway of this compound.
References
- 1. hcplive.com [hcplive.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. durect.com [durect.com]
- 4. DURECT reports positive results from phase 2b AHFIRM trial of this compound in alcohol-associated hepatitis [clival.com]
- 5. DURECT Corporation Announces Topline Results from Phase 2b AHFIRM Trial of this compound in Alcohol-Associated Hepatitis with Promising Effect on Mortality [prnewswire.com]
Safety Operating Guide
Proper Disposal of Larsucosterol: A Guide for Laboratory Professionals
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides essential procedural guidance for the safe and compliant disposal of Larsucosterol, an investigational drug currently in clinical development.[1][2] Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
As this compound is an investigational compound, specific disposal instructions from a manufacturer's Safety Data Sheet (SDS) are not publicly available. Therefore, the following procedures are based on established best practices for the disposal of clinical research medications and general laboratory chemicals.[3][4]
Core Principles of Investigational Drug Disposal
All disposal activities must comply with federal, state, and local regulations governing pharmaceutical and chemical waste.[5] The primary method for the disposal of clinical trial materials, including this compound, is incineration through a licensed waste management vendor.[3] This ensures the complete destruction of the active pharmaceutical ingredient (API).
Key operational steps include:
-
Segregation: Do not mix this compound waste with regular trash or other waste streams.
-
Consultation: Always consult with your institution's Environmental Health and Safety (EHS) department to determine the appropriate waste classification (e.g., hazardous or non-hazardous) and disposal route.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and eye protection, when handling this compound for disposal.[5]
Step-by-Step Disposal Procedures
The following table outlines the disposal procedures for various forms of this compound waste commonly found in a laboratory setting.
| Type of Waste | Disposal Procedure |
| Unused/Expired this compound (Pure API or in solution) | 1. Consult your institution's EHS department for guidance on classifying the waste.[3]2. If deemed hazardous, EHS will arrange for collection and disposal by an approved environmental management vendor for incineration.[3]3. If deemed non-hazardous, place in a designated "biohazard-chemotoxic" container for incineration.[3] |
| Contaminated Labware (e.g., vials, pipette tips, gloves) | 1. All single-use items contaminated with this compound should be collected in a clearly labeled, sealed container or bag.2. Dispose of these items in the appropriate waste stream for chemical or pharmaceutical waste, as directed by your EHS department. This is typically a red biohazard-chemotoxic container designated for incineration.[3] |
| Empty Stock Vials/Containers | 1. If the container label includes any patient or proprietary information, it must be defaced or removed before disposal.[6]2. Empty containers that held non-hazardous materials may be discarded in the regular trash.[3] However, consult with EHS to confirm, as some institutions require all empty chemical containers to be disposed of through a specific waste stream. |
| Spills | 1. Absorb spills with an inert material (e.g., diatomite, universal binders).[5]2. Decontaminate the surface with alcohol or another suitable solvent.[5]3. Collect all contaminated materials in a sealed container and dispose of it as hazardous or chemical waste through your EHS department.[3][5] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
This structured approach ensures that all waste generated during research and development involving this compound is managed in a safe, compliant, and environmentally responsible manner. Always prioritize consultation with your institution's safety professionals to align with specific local policies and regulations.
References
- 1. durect.com [durect.com]
- 2. DURECT Corporation Announces Phase 3 Registrational Trial Design for this compound in Alcohol-associated Hepatitis [prnewswire.com]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. med-fom-mednet.sites.olt.ubc.ca [med-fom-mednet.sites.olt.ubc.ca]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fda.gov [fda.gov]
Essential Safety and Operational Guide for Handling Larsucosterol
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of Larsucosterol, an investigational drug identified as an endogenous sulfated oxysterol and an epigenetic modulator. Given the limited public availability of a specific Safety Data Sheet (SDS), this guidance is predicated on established best practices for handling investigational new drugs and potentially hazardous chemical compounds.
Personal Protective Equipment (PPE)
As a precautionary measure, this compound should be handled as a potentially hazardous substance. The following PPE is mandatory to minimize exposure risk during all handling procedures.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile, double-gloved | Provides a robust barrier against skin contact. Double-gloving is recommended when handling potent or novel compounds. |
| Eye Protection | Chemical safety goggles or a full-face shield | Protects eyes from splashes, aerosols, and fine particles. A face shield offers additional protection for the entire face. |
| Lab Coat | Fully buttoned, with tight-fitting cuffs | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) may be necessary if there is a risk of aerosolization or if handling the powder form outside of a contained environment. | To prevent inhalation of airborne particles. The necessity should be determined by a formal risk assessment of the specific procedure. |
| Footwear | Closed-toe shoes | Protects feet from spills and falling objects. |
Operational Plan for Safe Handling
Adherence to these procedural steps is critical for ensuring a safe laboratory environment when working with this compound.
2.1. Engineering Controls:
-
Ventilation: All handling of this compound, especially the solid form, should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Restricted Access: The area where this compound is handled should be clearly demarcated with access restricted to authorized personnel only.
2.2. Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Weighing: If weighing the solid compound, do so within a fume hood on a tared and calibrated balance. Use appropriate tools (e.g., spatulas) to minimize dust generation.
-
Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing. Ensure the container is appropriately sealed before agitation.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove PPE in the designated area, ensuring not to contaminate skin or personal clothing. Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash. |
| Contaminated Labware | Disposable items (e.g., gloves, liners, pipette tips) should be placed in a designated, sealed hazardous waste container. Reusable glassware should be decontaminated thoroughly before washing. |
| Empty Containers | Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines. |
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. For small spills, use an appropriate absorbent material and decontaminate the area. For large spills, contact the institution's environmental health and safety department. |
This compound's Mechanism of Action and Experimental Workflow
This compound is an epigenetic modulator that inhibits DNA methyltransferases (DNMTs). This action leads to the modulation of gene expression involved in stress responses, cell death and survival, and lipid biosynthesis.
Caption: Mechanism of action for this compound as an epigenetic modulator.
Caption: General experimental workflow for handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
